4-Fluoro-3-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88319. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDPDNETOLVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196425 | |
| Record name | 4-Fluoro-m-toluidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30196425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-69-7 | |
| Record name | 4-Fluoro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Fluoro-m-toluidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-69-7 | |
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| Record name | 4-Fluoro-m-toluidine | |
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| Record name | 4-fluoro-m-toluidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Fluoro-m-toluidine | |
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Foundational & Exploratory
4-Fluoro-3-methylaniline (CAS No. 452-69-7): A Technical Guide for Advanced Synthesis
Abstract: This document provides an in-depth technical overview of 4-Fluoro-3-methylaniline, a key fluorinated aromatic amine with the CAS number 452-69-7. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, synthesis, applications, and safety protocols. The strategic placement of the fluorine atom and methyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable and versatile building block in the synthesis of complex organic molecules. Its primary utility is found in the development of pharmaceuticals, agrochemicals, and high-performance materials, where these specific substitutions can significantly enhance biological activity, metabolic stability, and material characteristics. This guide consolidates technical data with practical, field-proven insights to support its application in advanced research and development.
Core Compound Identification and Properties
This compound, also known by its synonyms 5-Amino-2-fluorotoluene and 4-Fluoro-m-toluidine, is a substituted aniline that has garnered significant interest in synthetic chemistry.[1] Its unique substitution pattern is central to its utility.
Physicochemical Characteristics
The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 452-69-7 | [1] |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| Appearance | White to gray or light yellow to brown powder/crystal | [2][3] |
| Melting Point | 33 - 38 °C | [2][4] |
| Boiling Point | 86 °C at 9 mmHg | [2] |
| Density | ~1.12 g/cm³ | [2] |
| Purity | Typically ≥97% (GC) | [4] |
| InChI Key | NYMDPDNETOLVBS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | Cc1cc(N)ccc1F | [1] |
The Strategic Role of Fluorine in Drug Discovery
The inclusion of this compound as a synthetic intermediate is often a deliberate choice rooted in the well-established principles of medicinal chemistry. The fluorine atom is not merely a placeholder; it is a strategic tool for modulating a molecule's biological profile.[5]
Causality Behind Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Introducing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.[6][7]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions (e.g., with amide backbones or electron-deficient regions) within a target protein's binding pocket. This can lead to a substantial increase in the potency of a drug candidate.[7][8]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aniline amine. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor interactions.[9]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the central nervous system.[5][6]
The methyl group provides an additional point of steric definition and can be involved in beneficial hydrophobic interactions within a receptor, complementing the electronic effects of the fluorine atom.
Synthesis and Manufacturing Protocol
This compound is typically synthesized via the reduction of its corresponding nitroaromatic precursor, 1-fluoro-2-methyl-4-nitrobenzene. This transformation is a cornerstone of industrial and laboratory organic synthesis due to its high efficiency and the ready availability of the starting materials.
Representative Synthesis Workflow: Catalytic Hydrogenation
The diagram below outlines the standard workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful monitoring and standard laboratory techniques.
-
Reaction Setup: To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (0.05 eq).[10]
-
Hydrogenation: Seal the flask and carefully purge the system with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.
-
Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C). The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot. The reaction is typically complete within 3-6 hours.[10]
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.[10]
-
Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude this compound. The product is often of sufficient purity for subsequent steps but can be further purified by silica gel chromatography if necessary.
Applications in Research and Industry
This compound is not an end-product but a critical intermediate. Its value is realized in the synthesis of more complex, high-value molecules.
-
Pharmaceutical Development: This compound is a key building block in the synthesis of biologically active molecules.[2] It serves as a precursor for creating libraries of compounds for screening against various therapeutic targets, particularly in the areas of anti-inflammatory and analgesic drugs.[2] Its structure allows for facile derivatization, such as amide bond formation, Sandmeyer reactions, or Buchwald-Hartwig aminations, to build molecular complexity.
-
Agrochemicals: In the agrochemical sector, it is used in the formulation and synthesis of advanced herbicides and pesticides.[3] The fluoromethyl-aniline scaffold can be found in molecules designed to have improved efficacy and environmental profiles.
-
Dyes and Materials Science: The aromatic amine functionality makes it a suitable precursor for the synthesis of specialized dyes and pigments.[3] It is also utilized in the development of high-performance polymers and specialty materials where its structural attributes contribute to enhanced thermal and chemical resistance.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Statement(s) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | P261: Avoid breathing dust/fume.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/clothing/eye protection. |
| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air. |
Data sourced from references[11].
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS No. 452-69-7) is a strategically important chemical intermediate whose value is derived from the unique combination of its fluoro and methyl substituents on an aniline core. A thorough understanding of its properties, synthesis, and the scientific rationale for its use allows researchers to effectively leverage this molecule in the design and development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory for its handling and application.
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A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-3-methylaniline
Introduction: The Strategic Importance of 4-Fluoro-3-methylaniline in Modern Drug Discovery
This compound, a substituted aniline derivative, represents a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic importance is rooted in the unique physicochemical properties imparted by the fluorine and methyl substituents on the aniline core. In the landscape of drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the core physical properties of this compound, offering both established data and the experimental context necessary for its effective application in research and development.
Core Physicochemical Properties
The physical characteristics of this compound are fundamental to its handling, reactivity, and incorporation into synthetic pathways. These properties dictate purification methods, reaction conditions, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 452-69-7 | [2] |
| Molecular Formula | C₇H₈FN | [2] |
| Molecular Weight | 125.14 g/mol | [2] |
| Appearance | White to gray powder or crystal; may also appear as a clear yellow to brown liquid. | [1][3] |
| Melting Point | 33-38 °C | [2] |
| Boiling Point | 207.6 °C at 760 mmHg; 86 °C at 9 mmHg | [1][4] |
| Density | 1.115 - 1.12 g/cm³ | [1][4] |
| Flash Point | 89.7 °C to 104.4 °C (closed cup) | [2][4] |
| Refractive Index | ~1.537 | [1] |
| Vapor Pressure | 0.172 mmHg at 25°C | [4] |
| Solubility | Soluble in methanol. | [4] |
Spectroscopic and Analytical Characterization
While comprehensive, publicly available spectral data for this compound is limited, this section outlines the expected spectroscopic features. For rigorous identification and quality control, it is imperative that researchers acquire spectral data on their specific batch of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region will be complex due to splitting from both proton-proton and proton-fluorine couplings. The methyl group should appear as a singlet, and the amine protons as a broad singlet.
-
¹³C NMR: The carbon NMR will display signals for the seven carbon atoms. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching absorptions will be present in the 1450-1600 cm⁻¹ range. A C-F stretching band is expected in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of small molecules or radicals. The exact mass is calculated to be 125.0641.[4]
Experimental Protocols for Physical Property Determination
The following protocols are standardized methods for verifying the physical properties of a solid or low-melting-point organic compound like this compound.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically 0.5-1.5 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Micro Scale)
For determining the boiling point of a small quantity of liquid or low-melting solid.
Caption: Micro-scale Boiling Point Determination.
Qualitative Solubility Determination
This protocol establishes the solubility profile of the compound in various solvents, which is crucial for choosing appropriate reaction and purification media.
-
Preparation : Add approximately 20-30 mg of this compound to a small test tube.
-
Solvent Addition : Add 0.5 mL of the test solvent (e.g., water, methanol, dichloromethane, hexane) to the test tube.
-
Observation : Agitate the mixture vigorously for 30-60 seconds.
-
Classification :
-
Soluble : The solid completely dissolves, forming a clear solution.
-
Partially Soluble : Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble : The solid does not appear to dissolve.
-
Safety, Handling, and Storage
As a substituted aniline, this compound requires careful handling to minimize exposure.
-
Hazard Classification : It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. For handling the solid, a dust mask is recommended.[2]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The physical properties of this compound underscore its utility as a versatile intermediate in synthetic chemistry. Its defined melting and boiling points, coupled with its solubility profile, provide the necessary parameters for its effective use in the laboratory and in scale-up processes. A thorough understanding of these properties, along with strict adherence to safety protocols, is essential for any researcher or drug development professional working with this valuable compound.
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A Comprehensive Technical Guide to 4-Fluoro-3-methylaniline: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth analysis of 4-Fluoro-3-methylaniline, a key fluorinated aromatic amine that serves as a versatile building block in modern medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, validated synthetic protocols, spectroscopic characterization, and critical applications, with a particular focus on its role in the development of novel therapeutic agents.
Core Chemical Identity and Significance
This compound, also known as 5-Amino-2-fluorotoluene or 4-Fluoro-m-toluidine, is an organic compound whose structure incorporates a fluorine atom and a methyl group on the aniline framework.[1][2] This specific substitution pattern imparts unique electronic properties and steric influences, making it a valuable intermediate in the synthesis of complex organic molecules.[3][4] The presence of the fluorine atom, in particular, is of high interest in drug design. Strategic fluorination is a widely used strategy to enhance the metabolic stability, binding affinity, lipophilicity, and bioavailability of drug candidates.[5][6]
Physicochemical and Spectroscopic Profile
The precise molecular weight and other physical constants are critical for stoichiometric calculations in synthesis and for analytical characterization. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 125.14 g/mol | [1][2][7] |
| Molecular Formula | C₇H₈FN | [7] |
| CAS Number | 452-69-7 | [1] |
| Appearance | White to gray or clear yellow to brown solid/powder | [8] |
| Melting Point | 33-38 °C | [1][8] |
| Boiling Point | Not readily available | |
| Flash Point | 104.4 °C (closed cup) | [1] |
| InChI Key | NYMDPDNETOLVBS-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1cc(N)ccc1F | [1][2] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amino protons (which may be broad), and a singlet for the methyl group protons. The coupling patterns of the aromatic protons are influenced by both the fluorine and the other substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and a strong band corresponding to the C-F stretch.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (approximately 125.14).
Synthesis and Purification: A Validated Protocol
A common and reliable method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. For this compound, this involves the reduction of 1-Fluoro-2-methyl-4-nitrobenzene.
Experimental Workflow: Reduction of a Nitroarene
Caption: Synthetic workflow for the preparation of this compound.
Step-by-Step Synthesis Protocol
This protocol describes a typical laboratory-scale synthesis via the reduction of 2-fluoro-4-nitrotoluene. A similar procedure is outlined for a related compound, 3-fluoro-4-methylaniline, which involves reduction of the corresponding nitro compound.[9]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2-fluoro-4-nitrotoluene, in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of Reducing Agent : Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.
-
Reaction Execution : If using SnCl₂/HCl, the mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup : After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), to deprotonate the anilinium salt and precipitate the free amine.
-
Extraction : The aqueous mixture is then extracted several times with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined.
-
Drying and Concentration : The combined organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be purified by silica gel column chromatography to obtain the final product with high purity.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block for creating more complex molecules with potential therapeutic applications.[3] Its structure is incorporated into various active pharmaceutical ingredients (APIs). The fluorine atom can block metabolic oxidation at the para-position, potentially increasing the drug's half-life, while also modulating the pKa of the amino group and influencing intermolecular interactions at the target binding site.[5]
This compound and its isomers are used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] For instance, fluorinated anilines are key intermediates in developing drugs for neurological disorders and in the formulation of herbicides and fungicides.[4][5]
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.
-
Hazard Classification : It is classified as an irritant to the skin, eyes, and respiratory system.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory.[1][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
-
Handling Precautions : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[10]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It should be kept away from incompatible materials such as strong oxidizing agents and acids.[11]
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4-Fluoro-N-methylaniline | C7H8FN | CID 68024 - PubChem. [Link]
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3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. [Link]
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The Power of Fluorine: Enhancing Pharmaceutical Efficacy with 4-Fluoro-2-methylaniline. [Link]
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solubility of 4-Fluoro-3-methylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methylaniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an essential prerequisite for process development, reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound (CAS: 452-69-7). We delve into its core physicochemical properties, establish a theoretical framework for predicting its solubility in various organic solvent classes, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to make informed decisions and streamline their development workflows.
Introduction: The Strategic Importance of this compound
This compound, also known as 5-Amino-2-fluorotoluene, is an aromatic amine whose unique substitution pattern—a fluorine atom and a methyl group on the aniline core—imparts desirable characteristics for chemical synthesis. The electron-withdrawing nature of the fluorine atom and the electron-donating methyl group create a specific electronic profile that influences reactivity and intermolecular interactions. Understanding its solubility is not merely an academic exercise; it is a critical parameter for:
-
Reaction Engineering: Selecting an appropriate solvent system to ensure reactants are in the same phase, maximizing reaction rates and yield.
-
Process Chemistry & Purification: Designing efficient crystallization, extraction, and chromatographic purification processes.
-
Formulation Science: Developing stable liquid formulations for agrochemicals or enabling downstream processing of active pharmaceutical ingredients (APIs).
This guide bridges the gap between theoretical prediction and practical application, providing the necessary tools to master the solution behavior of this versatile intermediate.
Section 1: Physicochemical Profile of this compound
The solubility of a compound is a direct consequence of its molecular structure and resulting physical properties. The key parameters for this compound are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| CAS Number | 452-69-7 | Unique identifier for the compound. |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | Influences molar concentration calculations.[3] |
| Appearance | White to light yellow/brown solid or crystal.[4] | The compound is a solid at room temperature. |
| Melting Point | 34-38 °C | Solubility experiments must be conducted isothermally.[4] |
| Boiling Point | 207.6 °C (at 760 mmHg); 85-86 °C (at 9 mmHg) | Indicates strong intermolecular forces in the liquid state.[4][5] |
| Density | ~1.115 g/cm³ | Useful for volume-to-mass conversions.[5] |
| pKa (Predicted) | 4.78 ± 0.10 | The amino group is weakly basic; solubility will increase in acidic media due to salt formation.[5] |
| LogP (Predicted) | 2.30 | Indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones.[5] |
| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | Can donate protons to form hydrogen bonds with acceptor solvents (e.g., alcohols, ethers).[5] |
| Hydrogen Bond Acceptor Count | 2 (N and F atoms) | Can accept protons from donor solvents (e.g., alcohols).[5] |
Causality Behind the Properties:
-
The LogP value of 2.30 suggests that this compound is moderately nonpolar. This is a balance between the nonpolar benzene ring and methyl group, and the polar amine and fluoro substituents. This value predicts better solubility in organic solvents than in water.
-
The presence of a hydrogen bond donor (-NH₂) and acceptors (N, F) is critical.[5] It allows for strong, specific interactions with polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone.
-
The predicted pKa of ~4.78 is characteristic of a substituted aniline.[5] This basicity means that in the presence of an acid, the amine will be protonated to form an ammonium salt. These salts typically have much higher solubility in polar solvents than the free base, a principle widely used in pharmaceutical formulation.[6]
Caption: Molecular structure and key sites for intermolecular interactions.
Section 2: Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's affinity for a solvent is maximized when their intermolecular forces are similar. For this compound, we must consider its ability to engage in hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents act as both hydrogen bond donors and acceptors. Strong interactions are expected with the amine group of this compound, leading to high solubility . Indeed, the compound is reported to be soluble in methanol.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. They will readily interact with the N-H bonds of the aniline. Good to high solubility is anticipated , driven by strong dipole-dipole and hydrogen bonding interactions.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents rely on weaker London dispersion forces. The aromatic ring and methyl group of this compound will interact favorably with these solvents. However, the energy required to break the stronger solute-solute interactions (hydrogen bonds) will limit overall solubility. Moderate solubility is expected in toluene (due to pi-pi stacking with the aromatic ring) and low solubility is expected in aliphatic solvents like hexane .
Caption: Predicted solute-solvent interactions and resulting solubility.
Section 3: Practical Guide to Experimental Solubility Determination
While theoretical principles provide a strong foundation, precise quantitative data must be determined empirically. The following protocol describes the isothermal equilibrium shake-flask method, a gold-standard technique that provides reliable and reproducible solubility data. This protocol is designed as a self-validating system, ensuring accuracy through careful control of experimental variables.
Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >97%)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker/incubator
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is truly saturated.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. Causality: For many organic systems, 24 hours is a conservative starting point. A preliminary time-course experiment (sampling at 8, 16, 24, and 48 hours) is recommended to definitively establish the time to equilibrium for a new system. Equilibrium is reached when the measured concentration does not change between successive time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to rest in the incubator for at least 2 hours to allow coarse solids to settle.
-
To remove fine suspended particles, centrifuge the vials at the same temperature as the equilibration step for 20 minutes at a moderate speed (e.g., 3000 rpm). Causality: Maintaining the temperature during this step is crucial to prevent the solubility from changing.
-
-
Sample Collection and Preparation:
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. Causality: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
Accurately weigh the collected filtrate.
-
Dilute the filtrate gravimetrically with fresh solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV). The aromatic nature of the compound makes it highly suitable for UV detection.
-
Calculate the concentration of the diluted sample from the calibration curve.
-
-
Data Calculation:
-
Back-calculate the concentration in the original (undiluted) saturated solution, accounting for all dilution factors.
-
Express solubility in standard units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for quantitative solubility determination.
Section 4: Anticipated Solubility Profile
Based on the theoretical principles outlined in Section 2, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This serves as a practical guide for initial solvent screening.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | Key Interactions | Predicted Solubility | Potential Applications |
| Methanol | Polar Protic | H-Bonding (Donor/Acceptor) | High | Reactions, Crystallization |
| Ethanol | Polar Protic | H-Bonding (Donor/Acceptor) | High | Reactions, Formulations |
| Acetone | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | High | General Purpose, Cleaning |
| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | High | Reaction Medium (e.g., Grignards) |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Medium to High | Chromatography, Extractions |
| Dichloromethane (DCM) | Polar Aprotic | Dipole-Dipole | Medium | Extractions, Chromatography |
| Toluene | Nonpolar (Aromatic) | Dispersion, π-π Stacking | Medium | Reactions (e.g., azeotropic) |
| Hexane | Nonpolar (Aliphatic) | Dispersion | Low | Anti-solvent for Crystallization |
| Diethyl Ether | Nonpolar | Dispersion, Weak Dipole | Low to Medium | Extractions |
Conclusion
This compound exhibits a nuanced solubility profile dictated by its moderately lipophilic character (LogP ≈ 2.3) and its capacity for hydrogen bonding. High solubility is predicted and observed in polar solvents, particularly protic ones like methanol, driven by strong, specific solute-solvent interactions.[5] Conversely, its solubility is expected to be limited in nonpolar aliphatic solvents like hexane. This behavior makes it a versatile candidate for a wide range of synthetic transformations and purification techniques. While this guide provides a robust theoretical framework, it is imperative for researchers to perform quantitative experimental verification, using the detailed protocol provided, to obtain the precise data required for process scale-up, regulatory filings, and successful product development.
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. [Link]
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Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methylaniline: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the precise characterization of molecular compounds is paramount. Substituted anilines, such as 4-Fluoro-3-methylaniline, represent a critical class of intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. A thorough understanding of their fundamental physicochemical properties, including melting and boiling points, is not merely an academic exercise but a cornerstone of process development, purification, and quality control. This guide provides a comprehensive examination of the melting and boiling points of this compound, delving into the theoretical underpinnings that govern these properties and offering detailed, field-proven methodologies for their accurate determination. As a Senior Application Scientist, my objective is to bridge theoretical knowledge with practical application, ensuring that the protocols described herein are not only robust and reproducible but also understood in their full scientific context.
Core Physicochemical Data of this compound
This compound, also known as 5-Amino-2-fluorotoluene, is a substituted aromatic amine with the molecular formula C₇H₈FN. Its physical state at ambient temperature is typically a light yellow to brown crystalline solid or liquid, a characteristic directly related to its melting point. The accurate determination of its melting and boiling points is crucial for its handling, purification, and application in further chemical syntheses.
| Property | Value | Source(s) |
| Melting Point | 32-38 °C | [1][2] |
| 35 °C | [3] | |
| Boiling Point | 207.6 °C at 760 mmHg | [3] |
| 85-86 °C at 9 mmHg | [1][4] |
The observed range in the melting point can be attributed to minor impurities present in the sample, as impurities tend to depress and broaden the melting range of a pure substance. The significant difference in boiling points at atmospheric and reduced pressures underscores the importance of specifying the pressure at which the boiling point is determined.
Theoretical Framework: Understanding the Determinants of Melting and Boiling Points in Substituted Anilines
The melting and boiling points of a substance are dictated by the strength of the intermolecular forces holding its molecules together in the solid and liquid states, respectively. For this compound, several key factors come into play:
-
Hydrogen Bonding: The primary amino group (-NH₂) is capable of forming intermolecular hydrogen bonds. These are relatively strong interactions that require significant thermal energy to overcome, thus contributing to a higher boiling point compared to non-hydrogen bonding analogues of similar molecular weight.
-
Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the nitrogen atom creates a permanent dipole moment in the molecule. These dipole-dipole interactions add to the overall intermolecular attractive forces.
-
Van der Waals Forces: These are weaker, non-specific interactions that increase with the size and surface area of the molecule. The aromatic ring and the methyl group contribute to the van der Waals forces in this compound.
-
Substituent Effects: The nature and position of substituents on the aniline ring can influence its physical properties.
-
The fluorine atom , being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This can influence the electron density on the amino group and the aromatic ring, potentially affecting the strength of hydrogen bonding and dipole-dipole interactions.
-
The methyl group is an electron-donating group (+I effect), which can slightly increase the electron density on the ring. The interplay of these electronic effects can subtly alter the intermolecular forces.
-
-
Molecular Symmetry and Packing: The melting point is also influenced by how well the molecules pack into a crystal lattice. A more symmetrical molecule can often pack more efficiently, leading to a higher melting point. The substitution pattern on the aromatic ring of this compound will determine its overall shape and ability to form a stable crystal lattice.
Experimental Determination of Melting and Boiling Points
The accurate experimental determination of melting and boiling points is a fundamental laboratory skill. The following protocols are standard, reliable methods for obtaining these values for a compound like this compound.
Melting Point Determination: The Capillary Method
This method is the most common and reliable technique for determining the melting point of a crystalline solid.[3]
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature range over which the substance melts is observed. A pure substance will have a sharp melting point range (typically 0.5-1 °C), while an impure substance will melt over a wider range and at a lower temperature.[5][6]
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the end of melting). This is the melting point range.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for micro-boiling point determination using a Thiele tube.
Safety and Handling Considerations
This compound is a chemical that requires careful handling. Based on available safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the powder or in a poorly ventilated area, use a NIOSH-approved respirator.
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The melting point range of 32-38 °C and a boiling point of 207.6 °C at atmospheric pressure are key physicochemical parameters for this compound. These properties are a direct consequence of the interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, all of which are influenced by the compound's molecular structure. The accurate determination of these values, using standard methodologies such as the capillary method for melting point and the Thiele tube method for boiling point, is essential for the effective use of this compound in research and development. A commitment to rigorous experimental technique and a thorough understanding of the underlying chemical principles are the cornerstones of reliable and reproducible scientific outcomes.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methylaniline for Drug Discovery and Development
Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical research and quality control, providing definitive structural elucidation of active pharmaceutical ingredients (APIs) and intermediates.[1][2] This guide offers a detailed examination of the ¹H NMR spectrum of 4-Fluoro-3-methylaniline, a substituted aniline scaffold relevant in medicinal chemistry. By integrating foundational NMR principles with practical, field-proven methodologies, this document serves as a technical resource for scientists engaged in compound synthesis, characterization, and quality assurance. We will dissect the predicted spectral features of the molecule, explain the logic behind spectral assignments, and provide a self-validating, step-by-step protocol for acquiring high-fidelity NMR data.
The Central Role of NMR in Modern Pharmaceutical Quality Control
In the highly regulated landscape of drug discovery and development, unambiguous confirmation of molecular structure is a cornerstone of quality assurance.[3] NMR spectroscopy offers an unparalleled level of detail regarding the chemical environment, stereochemistry, and connectivity of atoms within a molecule.[2] For a synthetic intermediate like this compound, ¹H NMR serves multiple critical functions:
-
Identity Confirmation: It provides a unique "fingerprint" that verifies the correct product has been synthesized, matching the intended molecular structure.[2]
-
Purity Assessment: Quantitative NMR (qNMR) can determine the purity of a substance, often without the need for a specific reference standard for every impurity.[4] It can reveal the presence of residual solvents, starting materials, or side-reaction products.[5]
-
Structural Elucidation: For novel compounds, NMR is the primary tool used to piece together the molecular puzzle, providing foundational data for all subsequent development activities.
The analysis of this compound serves as a practical case study in applying NMR principles to the essential task of chemical characterization in a pharmaceutical setting.
Molecular Structure and Predicted ¹H NMR Spectrum
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic influence of its substituents. The structure of this compound contains five distinct proton environments that will give rise to five unique signals.
Diagram 1: Molecular Structure and Proton Numbering
A diagram illustrating the chemical structure and proton labeling scheme for this compound.
Electronic Effects of Substituents:
-
Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance. It significantly shields the ortho (H2, H6) and para positions, causing their signals to shift upfield (to a lower ppm value).[6]
-
Methyl Group (-CH₃): A weak electron-donating group through induction. It provides minor shielding to its adjacent protons.
-
Fluoro Group (-F): An electronegative atom that withdraws electron density through induction (deshielding effect). However, its lone pairs can donate electron density through resonance (shielding effect). Its net effect is complex, but critically, it will cause spin-spin coupling to nearby protons.
Based on these principles, we can predict the characteristics of each signal in the ¹H NMR spectrum.
Detailed Spectral Interpretation
The combination of proton-proton (H-H) and proton-fluorine (H-F) couplings results in a complex but interpretable spectrum. The aromatic region, in particular, requires careful analysis of the splitting patterns.
Diagram 2: Key Spin-Spin Coupling Interactions
A visualization of the primary ortho (³J) and meta (⁴J) coupling relationships for the aromatic protons.
The predicted quantitative data for the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H5 | ~6.95 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F) ≈ 8.5 Hz | 1H |
| H2 | ~6.70 | Doublet of doublets (dd) | ³J(H2-F) ≈ 10.5 Hz, ⁴J(H2-H6) ≈ 2.5 Hz | 1H |
| H6 | ~6.60 | Triplet of doublets (td) or ddd | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F) ≈ 5.0 Hz, ⁴J(H6-H2) ≈ 2.5 Hz | 1H |
| -NH₂ | ~3.60 | Broad singlet (br s) | N/A | 2H |
| -CH₃ | ~2.15 | Singlet (s) | N/A | 3H |
Analysis of Predicted Signals:
-
Aromatic Region (δ 6.5-8.0 ppm): This region contains the signals for H2, H5, and H6.[7]
-
H5: Expected to be the most downfield of the aromatic protons due to being meta to the strongly donating -NH₂ group. It is split by the adjacent H6 (ortho H-H coupling, ³J ≈ 6-10 Hz) and the adjacent fluorine (ortho H-F coupling, ³J ≈ 5-10 Hz), appearing as a doublet of doublets.[6][8]
-
H2: This proton is ortho to both the -NH₂ and -F groups. The strong shielding from the amino group pushes it upfield. It will be split by the fluorine (ortho H-F coupling, ³J ≈ 5-10 Hz) and by H6 (meta H-H coupling, ⁴J ≈ 1-3 Hz), resulting in a doublet of doublets.[8][9]
-
H6: Positioned ortho to the -NH₂ group, this proton is expected to be the most shielded (furthest upfield). It experiences three couplings: to H5 (ortho H-H), to F (meta H-F, ⁴J ≈ 2-5 Hz), and to H2 (meta H-H).[10] This complex splitting may appear as a triplet of doublets or a doublet of doublet of doublets (ddd).
-
-
Amine Protons (δ ~3.60 ppm): The two protons of the amino group typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. This signal will disappear upon shaking the sample with D₂O.
-
Methyl Protons (δ ~2.15 ppm): The three protons of the methyl group are equivalent and have no adjacent protons, so they appear as a sharp singlet in the benzylic proton region (δ 2.0-3.0 ppm).[7]
A Self-Validating Protocol for High-Quality ¹H NMR Acquisition
Acquiring a high-quality spectrum is essential for accurate interpretation. The following protocol is designed to be self-validating, with explanations for each critical step to ensure data integrity.
Diagram 3: Experimental Workflow for ¹H NMR Acquisition
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A Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-methylaniline
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-Fluoro-3-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this compound. We will delve into the influence of substituents on chemical shifts, the intricacies of carbon-fluorine coupling, and provide a detailed experimental protocol for obtaining high-quality spectra.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. The presence of the fluorine atom and the methyl group on the aniline scaffold can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. A thorough understanding of its molecular structure is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide will provide a detailed roadmap for analyzing the carbon framework of this important synthetic intermediate.
Predicted ¹³C NMR Spectrum and Assignments
While experimental spectral data for every compound is not always readily available, a highly accurate prediction of the ¹³C NMR spectrum of this compound can be derived from the well-established principles of substituent effects on benzene rings. The chemical shift of each carbon atom is influenced by the electronic effects (both inductive and resonance) of the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups.
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and key carbon-fluorine coupling constants (JCF) for this compound. The assignments are based on the additive effects of the substituents and known C-F coupling patterns in fluorinated aromatic compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (Hz) | Rationale for Assignment |
| C1 (-NH₂) | ~145 | Small (3JCF ≈ 3-4 Hz) | The amino group is a strong electron-donating group, causing a downfield shift. |
| C2 | ~115 | Small (4JCF ≈ 1-2 Hz) | Ortho to the electron-donating -NH₂ group, leading to an upfield shift. |
| C3 (-CH₃) | ~130 | Small (3JCF ≈ 5-8 Hz) | The methyl group has a minor deshielding effect. |
| C4 (-F) | ~158 | Large (1JCF ≈ 240-250 Hz) | Directly attached to the electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling. |
| C5 | ~118 | Moderate (2JCF ≈ 20-25 Hz) | Ortho to the fluorine atom, experiencing a moderate two-bond C-F coupling. |
| C6 | ~128 | Small (2JCF ≈ 8-10 Hz) | Meta to the fluorine and ortho to the methyl group. |
| -CH₃ | ~18 | Negligible | Typical chemical shift for a methyl group on an aromatic ring. |
Note: The predicted values are estimates. Actual experimental values may vary slightly depending on the solvent and other acquisition parameters. The characteristic large one-bond coupling constant (¹JCF) for C4 and the moderate two-bond coupling (²JCF) for C5 are key signatures in the spectrum.
Understanding the Substituent Effects and C-F Coupling
The predicted spectrum is a direct consequence of the interplay between the electronic properties of the substituents. The amino group strongly donates electron density into the ring through resonance, primarily shielding the ortho and para positions.[1] Conversely, the fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect, which deshields adjacent carbons. However, fluorine can also donate electron density via resonance. The methyl group is a weak electron-donating group through hyperconjugation.
A critical feature in the ¹³C NMR spectrum of fluorinated organic compounds is the presence of carbon-fluorine coupling. Since ¹⁹F has a nuclear spin of I = 1/2 and is 100% abundant, its coupling to ¹³C nuclei is readily observed. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one-bond): Typically very large, in the range of 240-260 Hz for aryl fluorides.[2]
-
²JCF (two-bond): Moderate in size, usually around 20-30 Hz.[2]
-
³JCF (three-bond): Smaller, generally in the range of 5-10 Hz.[2]
-
⁴JCF (four-bond): Usually the smallest and not always resolved, typically 1-3 Hz.[2]
These characteristic coupling patterns are invaluable for the unambiguous assignment of the carbon signals in the aromatic region.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
4.1. Sample Preparation
-
Analyte: this compound (ensure purity by a suitable method, e.g., ¹H NMR or GC-MS).
-
Solvent: Use a deuterated solvent appropriate for the analyte's solubility. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its volatility and minimal interference in the aromatic region.
-
Concentration: Prepare a solution of approximately 20-50 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.
4.2. NMR Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster repetition. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Spectral Width (SW) | 200-250 ppm | To encompass the entire expected range of ¹³C chemical shifts. |
| Temperature | 298 K (25 °C) | For consistency and comparison with literature data. |
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and coupling constants.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the acquisition and analysis of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. By understanding the interplay of substituent effects and the characteristic patterns of carbon-fluorine coupling, a detailed and accurate assignment of the carbon skeleton can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, which is essential for the structural verification and further development of molecules derived from this important synthetic precursor.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
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13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]
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Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (1975). Journal of the American Chemical Society, 97(12), 3546-3549. [Link]
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Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]
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A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). ResearchGate. [Link]
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FT-IR spectrum of 4-Fluoro-3-methylaniline
An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-3-methylaniline
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (CAS No: 452-69-7).[1][2] As a key intermediate in pharmaceutical synthesis and materials science, unambiguous structural confirmation is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for molecular identification by probing the vibrational modes of a molecule's functional groups.[3][4][5] This document details the theoretical basis for the expected spectral features of this compound, provides a validated experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. It is intended for researchers, scientists, and quality control professionals in the field of drug development and chemical synthesis.
Introduction to this compound and FT-IR Spectroscopy
This compound, also known as 5-Amino-2-fluorotoluene, is an aromatic amine with the molecular formula C₇H₈FN.[2] Its structure incorporates a benzene ring substituted with a primary amine (-NH₂), a methyl (-CH₃) group, and a fluorine (-F) atom. This unique combination of functional groups makes it a versatile building block, but also necessitates rigorous analytical characterization to ensure identity and purity.
FT-IR spectroscopy is an ideal technique for this purpose. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3][6] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the confirmation of the overall molecular structure.[3][7]
Caption: Chemical structure of this compound.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is critically dependent on the sample preparation and instrument parameters. For a solid compound like this compound, the potassium bromide (KBr) pellet method is a robust and widely used technique.[8][9]
Methodology: KBr Pellet Transmission
This protocol is designed to produce a clear, transparent pellet, minimizing scattering effects and ensuring high-quality spectral data.
-
Material Preparation:
-
Gently grind ~1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.
-
In a separate, dry mortar, place ~100-200 mg of spectroscopy-grade KBr powder. KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and acts as an inert matrix.[9][10]
-
Causality: The sample must be finely ground to reduce scattering of the infrared beam, which can distort absorption bands.[11] KBr must be kept scrupulously dry, as absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretches of the amine.
-
-
Sample Mixing:
-
Add the ground sample to the KBr in the mortar.
-
Mix thoroughly by grinding the two components together for approximately one minute to ensure a homogenous distribution of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[10]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the ambient atmosphere (primarily H₂O and CO₂) to be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Alternative Methodology: Attenuated Total Reflectance (ATR)
Modern laboratories frequently use ATR-FTIR due to its minimal sample preparation.[8][12] A small amount of the solid sample is simply placed on the ATR crystal (e.g., diamond) and pressure is applied to ensure good contact. This technique is faster but may result in slight variations in relative peak intensities compared to the transmission method.[12]
Caption: Experimental workflow for the KBr pellet FT-IR method.
FT-IR Spectrum Analysis and Interpretation
The can be logically divided into distinct regions, each providing information about specific functional groups. The vibrational spectrum is a unique physical property and can be used as a fingerprint for identification.[7]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Two Peaks |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Methyl Group | Medium to Weak |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |
| 1620 - 1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong, Multiple Peaks |
| 1470 - 1430 | C-H Asymmetric Bend | Methyl Group | Medium |
| 1390 - 1370 | C-H Symmetric Bend (Umbrella) | Methyl Group | Medium |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1270 - 1100 | C-F Stretch | Aryl-Fluoride | Strong to Very Strong |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
| 910 - 665 | N-H Wag | Primary Amine | Medium, Broad |
High Wavenumber Region (4000 - 2500 cm⁻¹)
-
N-H Stretching (3500 - 3300 cm⁻¹): As a primary amine, this compound will exhibit two distinct peaks in this region.[13] These correspond to the asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) stretching vibrations of the N-H bonds. Aromatic amines typically show these absorptions at slightly higher frequencies than their aliphatic counterparts.[6][14] The presence of two sharp peaks is a definitive indicator of a primary amine (-NH₂).
-
C-H Stretching (3100 - 2850 cm⁻¹): This region contains C-H stretching vibrations. A key diagnostic feature is that aromatic C-H stretches appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[15][16][17]
Double Bond Region (2000 - 1500 cm⁻¹)
-
Aromatic Overtones (2000 - 1650 cm⁻¹): A series of weak but characteristic absorption bands may appear in this region. The pattern of these overtones can sometimes be used to deduce the substitution pattern on the aromatic ring.[15][18]
-
N-H Bending (1650 - 1580 cm⁻¹): The in-plane "scissoring" vibration of the primary amine group gives rise to a medium-to-strong absorption band in this area.[13][14] This band is often sharp and serves as another strong confirmation of the -NH₂ group.
-
Aromatic C=C Stretching (1620 - 1450 cm⁻¹): The stretching and contracting of the carbon-carbon bonds within the benzene ring produce a set of characteristic bands, typically appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[15][18] The presence of multiple peaks in this region is a hallmark of an aromatic compound.
Fingerprint Region (1500 - 650 cm⁻¹)
This region is often complex but contains highly diagnostic information.
-
C-N Stretching (1335 - 1250 cm⁻¹): The stretching vibration of the bond between the aromatic ring and the nitrogen atom (C-N) results in a strong absorption in this range for aromatic amines.[13][14]
-
C-F Stretching (1270 - 1100 cm⁻¹): The carbon-fluorine bond is highly polar and gives rise to one of the most intense absorptions in the entire spectrum.[19] This strong band is a definitive marker for the presence of the fluorine substituent. The wide range is due to the sensitivity of the stretching frequency to other substituents on the molecule.[19]
-
C-H Bending Vibrations:
-
In-plane (1300-1000 cm⁻¹): Bending of the aromatic C-H bonds within the plane of the ring occurs here, but these bands are often weak and can be obscured.[18]
-
Out-of-plane (900-675 cm⁻¹): Strong absorptions in this region are due to the out-of-plane bending of the hydrogens on the aromatic ring. The exact position and number of these peaks are highly characteristic of the ring's substitution pattern.[15]
-
-
N-H Wagging (910 - 665 cm⁻¹): The out-of-plane bending or "wagging" of the N-H bonds in primary amines produces a characteristically broad, medium-intensity band in this region.[13]
Conclusion
The is rich with information, providing a self-validating system for its identification. The definitive presence of a primary aromatic amine is confirmed by the dual N-H stretching peaks (~3400 cm⁻¹) and the N-H bending peak (~1620 cm⁻¹). The aromatic nature is established by C-H stretches above 3000 cm⁻¹ and multiple C=C ring stretches between 1620-1450 cm⁻¹. The presence of the methyl group is indicated by C-H stretches below 3000 cm⁻¹. Crucially, the structure is confirmed by the very strong C-F stretching absorption in the fingerprint region (1270-1100 cm⁻¹) and the strong aromatic C-N stretch (1335-1250 cm⁻¹). By carefully analyzing these characteristic absorptions, researchers and drug development professionals can confidently verify the identity and structural integrity of this important chemical intermediate.
References
-
Sample preparation for FT-IR . (n.d.). University of the West Indies at Mona. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods . (n.d.). Drawell. Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) Overview . (n.d.). Agilent. Retrieved from [Link]
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Carbon–fluorine bond . (2023, December 26). In Wikipedia. Retrieved from [Link]
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Infrared Spectrometry . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications . (2019, March 27). FindLight. Retrieved from [Link]
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Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis . (n.d.). Semantic Scholar. Retrieved from [Link]
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Principles of FTIR Spectroscopy . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Aromatics . (n.d.). University of Colorado Boulder. Retrieved from [Link]
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FTIR spectroscopy - principles and applications . (2018). ResearchGate. Retrieved from [Link]
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Guide to FT-IR Spectroscopy . (n.d.). Bruker. Retrieved from [Link]
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Common Sampling Techniques of FTIR Spectroscopy . (2023, April 25). Edinburgh Instruments. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach . (2005, March 15). Wiley Analytical Science. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands . (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
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Study of the composition of aromatic hydrocarbons using IR spectroscopy . (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Amines . (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
INFRARED SPECTROSCOPY . (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
FT-IR spectra of N–H stretching vibrations from T2... . (n.d.). ResearchGate. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material . (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]
-
The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations . (1956). Journal of the American Chemical Society. Retrieved from [Link]
-
4-fluoro-3-methoxy-N-methylaniline . (n.d.). PubChem. Retrieved from [Link]
-
Table of Characteristic IR Absorptions . (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... . (n.d.). ResearchGate. Retrieved from [Link]
-
This compound . (n.d.). LookChem. Retrieved from [Link]
-
24.10: Spectroscopy of Amines . (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectroscopy . (n.d.). Illinois State University. Retrieved from [Link]
-
Interpreting Infrared Spectra . (n.d.). Specac Ltd. Retrieved from [Link]
-
Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond . (2020, February 28). Mendeleev Communications. Retrieved from [Link]
-
In need of help identifying IR Spectrum . (2015, November 26). Reddit. Retrieved from [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters . (2024, May 30). The Journal of Chemical Physics. Retrieved from [Link]
-
3-Fluoro-4-methylaniline . (n.d.). PubChem. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups . (n.d.). Northern Illinois University. Retrieved from [Link]
-
This compound (97%) . (n.d.). Amerigo Scientific. Retrieved from [Link]
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Mass Spectrometry of 4-Fluoro-3-methylaniline: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-fluoro-3-methylaniline (C₇H₈FN), a crucial intermediate in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization and fragmentation behavior, offering practical, field-proven insights for robust compound identification and characterization.
Introduction: The Analytical Significance of this compound
This compound, also known as 5-amino-2-fluorotoluene, is a substituted aniline derivative with a molecular weight of 125.14 g/mol .[1] Its structural elucidation and purity assessment are critical in drug development and quality control processes. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose. This guide will explore the compound's behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational understanding for method development and data interpretation.
Ionization Methodologies and Their Implications
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization methods offer complementary information.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, invaluable for structural confirmation. The resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound and is the preferred method for liquid chromatography-mass spectrometry (LC-MS) analyses.[2]
Electron Ionization Mass Spectrometry (EI-MS) of this compound
Under standard EI conditions (70 eV), this compound is expected to produce a rich mass spectrum characterized by a distinct molecular ion peak and a series of fragment ions that reveal its structural motifs.
Expected EI Mass Spectrum
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 125. Given that the molecule contains an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[3] A prominent M-1 peak at m/z 124 is also anticipated, arising from the loss of a hydrogen atom from the amine group. This is a common fragmentation pathway for anilines. For the isomeric compound 3-fluoro-4-methylaniline, the top peak in its GC-MS data is indeed m/z 124, supporting this prediction.[4]
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion is driven by the stability of the resulting cations and neutral losses. The primary fragmentation pathways are initiated by the radical cation formed upon electron impact.
Diagram of the Proposed EI Fragmentation Pathway for this compound
Caption: Proposed EI fragmentation pathway of this compound.
Interpretation of the Fragmentation Pathway:
-
Formation of the m/z 124 Ion: The molecular ion (m/z 125) readily loses a hydrogen radical (H•), primarily from the amino group, to form a stable, even-electron cation at m/z 124.[3]
-
Loss of a Methyl Radical: Cleavage of the C-C bond between the aromatic ring and the methyl group results in the loss of a methyl radical (CH₃•), leading to the formation of an ion at m/z 110.
-
Elimination of Hydrogen Cyanide: A characteristic fragmentation of anilines involves the expulsion of a neutral hydrogen cyanide (HCN) molecule from the ring structure.[3] The ion at m/z 124 can lose HCN to produce a fragment at m/z 97 (not shown for simplicity) or undergo rearrangement and loss of HCN to form other stable ions. The ion at m/z 110 can also lose HCN to yield a fragment at m/z 83.
-
Formation of the Fluorotropylium Ion (m/z 95): A common fragmentation pathway for alkyl-substituted aromatic compounds is the formation of a stable tropylium cation. In this case, rearrangement of the m/z 124 ion followed by the loss of HCN can lead to the formation of a fluorotropylium-like ion at m/z 95.
Experimental Protocol for GC-EI-MS
A standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the low µg/mL range.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound
ESI-MS is the method of choice for analyzing this compound in complex matrices, particularly when coupled with liquid chromatography.
Expected ESI Mass Spectrum
In positive ion mode ESI, this compound is expected to readily protonate on the basic amine group to form the [M+H]⁺ ion at m/z 126. This will likely be the base peak in the spectrum with minimal in-source fragmentation under typical conditions.
Tandem Mass Spectrometry (ESI-MS/MS)
To gain structural information in ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺, m/z 126) is isolated and subjected to collision-induced dissociation (CID).
Diagram of the Proposed ESI-MS/MS Workflow
Caption: A typical LC-ESI-MS/MS workflow for this compound.
Expected Fragmentation of the Protonated Molecule:
The fragmentation of the [M+H]⁺ ion will likely involve the loss of neutral molecules:
-
Loss of Ammonia (NH₃): A potential fragmentation pathway is the loss of ammonia, which would result in a fragment ion at m/z 109.
-
Loss of Methyl Group (CH₃): While less common for protonated molecules compared to radical cations, the loss of a methyl group as a radical is possible at higher collision energies.
Experimental Protocol for LC-ESI-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to the desired concentration.
LC Conditions:
-
Column: A C18 reversed-phase column is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
MS/MS: Isolate the precursor ion at m/z 126 and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₇H₈FN | [1] |
| Molecular Weight | 125.14 g/mol | [1] |
| EI Molecular Ion (M⁺˙) | m/z 125 | Predicted |
| Key EI Fragment Ions | m/z 124, 110, 95 | Predicted |
| ESI Protonated Molecule ([M+H]⁺) | m/z 126 | Predicted |
| Key ESI-MS/MS Fragment Ion | m/z 109 | Predicted |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information essential for its unambiguous identification and characterization. Electron ionization offers a detailed fragmentation pattern for structural confirmation, while electrospray ionization is ideally suited for sensitive quantification and analysis in complex mixtures when coupled with liquid chromatography. The methodologies and expected fragmentation pathways detailed in this guide provide a robust framework for researchers and analytical scientists working with this important chemical intermediate. By understanding the fundamental principles of its behavior in the mass spectrometer, professionals in drug development and related fields can ensure data integrity and accelerate their research endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
Konieczna, A., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724–729. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and materials science, a profound understanding of the three-dimensional arrangement of atoms within a molecule—its crystal structure—is paramount. This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to determine and interpret the crystal structure of 4-Fluoro-3-methylaniline, a key fluorinated aromatic amine. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as a detailed roadmap for its empirical determination and structural analysis. By elucidating the principles of crystallization, single-crystal X-ray diffraction, and the nuanced roles of intermolecular interactions, particularly those involving fluorine, this guide equips researchers with the foundational knowledge to explore the solid-state properties of this and similar compounds, thereby informing rational drug design and the engineering of novel materials.
Introduction: The Significance of Crystalline Architecture in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a molecule like this compound, which serves as a building block in the synthesis of various therapeutic agents, a detailed knowledge of its crystal structure is a critical asset.[1][2] The strategic incorporation of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile by affecting its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Understanding how the fluorine and methyl substituents in this compound direct the packing of molecules in a crystalline lattice provides invaluable insights into potential intermolecular interactions that can be exploited in the design of more effective and stable drug candidates.[5]
This guide will navigate the reader through the essential experimental and computational workflows for elucidating the crystal structure of this compound, from the initial step of growing high-quality single crystals to the final analysis of the intricate network of intermolecular forces that govern the crystalline architecture.
The Genesis of Order: Crystallization of this compound
The journey to determining a crystal structure begins with the growth of a high-quality single crystal. This process involves the slow and controlled transition of molecules from a disordered state in solution to a highly ordered, repeating arrangement in the solid state.[6] For a small organic molecule like this compound, several crystallization techniques can be employed.[7][8][9][10]
Physicochemical Properties Informing Crystallization Strategy
A successful crystallization experiment is predicated on a sound understanding of the compound's solubility in various solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₈FN | [11] |
| Molecular Weight | 125.14 g/mol | [11] |
| Appearance | White to gray powder/crystal | |
| Melting Point | 34-38 °C | |
| Solubility | Soluble in methanol |
The relatively low melting point of this compound suggests that melt crystallization could be a viable, albeit less common, method. However, solution-based methods are generally preferred for their ability to yield high-quality crystals.
Step-by-Step Crystallization Protocols
Protocol 1: Slow Evaporation
This is often the simplest and most common method for growing single crystals.[6][9]
-
Solvent Selection: Begin by identifying a suitable solvent in which this compound is moderately soluble. Based on available data, methanol is a good starting point. It is advisable to screen a range of solvents with varying polarities.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution.
-
Crystallization: Transfer the solution to a clean vial with a wide mouth to allow for slow solvent evaporation. Cover the vial with a perforated cap or parafilm with a few pinholes.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Causality: The gradual increase in solute concentration as the solvent evaporates pushes the system into a supersaturated state, from which crystals can nucleate and grow.
Protocol 2: Vapor Diffusion
This technique is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[6][7]
-
Solvent System: Select a solvent in which this compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.
-
Setup: Dissolve the compound in a small amount of the primary solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass) containing a reservoir of the anti-solvent.
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution containing the compound, reducing its solubility and inducing crystallization.
Causality: The slow change in the solvent environment creates a gentle supersaturation, which is ideal for the growth of well-ordered crystals.
Caption: Workflow for Vapor Diffusion Crystallization.
Illuminating the Atomic Blueprint: Single-Crystal X-ray Diffraction (SCXRD)
Once a suitable single crystal is obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining its atomic structure.[12][13][14][15]
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other, leading to a specific diffraction pattern of constructive interference (spots) as described by Bragg's Law.[13] The positions and intensities of these diffracted spots contain the information required to determine the unit cell dimensions and the arrangement of atoms within the unit cell.[14]
Experimental Workflow for SCXRD
Caption: The major steps in a single-crystal X-ray diffraction experiment.
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[13]
-
Data Collection: The crystal is placed in an X-ray diffractometer, where it is rotated while being irradiated with X-rays. A detector records the diffraction pattern.[12]
-
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial model of the electron density.[16] Software such as SHELXS or Olex2.solve is commonly used for this purpose.[16][17]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[18] Programs like SHELXL, often used within the Olex2 graphical interface, are the standard for refinement.[17][18][19]
-
Validation: The final crystal structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability.
Deciphering the Crystal Packing: Analysis of Intermolecular Interactions
The determined crystal structure of this compound would reveal a wealth of information about how the molecules pack in the solid state. A key aspect of this analysis is the identification and characterization of intermolecular interactions, which are crucial for crystal stability and can influence the compound's physical properties.
The Role of Fluorine in Crystal Engineering
The presence of the highly electronegative fluorine atom is expected to play a significant role in the crystal packing of this compound. Fluorine can participate in a variety of weak intermolecular interactions, including:
-
Hydrogen Bonds: The amine group (-NH₂) provides hydrogen bond donors, which can interact with the fluorine atom or the nitrogen atom of a neighboring molecule.
-
Halogen Bonds: The fluorine atom can act as a halogen bond acceptor.
-
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with adjacent molecules.
Advanced Analysis with Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22][23][24] The Hirshfeld surface is a 3D surface that partitions the space in a crystal among the molecules, providing a visual representation of the regions of close contact between neighboring molecules.
Key Features of Hirshfeld Analysis:
-
d_norm Surface: This surface is colored to highlight intermolecular contacts that are shorter (red), longer (blue), or at van der Waals separation (white).
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[20]
By analyzing the Hirshfeld surface and fingerprint plots for a determined structure of this compound, one could quantify the contributions of N-H···F, N-H···N, C-H···π, and other interactions to the overall crystal stability.
Complementary Solid-State Characterization
While SCXRD provides the definitive atomic arrangement, other spectroscopic techniques can offer complementary information about the solid-state properties of this compound.[25][26][27]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the vibrational modes of the molecule in the solid state, including the stretching frequencies of the N-H and C-F bonds, which can be sensitive to hydrogen bonding.[28]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Can be used to study the local environment of the carbon, nitrogen, and fluorine atoms in the crystal lattice, providing information about polymorphism and molecular conformation.[28]
Conclusion and Future Outlook
This technical guide has outlined the comprehensive workflow for the determination and analysis of the crystal structure of this compound. Although a specific structure is not yet in the public domain, the principles and protocols detailed herein provide a robust framework for its elucidation. A definitive crystal structure would provide unparalleled insight into the intermolecular interactions governed by its fluoro and methyl substituents, thereby informing the rational design of new pharmaceutical compounds and advanced materials. The interplay of hydrogen bonding, potential halogen bonding, and π-stacking interactions, all influenced by the presence of fluorine, makes this compound a compelling target for crystallographic studies. Such research will undoubtedly contribute to a deeper understanding of the role of fluorine in crystal engineering and its strategic application in drug development.[2]
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quantum chemical calculations for 4-Fluoro-3-methylaniline
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Fluoro-3-methylaniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound (4F3MA). Intended for researchers, computational chemists, and professionals in drug development, this document details the theoretical underpinnings, practical workflows, and application-driven analysis of 4F3MA's molecular properties. By leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and vibrational characteristics. This guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible computational protocol for predicting molecular reactivity and guiding experimental design.
Introduction: The Significance of this compound
This compound (C₇H₈FN), also known as 5-Amino-2-fluorotoluene, is a substituted aniline derivative that serves as a versatile building block in organic synthesis.[1][2] Its structural motifs are found in a range of functional molecules, including pharmaceuticals, agrochemicals, and high-performance dyes.[3] The presence of a fluorine atom, a methyl group, and an amino group on the benzene ring imparts a unique combination of steric and electronic properties that significantly influence its reactivity and intermolecular interactions.[4]
Understanding these properties at a sub-molecular level is paramount for rational drug design and materials science. Quantum chemical calculations offer a powerful, cost-effective lens to predict and analyze molecular behavior, providing insights that can be difficult to obtain through experimental means alone. This guide establishes a validated computational protocol for characterizing 4F3MA, enabling scientists to predict its chemical reactivity, spectroscopic signature, and potential as a pharmacophore.
Core Theoretical Framework: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) provides the optimal balance between computational accuracy and resource efficiency.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure by modeling the electron density, ρ(r), rather than the full many-electron wavefunction.[6]
Justification of Method and Basis Set Selection
The choice of a functional and a basis set is the most critical decision in setting up a DFT calculation.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this guide. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior for many organic molecules compared to pure DFT functionals.[7] Studies on a wide range of substituted anilines have demonstrated that B3LYP yields geometric and electronic data in excellent agreement with experimental findings.
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is recommended. Let's deconstruct this choice:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility.
-
++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is essential for molecules with heteroatoms like nitrogen and fluorine.[8]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to model chemical bonds accurately, especially in strained or sterically hindered systems.
-
This combination of B3LYP/6-311++G(d,p) represents a robust, well-validated level of theory for obtaining high-quality results for 4F3MA and similar aromatic amines.[7]
The Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating workflow for calculating the properties of this compound. This process ensures that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Step-by-Step Methodology
-
Input Structure Generation: Construct the 3D coordinates of this compound. This can be done using molecular building software from its SMILES string (Cc1cc(N)ccc1F) or CAS number (452-69-7).[1]
-
Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Vibrational Frequency Analysis: Using the optimized geometry from the previous step, calculate the vibrational frequencies at the same level of theory. This is a critical validation step. The absence of imaginary frequencies (negative values) confirms that the optimized structure is a true local minimum. If imaginary frequencies are present, it indicates a transition state or saddle point, and the geometry must be perturbed and re-optimized.
-
Property Calculations: Once the true minimum geometry is confirmed, proceed with single-point energy calculations to derive various electronic and spectroscopic properties.
Analysis of Calculated Properties
The output from these calculations provides a wealth of quantitative data.
Molecular Geometry
The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. This data provides the foundational 3D structure essential for drug design applications like docking and pharmacophore modeling.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C-N | ~1.40 |
| C-F | ~1.36 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-CH₃ | ~1.51 | |
| Bond Angles | C-N-H | ~113 |
| H-N-H | ~110 | |
| C-C-F | ~119 |
Note: These are representative values based on calculations of similar substituted anilines. Actual values would be generated from the specific calculation.
Electronic Properties and Reactivity Descriptors
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity.[9]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests the molecule is more reactive.[9]
Table 2: Key Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Electron-donating ability |
| LUMO Energy | ~ 0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 2.5 Debye | Molecular polarity and solubility |
Molecular Electrostatic Potential (MESP)
The MESP is a color-coded map of the electrostatic potential on the electron density surface. It provides an intuitive guide to the charge distribution and is invaluable for predicting intermolecular interactions.[10]
-
Red/Yellow Regions: Electron-rich areas (negative potential), prone to electrophilic attack. In 4F3MA, these are expected around the nitrogen and fluorine atoms.
-
Blue Regions: Electron-poor areas (positive potential), prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
Vibrational Spectra
The frequency calculation provides the theoretical infrared (IR) and Raman spectra. These predicted spectra are invaluable for:
-
Compound Identification: Comparing the calculated vibrational modes with experimental spectra can confirm the synthesis of the target molecule.
-
Functional Group Analysis: Specific peaks can be assigned to the vibrations of the N-H, C-F, and C-H bonds, providing a detailed understanding of the molecule's vibrational structure.[7]
Applications in Drug Discovery and Materials Science
The data generated from this computational protocol has direct, practical applications:
-
Lead Optimization: In drug discovery, understanding the MESP and FMOs helps chemists modify the molecule to enhance binding affinity with a biological target or to block metabolic pathways.
-
Reactivity Prediction: The electronic properties allow for the prediction of how 4F3MA will behave in a chemical reaction, guiding synthesis efforts and preventing undesirable side products.
-
Crystal Engineering: The calculated dipole moment and charge distribution can inform predictions about how the molecule will pack in a solid state, which is crucial for controlling the physical properties of materials.
Conclusion
Quantum chemical calculations, specifically using the DFT/B3LYP/6-311++G(d,p) level of theory, provide a powerful and predictive tool for the in-depth characterization of this compound. The validated workflow presented in this guide ensures the generation of reliable data on the molecule's geometry, electronic structure, and vibrational properties. These computational insights are essential for researchers and scientists aiming to leverage the unique characteristics of this molecule in drug development, materials science, and synthetic chemistry.
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Introduction: The Significance of 4-Fluoro-3-methylaniline
An In-Depth Technical Guide to the Electronic Properties of 4-Fluoro-3-methylaniline
This guide provides a detailed exploration of the core electronic properties of this compound, a key intermediate in the pharmaceutical and advanced materials sectors. Designed for researchers, medicinal chemists, and material scientists, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of how the unique electronic structure of this molecule dictates its chemical behavior and application potential.
This compound (CAS No. 452-69-7), also known as 5-Amino-2-fluorotoluene, is an aromatic amine whose utility is defined by the nuanced interplay of its substituent groups.[1] The presence of an electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing fluorine atom on the benzene ring creates a unique electronic landscape. This structure makes it a valuable building block in the synthesis of agrochemicals, dyes, and particularly, pharmaceuticals targeting neurological disorders.[2][3] Understanding its electronic properties is paramount for predicting its reactivity, metabolic stability, and interaction with biological targets, forming the basis for rational drug design and the development of high-performance materials.[3][4]
Molecular Structure and Electronic Influence of Substituents
The electronic characteristics of this compound are not merely the sum of its parts but a result of the synergistic and competing effects of its functional groups attached to the aromatic ring.
-
Amino Group (-NH₂): As a strong activating group, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group.
-
Methyl Group (-CH₃): This group is a weak activator, donating electron density primarily through an inductive effect and hyperconjugation.[5]
-
Fluorine Atom (-F): Fluorine presents a dual electronic influence. It is highly electronegative, withdrawing electron density through the sigma bond (inductive effect). However, it also possesses lone pairs that can be donated to the ring's π-system (resonance effect). For halogens, the inductive effect typically dominates, making fluorine an overall electron-withdrawing group that deactivates the ring.
The specific arrangement of these groups in this compound leads to a complex charge distribution that governs its chemical reactivity and intermolecular interactions.
Caption: Molecular structure of this compound.
Core Electronic Properties: A Theoretical Framework
The application potential of this compound is fundamentally governed by its electronic descriptors. Computational chemistry provides a powerful lens for examining these properties.[6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[7]
-
HOMO: Represents the orbital containing the most energetic electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (its ionization potential). A higher EHOMO indicates a greater propensity to act as an electron donor in reactions.[5]
-
LUMO: Represents the lowest energy orbital available to accept electrons. Its energy level (ELUMO) is related to the electron affinity. A lower ELUMO suggests a greater ability to act as an electron acceptor.[7]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy for electronic excitation, which can influence its color and photochemical properties.[7][8]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is invaluable for predicting how the molecule will interact with other species.[7]
-
Electron-Rich Regions (Negative Potential): Typically colored red or yellow, these areas are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom and on the aromatic ring due to the influence of the amino group.
-
Electron-Poor Regions (Positive Potential): Colored blue, these areas are prone to nucleophilic attack and are often associated with hydrogen atoms bonded to heteroatoms.[7]
Computational Analysis: A Validated Protocol
To quantify the electronic properties of this compound, Density Functional Theory (DFT) is the method of choice, offering a robust balance of accuracy and computational efficiency for organic molecules.[7][9]
Step-by-Step Computational Workflow (DFT)
-
Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. The B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p), is a widely accepted standard for this purpose.[5]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This step yields values for HOMO and LUMO energies, the total dipole moment, and the data required to generate the MEP map.
-
Data Analysis: The output data is analyzed to calculate the HOMO-LUMO gap and other reactivity descriptors. The results are contextualized by comparing them with related aniline derivatives.[9][10]
Caption: Standard workflow for DFT-based electronic property analysis.
Predicted Electronic Properties
| Property | Predicted Value / Characteristic | Significance in Drug Development & Materials |
| EHOMO | Moderately High | Correlates with lower oxidation potential; indicates potential for metabolic transformation (e.g., N-acetylation).[9][10] |
| ELUMO | Relatively Low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Moderate | A smaller gap enhances molecular polarizability and can improve receptor binding interactions.[8] |
| Dipole Moment | Non-zero, significant | Influences solubility in polar solvents (e.g., water) and the ability to form dipole-dipole interactions with biological targets.[8] |
| MEP Negative Site | Primarily on the N atom and ortho/para ring positions | Predicts sites for hydrogen bonding and electrophilic interaction.[7] |
Experimental Validation Techniques
Computational predictions must be anchored by experimental data. The following are standard, self-validating protocols for characterizing the electronic properties of molecules like this compound.
Protocol 1: Cyclic Voltammetry (CV) for Oxidation Potential
-
Objective: To measure the oxidation potential, which is directly related to the HOMO energy level.
-
Causality: CV measures the potential at which a molecule is oxidized (loses an electron). According to Koopman's theorem, this potential correlates linearly with the HOMO energy.[9][11] A more easily oxidized compound will have a lower oxidation potential and a higher HOMO energy.
-
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Cell Assembly: Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a higher potential (e.g., +1.5 V) and back. The scan rate is typically set to 100 mV/s.
-
Analysis: The potential at the peak of the first oxidation wave (Epa) is determined. This value is then referenced against the Fc/Fc⁺ couple to obtain a standardized oxidation potential.
-
Sources
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- 4. cresset-group.com [cresset-group.com]
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- 6. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
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- 11. researchgate.net [researchgate.net]
The Emergence and Synthetic Evolution of 4-Fluoro-3-methylaniline: A Technical Guide for Chemical Innovators
Abstract
4-Fluoro-3-methylaniline, a structurally unassuming aromatic amine, has carved a significant niche as a pivotal building block in the landscape of modern chemical synthesis. Its strategic incorporation of a fluorine atom and a methyl group on the aniline scaffold imparts unique electronic and steric properties, rendering it a valuable precursor in the development of sophisticated molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This in-depth technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed, field-proven synthetic protocols and an analysis of the causality behind experimental choices.
Introduction: The Strategic Value of Fluorinated Anilines
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Anilines, as fundamental aromatic amines, are ubiquitous precursors in a vast array of chemical syntheses. The convergence of these two domains in fluorinated anilines has given rise to a class of intermediates with exceptional utility. This compound (CAS No. 452-69-7), also known by its synonyms 5-Amino-2-fluorotoluene and 4-Fluoro-m-toluidine, exemplifies this strategic molecular design.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Melting Point | 34-38 °C |
| Boiling Point | 85-86 °C at 9 mmHg |
| Appearance | White to gray powder or crystals |
| Solubility | Soluble in methanol |
Historical Perspective: The Dawn of Fluorinated Aromatics
While a singular, celebrated moment of "discovery" for this compound is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The late 19th and early 20th centuries saw pioneering work in the synthesis of fluorinated aromatic compounds. Foundational reactions, such as the Balz-Schiemann reaction, provided the first reliable methods for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates.
The synthesis and exploration of specifically substituted anilines, like this compound, likely arose from the systematic investigation of fluorinated aromatics as potential intermediates for dyes, and later, for biologically active compounds. The impetus for its synthesis would have been the desire to understand how the interplay of the fluoro and methyl substituents would influence the reactivity and properties of the resulting aniline.
Early synthetic endeavors would have logically focused on the manipulation of readily available starting materials. A plausible historical pathway to this compound would have involved the nitration of a suitable fluorotoluene derivative, followed by the reduction of the nitro group to the corresponding amine. This fundamental two-step sequence remains a cornerstone of its modern synthesis. A 1968 patent for the preparation of 4-fluoro-3-nitroaniline, a direct precursor, highlights the commercial interest in such compounds, noting that previous attempts at its synthesis were largely academic curiosities with low yields.[5] This suggests that the efficient and scalable production of these building blocks, including the subsequent reduction to this compound, was a significant focus of industrial research in the mid-20th century.
Synthetic Methodologies: From Precursor to Product
The synthesis of this compound is predominantly achieved through the reduction of a nitrated precursor. The choice of starting material and reduction method is dictated by factors such as cost, scalability, and chemoselectivity.
Primary Synthetic Route: Reduction of 4-Fluoro-3-nitrotoluene
The most direct and widely employed synthetic strategy involves the reduction of 4-Fluoro-3-nitrotoluene. This precursor is a key industrial intermediate, valued for its role in producing pharmaceuticals and agrochemicals where the fluorine substituent enhances metabolic stability and biological activity.[3]
Caption: Primary synthetic pathway to this compound.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[6] The choice of a palladium-on-carbon catalyst is standard due to its high activity and selectivity.
Materials:
-
4-Fluoro-3-nitrotoluene
-
Palladium on carbon (5% or 10% Pd)
-
Methanol or Ethanol
-
Hydrogen gas
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve 4-Fluoro-3-nitrotoluene (1 equivalent) in methanol or ethanol.
-
Carefully add the palladium on carbon catalyst (typically 1-5 mol% of Pd).
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Agitate the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
Causality of Experimental Choices: The use of a noble metal catalyst like palladium ensures high efficiency and selectivity for the reduction of the nitro group without affecting the fluorine atom or the aromatic ring. Methanol and ethanol are excellent solvents for both the starting material and the product, and they are relatively inert under these hydrogenation conditions. The pressurized system is necessary to ensure a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate.
Alternative Synthetic Route: Reduction of 2-Fluoro-5-nitrotoluene
An alternative, yet equally viable, precursor is 2-Fluoro-5-nitrotoluene. The choice between 4-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene is often dictated by the commercial availability and cost of these starting materials. The reduction process is analogous to the one described above.
Caption: Alternative synthesis from 2-Fluoro-5-nitrotoluene.
For laboratory-scale synthesis, reduction using a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is a common and effective method.
Materials:
-
2-Fluoro-5-nitrotoluene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate or diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-nitrotoluene (1 equivalent) in ethanol.
-
Add a solution of stannous chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by distillation.
Causality of Experimental Choices: The SnCl₂/HCl system is a powerful reducing agent for aromatic nitro compounds. The acidic conditions are necessary for the reaction to proceed, and the subsequent basification is required to deprotonate the anilinium salt and precipitate the tin salts, allowing for the extraction of the free aniline product.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Aromatic protons exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The methyl protons appear as a singlet, and the amine protons as a broad singlet. |
| ¹³C NMR | The carbon attached to the fluorine atom shows a large one-bond carbon-fluorine coupling constant. Other aromatic carbons also exhibit smaller coupling constants. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group are observed around 3300-3500 cm⁻¹. C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. |
| GC-MS | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (125.14 m/z). The fragmentation pattern can provide further structural confirmation. |
Applications in Research and Industry
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can provide steric bulk and influence the molecule's conformation.[2] It is a building block in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.
Agrochemical Development
In the agrochemical sector, the incorporation of fluorine is known to enhance the efficacy of herbicides, fungicides, and insecticides.[3] this compound is utilized in the synthesis of novel crop protection agents where its specific structure contributes to the desired biological activity and environmental profile of the final product.
Safety and Handling
This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Acute Toxicity, Dermal | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Harmful if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Specific Target Organ Toxicity | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its discovery was a gradual step in the broader exploration of fluorinated aromatics, its synthetic accessibility and versatile reactivity have solidified its role as a key intermediate in the creation of high-value molecules. For researchers and developers in the pharmaceutical and agrochemical industries, a thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in the pursuit of innovation.
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The Versatility of 4-Fluoro-3-nitrotoluene: Applications in Pharma and Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (2014). Catalysis Science & Technology. Retrieved from [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Management of 4-Fluoro-3-methylaniline
Section 1: Executive Summary & Scope
4-Fluoro-3-methylaniline, a substituted aniline derivative, is a valuable building block in medicinal chemistry and materials science. Its unique structural features make it a key intermediate in the synthesis of complex molecules. However, like many aniline compounds, it possesses a toxicological profile that necessitates a comprehensive and rigorous approach to safety. This guide provides an in-depth framework for the safe handling, storage, use, and disposal of this compound. The protocols and principles outlined herein are designed to empower laboratory personnel with the knowledge to minimize exposure, mitigate risks, and respond effectively to emergencies, ensuring a safe and compliant research environment. This document moves beyond a simple recitation of rules, focusing on the scientific rationale behind each safety recommendation to foster a culture of intrinsic safety awareness.
Section 2: Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is the first step in a thorough risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate safety controls.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 5-Amino-2-fluorotoluene, 4-Fluoro-m-toluidine | [1] |
| CAS Number | 452-69-7 | |
| Molecular Formula | C₇H₈FN | [3] |
| Molecular Weight | 125.14 g/mol | |
| Appearance | White to gray or light yellow solid/crystal | [1][2] |
| Melting Point | 34-38 °C (lit.) | [2] |
| Boiling Point | 85-86 °C @ 9 mmHg | [2] |
| Flash Point | 89.7 °C to 104.4 °C (closed cup) | [2] |
| Density | ~1.12 g/mL | [2] |
Section 3: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation to the skin, eyes, and respiratory system, with some data suggesting potential harm from acute exposure via multiple routes. Understanding these classifications is critical to appreciating the potential consequences of exposure.
| GHS Classification | Hazard Code | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | Warning | GHS07 | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Warning | GHS07 | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning | GHS07 | [2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | Warning | GHS07 | [1] |
Expert Interpretation of Hazards:
-
Dermal and Ocular Hazard: The primary, well-documented hazards are skin and eye irritation[2]. Anilines as a class can be readily absorbed through the skin. Therefore, preventing direct contact is the most critical aspect of safe handling. The "harmful in contact with skin" classification underscores that this is not merely a surface irritant but can lead to systemic effects.
-
Inhalation Hazard: As a solid with a relatively low melting point, the compound can be handled at room temperature with low vapor pressure. However, heating the material or generating dust during transfer can create an inhalation hazard, leading to respiratory tract irritation[2].
-
Ingestion Hazard: While less common in a laboratory setting, accidental ingestion via contaminated hands is a significant risk. The "Harmful if swallowed" classification necessitates strict personal hygiene practices[1].
Section 4: The Hierarchy of Controls - A Proactive Risk Mitigation Strategy
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect personnel.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[4][5]. This is non-negotiable and serves to contain vapors and dust, preventing respiratory exposure.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and exhausted[6].
-
Emergency Equipment: Eyewash stations and safety showers must be located within a 10-second, unobstructed travel distance from the workstation[7][8]. Regular testing of this equipment is mandatory.
Administrative Controls & Safe Work Practices
These are the procedures and behaviors adopted to reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must be trained on this SOP before commencing work[4].
-
Access Control: Designate specific areas within the lab for the storage and handling of this compound.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating, drinking, or smoking[9][10]. Do not eat, drink, or smoke in areas where this chemical is handled[1][7].
-
Quantity Management: Purchase and store the smallest quantities of the chemical necessary for your research to minimize the potential impact of a spill or accident[11].
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be used as a substitute for robust engineering and administrative controls.
| Body Part | Required PPE | Rationale and Specifications | Source(s) |
| Eyes/Face | Safety Goggles | Must be tightly fitting, chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk. | [6][7] |
| Hands | Chemical-Resistant Gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contamination. For incidental contact, nitrile gloves may be sufficient, but they should be changed immediately upon contamination. For spills or extensive handling, heavier-duty gloves such as butyl or neoprene are recommended. | [3][9][11] |
| Body | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is mandatory. | [9] |
| Respiratory | Respirator (if needed) | Not required if work is performed within a certified fume hood. If dust or aerosols may be generated outside of a hood, a NIOSH-approved N95 dust mask or a respirator with organic vapor/particulate cartridges (e.g., Type ABEK-P2) is required. Respirator use requires enrollment in a formal respiratory protection program. | [3] |
Section 5: Standard Operating Procedures (SOPs)
Routine Handling and Dispensing Protocol
-
Preparation: Don all required PPE as specified in Section 4.3.
-
Work Area Setup: Confirm the chemical fume hood is operational. Place an absorbent, disposable bench liner on the work surface.
-
Chemical Transfer: Retrieve the container from its designated storage location.
-
Dispensing: Perform all transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust. If heating the compound above its melting point, do so within the hood.
-
Closure: Tightly close the container immediately after dispensing.
-
Cleanup: Wipe down the spatula and any contaminated surfaces within the hood. Dispose of the bench liner and any contaminated wipes as hazardous waste.
-
Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.
Storage and Segregation
-
Store containers in a cool, dry, and well-ventilated area[6][7].
-
Ensure the container is tightly sealed to prevent exposure to moisture and air[6].
-
Segregate from incompatible materials, including strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides[7][11].
-
Store below eye level in secondary containment, such as a chemically resistant tray[11].
Waste Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect waste in a dedicated, sealed, and clearly labeled container.
-
Dispose of the waste through your institution's licensed chemical waste disposal program. Do not pour down the drain[6].
Section 6: Emergency Procedures
First Aid Measures (By Route of Exposure)
-
General Advice: Move the victim to fresh air. Show the safety data sheet to the attending medical professional.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][10]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][10]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1][6][10]
Accidental Release and Spill Cleanup
The following workflow provides a systematic approach to managing a spill of this compound.
Caption: Emergency Spill Response Workflow for this compound.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel[9].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear appropriate PPE, including double gloves (nitrile), chemical safety goggles, a face shield, and a lab coat.
-
Containment: For a solid spill, gently sweep or use a wet-brushing method to avoid creating dust. For a molten liquid spill, cover with an inert absorbent material like vermiculite or sand[9][11]. Do not allow the chemical to enter drains[6].
-
Collection: Carefully collect the material and place it into a suitable, labeled, and sealed container for hazardous waste disposal[3][6].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers.[3][6]
-
Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF)[7][9].
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[9].
Section 7: Conclusion
This compound is a manageable compound when its hazards are understood and respected. A proactive safety culture, built upon the foundational principles of risk assessment, the hierarchy of controls, and rigorous adherence to established protocols, is paramount. By integrating the technical knowledge and practical steps outlined in this guide, research professionals can confidently and safely utilize this important chemical intermediate to advance their scientific objectives.
References
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4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015-04-09). Loba Chemie. [Link]
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-
SAFETY DATA SHEET - Cat No. : A14484. Thermo Fisher Scientific. [Link]
-
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-
3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. PubChem. [Link]
-
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Aniline - Standard Operating Procedure. Washington State University. [Link]
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Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 4-Fluoro-3-methylaniline via Catalytic Hydrogenation of 2-Fluoro-4-nitrotoluene
Abstract: This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-methylaniline, a key intermediate in pharmaceutical and materials science research. The featured protocol details the catalytic hydrogenation of 2-fluoro-4-nitrotoluene, a robust and scalable method affording high yields and purity. This guide is designed for researchers, chemists, and drug development professionals, emphasizing experimental rationale, procedural safety, and analytical validation.
Introduction and Strategic Rationale
This compound is a valuable substituted aniline building block. The presence of the fluorine atom and the methyl group on the aniline ring allows for nuanced modulation of electronic properties and metabolic stability in derivative compounds, making it a sought-after intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).
The most direct and industrially favored route to this compound is the reduction of the corresponding nitroaromatic precursor, 2-fluoro-4-nitrotoluene. While several reduction methods exist (e.g., using metals like tin or iron in acidic media), catalytic hydrogenation stands out for its efficiency, cleaner reaction profile, and easier product isolation. This method avoids the generation of large quantities of metallic waste, aligning with principles of green chemistry.
Our selected protocol employs Palladium on carbon (Pd/C) as the catalyst. Pd/C is highly effective for the reduction of aromatic nitro groups, offering excellent chemoselectivity and activity under moderate conditions of temperature and pressure. The choice of solvent, such as ethanol or methanol, is critical as it must solubilize the starting material while being compatible with the hydrogenation process.
Experimental Workflow Overview
The synthesis workflow is a multi-stage process that begins with the preparation of the reaction apparatus and culminates in the characterization of the purified product. Each stage is critical for ensuring a safe and successful outcome.
Figure 2: Reduction of 2-fluoro-4-nitrotoluene to this compound.
3.3. Step-by-Step Procedure
Safety First: This procedure involves flammable solvents and hydrogen gas under pressure, and the Pd/C catalyst can be pyrophoric when dry. Conduct this experiment in a well-ventilated fume hood, and ensure all equipment is properly grounded. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reactor Setup:
-
Place 2-fluoro-4-nitrotoluene (e.g., 10.0 g, 64.5 mmol) into a suitable pressure-resistant hydrogenation vessel.
-
Add ethanol (100 mL) to dissolve the starting material.
-
-
Catalyst Addition:
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g, 5 mol% relative to the substrate). Note: The catalyst is typically supplied as a 50% water-wet paste to mitigate its pyrophoric nature. Handle it with care and never allow it to dry completely in the air.
-
-
Hydrogenation:
-
Seal the reaction vessel securely.
-
Purge the vessel multiple times, first with nitrogen to remove air, and then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).
-
Commence vigorous agitation (shaking or stirring) at room temperature.
-
-
Reaction Monitoring:
-
The reaction is exothermic; a slight increase in temperature may be observed.
-
Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The pressure will drop as the reaction consumes hydrogen.
-
The reaction is typically complete within 2-4 hours. Completion can be confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by checking for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Crucial Safety Step: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is imperative to keep the filter cake wet with solvent (ethanol) at all times to prevent the catalyst from becoming pyrophoric upon exposure to air. Quench the used catalyst on the Celite® pad with plenty of water before disposal according to institutional guidelines.
-
Rinse the filter cake with a small amount of fresh ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid. Alternatively, if the crude product solidifies or contains non-volatile impurities, it can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a full analytical characterization should be performed.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.8 ppm (t, 1H, Ar-H), ~6.5 ppm (m, 2H, Ar-H), ~3.5 ppm (s, 2H, NH₂), ~2.2 ppm (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~157 (d, C-F), ~144 (d), ~130 (d), ~124 (d), ~115 (d), ~113 (d), ~14 (CH₃) |
| FT-IR (neat, cm⁻¹) | ~3450, 3360 (N-H stretch), ~3050 (Ar C-H stretch), ~1620 (N-H bend), ~1240 (C-F stretch) |
| Mass Spec (EI) | m/z = 125 (M⁺), corresponding to C₇H₈FN |
Conclusion
The catalytic hydrogenation of 2-fluoro-4-nitrotoluene using Pd/C is a highly efficient, clean, and scalable method for producing this compound. The protocol described herein provides a reliable and robust procedure that, when followed with the appropriate safety precautions, consistently delivers the target compound in high yield and purity. This makes it an invaluable process for researchers in medicinal chemistry and related fields.
References
Application Notes and Protocols for 4-Fluoro-3-methylaniline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Fluoro-3-methylaniline in Medicinal Chemistry
This compound, also known as 5-amino-2-fluorotoluene, is a key aromatic amine that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its utility in the pharmaceutical industry is noteworthy, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the fluorine and methyl groups on the aniline ring imparts unique physicochemical properties that are highly advantageous in drug design.
The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the amine group, thereby influencing the pharmacokinetic and pharmacodynamic profile of the final drug molecule.[3] The methyl group provides a lipophilic handle that can be crucial for optimizing cell permeability and can also introduce steric constraints that fine-tune the selectivity of a drug candidate for its intended biological target. This combination of substituents makes this compound a valuable starting material for the synthesis of a diverse array of bioactive compounds.[1]
This guide provides an in-depth overview of the applications of this compound as a pharmaceutical intermediate, complete with detailed protocols for its use in key synthetic transformations and insights into the rationale behind its application in drug discovery.
Physicochemical and Safety Data
A thorough understanding of the properties and safe handling procedures for this compound is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 452-69-7 | [2] |
| Molecular Formula | C₇H₈FN | [2] |
| Molecular Weight | 125.14 g/mol | [2] |
| Appearance | White to gray powder or crystals | [1] |
| Melting Point | 34-38 °C | |
| Boiling Point | 86 °C at 9 mmHg | [1] |
| Purity | ≥ 97% | [2] |
| Synonyms | 5-Amino-2-fluorotoluene, 4-Fluoro-m-toluidine | [1][2] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| Causes skin irritation. | Wash skin thoroughly after handling. | |
| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. | |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Use only outdoors or in a well-ventilated area. |
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Core Synthetic Applications: Building Blocks for Kinase Inhibitors
While direct synthesis of major commercial drugs from this compound is not widely documented, its structural motifs are present in numerous kinase inhibitors. The closely related 4-fluoroaniline is a key starting material for the multi-kinase inhibitor Cabozantinib.[4][5] This suggests that this compound is a valuable intermediate for the synthesis of novel analogs and other kinase inhibitors, where the additional methyl group can be used to probe the steric and electronic requirements of the target's binding site.
The primary utility of this compound lies in its participation in carbon-nitrogen (C-N) bond-forming reactions, which are fundamental to the synthesis of the diarylamine core found in many kinase inhibitors. Two of the most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6] It offers a broad substrate scope and generally proceeds under milder conditions than traditional methods.[7]
This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add this compound (1.2 equivalents).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the reductive elimination of the product.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline, forming the reactive palladium-amido intermediate.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst deactivation.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[8] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially for certain substrates.[2] Modern modifications have led to milder reaction conditions.
This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a generic aryl iodide.
Reagents and Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add the aryl iodide (1.0 equivalent).
-
Add this compound (1.2 equivalents).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl iodide).
-
Seal the vial tightly and heat the reaction mixture with vigorous stirring at 120-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann-type reactions. L-proline acts as a ligand that stabilizes the copper catalyst and facilitates the coupling reaction, allowing for lower reaction temperatures compared to the ligand-free process.
-
Base: An inorganic base like potassium carbonate is used to deprotonate the aniline.
-
Solvent: A high-boiling polar aprotic solvent like DMSO is typically required to achieve the necessary reaction temperatures and to dissolve the reagents.
Caption: Workflow for the Ullmann condensation of this compound.
Conclusion
This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern offers medicinal chemists a valuable tool for modulating the properties of drug candidates. The protocols provided herein for the Buchwald-Hartwig amination and Ullmann condensation serve as a practical guide for researchers to utilize this versatile building block in their drug discovery efforts. The continued exploration of the synthetic utility of this compound is expected to lead to the development of novel and more effective therapeutic agents.
References
- Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Foretinib. Retrieved from [Link]
-
PubChem. (n.d.). Foretinib. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Zhou, Y., & O'Hagan, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8292–8309.
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
Sources
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- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
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- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Ullmann Reaction [organic-chemistry.org]
The Strategic Role of 4-Fluoro-3-methylaniline in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
Introduction: The Significance of Fluorinated Building Blocks in Agrochemical Innovation
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of developing more effective, selective, and environmentally benign crop protection solutions.[1] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, are highly sought after by researchers.[1] 4-Fluoro-3-methylaniline, a readily available fluorinated aromatic amine, represents a key building block in the synthetic chemist's toolbox for accessing novel agrochemical entities. Its defined substitution pattern offers a versatile scaffold for the construction of complex molecules, particularly within the highly successful class of diamide insecticides.
This guide provides an in-depth exploration of the application of this compound and related structures in the synthesis of critical agrochemical intermediates. While direct, multi-step syntheses of commercial agrochemicals from this compound are often proprietary, this document will focus on the synthesis of a pivotal, publicly documented intermediate, 2-amino-5-chloro-3-methylbenzoic acid . This intermediate is a cornerstone in the industrial production of leading insecticides such as chlorantraniliprole, offering a tangible and instructive pathway for researchers in the field.
Core Intermediate Synthesis: A Gateway to Diamide Insecticides
The anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole, has revolutionized pest management due to its novel mode of action targeting insect ryanodine receptors.[2] The synthesis of these complex molecules converges on the coupling of two key fragments. One of these essential fragments is a substituted anthranilic acid derivative, namely 2-amino-5-chloro-3-methylbenzoic acid. The following sections provide a detailed, field-proven protocol for the synthesis of this high-value intermediate, starting from the commercially available 2-amino-3-methylbenzoic acid. This pathway highlights the fundamental transformations required to construct the core of the anthranilic diamide pharmacophore.
Workflow for the Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
The synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid is a well-established process that involves a highly regioselective chlorination reaction. This transformation is critical for introducing the chlorine atom at the 5-position, which is essential for the biological activity of the final insecticide.
Caption: Synthetic workflow for the chlorination of 2-amino-3-methylbenzoic acid.
Experimental Protocol: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid
This protocol is adapted from established laboratory procedures for the regioselective chlorination of substituted anilines.[3]
Materials:
-
2-amino-3-methylbenzoic acid (1 mole equivalent)
-
N-chlorosuccinimide (NCS) (1.1 mole equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Dilute hydrochloric acid
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).
-
To this solution, add N-chlorosuccinimide (NCS) portion-wise.
-
Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of 6. This will precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain 2-amino-5-chloro-3-methylbenzoic acid as a gray solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-methylbenzoic acid | [3] |
| Chlorinating Agent | N-chlorosuccinimide (NCS) | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Time | 3 hours | [3] |
| Typical Yield | 83% | [3] |
| Product Purity | >95% (by HPLC) | [2] |
Causality of Experimental Choices:
-
Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings like anilines. It provides good regioselectivity, favoring chlorination at the para-position relative to the activating amino group.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is an excellent solvent for both the starting material and the chlorinating agent, facilitating a homogeneous reaction mixture. Its high boiling point is also suitable for reflux conditions.
-
Acidification: The product, being an amino acid, is soluble in both acidic and basic conditions. Adjusting the pH to 6 brings it to its isoelectric point, minimizing its solubility and maximizing precipitation from the aqueous solution.
Conceptual Synthetic Pathways from this compound
While the above protocol provides a direct route to a key agrochemical intermediate, it is valuable to consider how this compound could be conceptually transformed into similar structures. The following proposed pathways are intended for research and development purposes and would require experimental validation.
Pathway A: Electrophilic Chlorination and Subsequent Transformations
This pathway would involve the direct chlorination of this compound, followed by the introduction of a carboxylic acid group.
Caption: Conceptual pathway for the conversion of this compound.
Challenges and Considerations:
-
Regioselectivity of Chlorination: The directing effects of the amino, fluoro, and methyl groups would need to be carefully considered to achieve the desired regioselectivity in the chlorination step.
-
Sandmeyer Reaction: The introduction of a carboxylic acid group via a Sandmeyer reaction would require diazotization of the aniline, which can be a sensitive transformation.[4]
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block for the synthesis of advanced agrochemicals. While direct, publicly available synthetic routes to commercial products may be limited, a thorough understanding of the synthesis of key intermediates, such as 2-amino-5-chloro-3-methylbenzoic acid, provides researchers with the foundational knowledge to innovate in this field. The protocols and conceptual pathways outlined in this guide are intended to empower scientists and drug development professionals to explore the potential of fluorinated anilines in creating the next generation of crop protection solutions. Further research into novel synthetic methodologies and the exploration of diverse reaction pathways will undoubtedly unlock the full potential of these important chemical scaffolds.
References
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide - Benchchem. (URL: )
- PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. (URL: )
- Preparation method of chlorantraniliprole and intermediate thereof - Eureka | P
- A Process For The Preparation Of Chlorantraniliprole - Quick Company. (URL: )
- A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid - Quick Company. (URL: )
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | P
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
- Fluorinated pesticide intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. (URL: )
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-3-methylaniline Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in pharmaceutical and materials science.[1][3] Its widespread adoption is due to mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][4]
This guide focuses on the application of the Suzuki coupling for derivatives of 4-Fluoro-3-methylaniline. The 4-fluoro-3-methylphenyl scaffold is a privileged motif in medicinal chemistry, imparting favorable properties such as enhanced metabolic stability and binding affinity. A critical prerequisite for the Suzuki reaction is the presence of a suitable leaving group on one of the coupling partners, typically a halide (I, Br, Cl) or a triflate.[5] Therefore, this compound must first be converted into an appropriate aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene , to serve as the electrophilic partner in the coupling. This document provides a deep dive into the reaction mechanism, key parameter optimization, and a detailed, field-proven protocol for successfully coupling these valuable intermediates.
Mechanism and Key Principles: The "Why" Behind the Protocol
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this cycle is paramount for rational troubleshooting and optimization. The process is comprised of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: Suzuki-Miyaura Catalytic Cycle Diagram.
-
Oxidative Addition : This is often the rate-determining step of the cycle.[1] The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophile (e.g., 1-bromo-4-fluoro-2-methylbenzene), forming a Pd(II) complex.[6][7] The reactivity of the halide is crucial, following the general trend I > Br > OTf >> Cl, which reflects the bond dissociation energy.[8]
-
Transmetalation : This step involves the transfer of the organic group (R') from the organoboron reagent to the palladium(II) center.[1][3] This process is not spontaneous; it requires activation of the boronic acid or ester by a base.[9][10][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium, displacing the halide.[3][10][12]
-
Reductive Elimination : In the final step, the two organic fragments (Ar and R') on the palladium(II) complex are coupled, forming the new C-C bond of the desired biaryl product.[6][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
Key Experimental Parameters
-
Palladium Catalyst & Ligand : While simple catalysts like Pd(PPh₃)₄ can be effective, modern Suzuki couplings often employ more sophisticated systems.[6] For challenging substrates like aryl chlorides or electron-rich aryl bromides, highly active catalysts are formed in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[2][13] Ligands like SPhos and XPhos are particularly effective as they promote the oxidative addition step and stabilize the catalytic species.[13][14]
-
The Role of the Base : The base is not merely a spectator; it is a critical activator in the transmetalation step.[3][10][11] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] The choice of base can significantly affect reaction rates and yields, and it is often dependent on the specific substrates and solvent system.[11][12] Stronger bases like K₃PO₄ are often required for less reactive coupling partners.
-
Solvent System : Suzuki reactions are tolerant of various solvents. Biphasic systems, such as toluene/water or dioxane/water, are common.[6][15] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Anhydrous conditions are also frequently used, particularly with bases like K₃PO₄ in solvents like dioxane or DMF. Degassing the solvent to remove oxygen is crucial, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Application Protocol: Synthesis of 4-Fluoro-2-methyl-1,1'-biphenyl
This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-bromo-4-fluoro-2-methylbenzene with phenylboronic acid . This method can be adapted for other boronic acids and esters.
Materials and Equipment
-
Reagents :
-
1-Bromo-4-fluoro-2-methylbenzene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Sphos (2-(Dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate (for workup)
-
Brine solution (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment :
-
Schlenk flask or oven-dried round-bottom flask with septum
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
-
Experimental Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The ability to couple a wide array of aryl halides and pseudohalides with primary and secondary amines under relatively mild conditions has displaced classical methods that often require harsh conditions and exhibit limited substrate scope.[3]
This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 4-fluoro-3-methylaniline. This particular substrate presents an interesting case study, as it is an electron-rich aniline with ortho-substitution, which can influence reactivity. The insights and methodologies presented herein are designed to be broadly applicable to similar aniline substrates.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[3]
The efficiency of each step is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. For an electron-rich and sterically hindered aniline like this compound, the selection of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent unwanted side reactions.[4]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Reaction Parameters for this compound
The successful amination of this compound hinges on the careful selection of several critical parameters. The following table summarizes the recommended starting points for optimization, based on literature precedents for similar electron-rich and sterically hindered anilines.
| Parameter | Recommended Reagent/Condition | Rationale and Considerations |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the in situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand. |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biarylphosphine ligands that are known to be highly effective for coupling sterically demanding and electron-rich anilines. They accelerate the rate-limiting reductive elimination step.[2] |
| Base | NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | NaOtBu is a strong base suitable for many Buchwald-Hartwig reactions. For substrates with base-sensitive functional groups, the milder K₃PO₄ can be a better choice, although it may require higher reaction temperatures.[4] |
| Solvent | Toluene or 1,4-Dioxane | These are common non-polar, aprotic solvents for this reaction. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[5] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the aryl halide and the chosen base. Reactions with aryl chlorides typically require higher temperatures than those with aryl bromides or iodides. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for reproducibility and high yields. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. The reagent quantities are for a typical small-scale reaction and should be scaled accordingly.
Materials:
-
This compound
-
Aryl bromide
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd), and XPhos (0.048 mmol, 4.8 mol %).
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous and degassed toluene (5 mL) to the reaction vessel via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (deactivated by oxygen or moisture) - Suboptimal ligand or base | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. - Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). - If using a weaker base like K₃PO₄, consider increasing the reaction temperature.[4] |
| Formation of hydrodehalogenated byproduct | - Competing β-hydride elimination pathway | - The use of bulky, electron-rich ligands like XPhos is known to suppress this side reaction. - A different base/solvent combination might be beneficial.[4] |
| Decomposition of starting material or product | - Base may be too strong for the substrate's functional groups. | - Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[4] |
References
- BenchChem. (2025). Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. BenchChem Technical Support.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. BenchChem Technical Support.
- Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Wikipedia. (2023).
- Cioffi, C. L., Berlin, M. L., & Herr, R. J. (2004). Convenient Palladium-Catalyzed Preparation of Primary Anilines Using a Fluorous Benzophenone Imine Reagent. Synlett, 2004(05), 841–845.
- Chemicool. (n.d.).
- Li, X., & Beaudry, C. M. (2021). Recent Advances in the Buchwald–Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Synthesis, 53(16), 2731-2742.
- Pan, J., Su, M., & Buchwald, S. L. (2011). Palladium(0)‐Catalyzed Intermolecular Amination of Unactivated C(sp3)−H Bonds.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PubMed. (2015).
- PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
- Ötvös, S. B., et al. (2015). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 34(21), 5227–5233.
- PubMed. (n.d.).
- ResearchGate. (2025). Pd(PPh3)
- ResearchGate. (2025). Convenient palladium-catalyzed preparation of primary anilines using a fluorous benzophenone imine reagent.
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Application Note: GC-MS Analysis of 4-Fluoro-3-methylaniline Following Acylation Derivatization
Abstract
This guide provides a detailed protocol for the chemical derivatization of 4-Fluoro-3-methylaniline for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar aromatic amines like this compound can be challenging, often resulting in poor chromatographic peak shape and low sensitivity due to interactions with active sites in the GC system. This application note details an acylation method using Pentafluoropropionic Anhydride (PFPA) to convert the polar primary amine into a stable, volatile N-pentafluoropropionyl amide derivative. This procedure significantly improves thermal stability, chromatographic performance, and mass spectrometric identification, making it ideal for quality control, impurity profiling, and trace-level quantification in pharmaceutical and chemical manufacturing.
Introduction: The Rationale for Derivatization
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Accurate and reliable quantification is critical for process optimization, quality assurance, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical technique due to its high resolution and specificity.[2][3]
However, the primary amine group (-NH₂) in this compound is polar and contains active hydrogens. This polarity leads to several analytical challenges in GC:
-
Peak Tailing: The active hydrogens can form hydrogen bonds with silanol groups on the GC inlet liner and column stationary phase, causing asymmetric, tailing peaks.[4]
-
Poor Volatility: The polarity of the molecule can reduce its volatility, requiring higher temperatures that may lead to thermal degradation.
-
Low Sensitivity: Adsorption and degradation within the GC system can lead to sample loss and reduced detector response.[5]
Chemical derivatization is a powerful strategy to overcome these limitations.[6] By converting the polar amine functional group into a less polar, more stable, and more volatile derivative, we can significantly improve the quality of the chromatographic analysis.[5][7][8] This guide focuses on acylation, a robust and widely used technique for derivatizing primary amines.[8][9]
Strategy Selection: Acylation with Fluorinated Anhydrides
For primary amines, the most common derivatization techniques include silylation, alkylation, and acylation.[4][5] We have selected acylation with a fluorinated anhydride, specifically Pentafluoropropionic Anhydride (PFPA), for this application.
Why PFPA?
-
Reaction Efficiency: PFPA reacts rapidly and quantitatively with primary amines under mild conditions to form stable amide derivatives.[10][11]
-
Enhanced Volatility and Stability: The resulting N-(4-fluoro-3-methylphenyl)pentafluoropropanamide is significantly more volatile and thermally stable than the parent aniline.[5][10]
-
Improved Chromatography: The conversion of the polar -NH₂ group to a non-polar amide minimizes hydrogen bonding, resulting in sharp, symmetrical peaks.[4]
-
Mass Spectrometry Benefits: The introduction of the pentafluoropropionyl group (mass of 147 amu) yields a derivative with a higher molecular weight and characteristic fragmentation patterns, which is highly beneficial for mass spectrometric identification and confirmation, especially in complex matrices.[9][10]
The chemical transformation is a nucleophilic acyl substitution, where the amine nitrogen attacks a carbonyl carbon of the PFPA molecule.
Caption: Workflow for PFPA derivatization of this compound.
GC-MS Instrumental Conditions & Expected Results
4.1. Recommended GC-MS Parameters
The following table summarizes a typical set of starting conditions for the analysis of the derivatized sample. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column suitable for a wide range of derivatized compounds. [12] |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the derivative without thermal degradation. [3] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. [3][13] |
| Oven Program | Initial: 70°C, hold 2 min Ramp: 15°C/min to 280°C Hold: 5 min | Separates the derivative from solvent and byproducts while ensuring elution in a reasonable time. [3][14] |
| MS System | Agilent 5977 MSD or equivalent | Provides sensitive detection and mass spectral data for confirmation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable mass spectra. [13] |
| Source Temperature | 230°C | Standard source temperature to maintain cleanliness and prevent condensation. [13] |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity for target analytes. |
4.2. Expected Results
-
Chromatography: The underivatized this compound, if it elutes, will exhibit a broad, tailing peak. In contrast, the PFPA derivative will appear as a sharp, symmetrical peak at a later retention time, indicative of its higher molecular weight and improved chromatographic behavior.
-
Mass Spectrum: The molecular weight of this compound is 125.14 g/mol . The derivatization adds a pentafluoropropionyl group (C₂F₅CO) and removes a hydrogen atom, resulting in a mass increase of 146 amu. The expected molecular weight of the derivative is 271.05 g/mol .
The expected EI mass spectrum for N-(4-fluoro-3-methylphenyl)pentafluoropropanamide should show:
-
A molecular ion ([M]⁺˙ ) at m/z 271 .
-
Characteristic fragment ions resulting from cleavage of the amide bond and losses from the perfluoroalkyl chain. Key expected fragments include:
-
m/z 124: Loss of the pentafluoropropionyl radical ([M - C₂F₅CO]⁺).
-
m/z 119: The C₂F₅⁺ fragment.
-
Other fragments related to the aromatic ring structure.
-
For quantification using SIM mode, monitoring the molecular ion (m/z 271) and one or two key fragment ions is recommended for high specificity and sensitivity.
Method Validation and Trustworthiness
To ensure the reliability of the protocol, the following steps are recommended:
-
Analyze a Reagent Blank: Prepare a "sample" containing only the solvent and derivatizing reagent and run it through the entire procedure. [10]This helps identify any potential interferences from the reagents or glassware.
-
Confirm Reaction Completion: Analyze an underivatized standard alongside the derivatized sample to visually confirm the disappearance of the parent compound's peak and the appearance of the derivative's peak.
-
Establish Linearity: Prepare a calibration curve using a series of derivatized standards at different concentrations to demonstrate the method's linear response range.
-
Use an Internal Standard: For accurate quantification, incorporate a structurally similar but chromatographically resolved compound (e.g., a deuterated analog or another derivatized aniline) as an internal standard to correct for variations in sample preparation and injection volume.
Conclusion
The acylation of this compound with Pentafluoropropionic Anhydride (PFPA) is a highly effective and robust strategy for its analysis by GC-MS. This derivatization protocol successfully addresses the challenges associated with analyzing polar primary amines, resulting in improved volatility, thermal stability, and chromatographic performance. The resulting derivative provides sharp, symmetrical peaks and characteristic mass spectral data, enabling sensitive and reliable identification and quantification. This method is well-suited for demanding applications in pharmaceutical and chemical industry quality control.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Thermo Fisher Scientific. (n.d.). GC Reagents.
- Macherey-Nagel. (n.d.). Derivatization reagents for GC. Adis International.
-
Thomson, J. S., Green, J. B., McWilliams, T. B., & Yu, S. K. T. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. (Technical Report). OSTI.GOV. [Link]
- Schulze, T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
- Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. Penn State University Libraries Catalog.
- Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Primary and Secondary Amines with Acetic Anhydride-1,1'-13C2.
- Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- Sigma-Aldrich. (n.d.). Product Information - 394904 Pentafluoropropionic anhydride.
- MilliporeSigma. (n.d.). N-Methyl-N-(Trimethylsilyl)Trifluoroacetamide: A Versatile Silane Derivatization Reagent.
- Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Supelco. (n.d.). Guide to Derivatization Reagents for GC. Bulletin 909A.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Chan, K. M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Methods and Protocols.
- Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights.
- Iraqi, O. (2022, July 3). Derivatization for GC-MS analysis? ResearchGate.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Amerigo Scientific. (n.d.). This compound (97%).
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Synthesis of Schiff Bases from 4-Fluoro-3-methylaniline: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-fluoro-3-methylaniline. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, step-by-step methodologies, and an exploration of the potential applications of these versatile compounds.
Introduction: The Significance of Fluorinated Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone[1]. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins[2]. Consequently, Schiff bases synthesized from fluorinated anilines, such as this compound, are of considerable interest in medicinal chemistry for the development of novel therapeutic agents with potential antimicrobial and anticancer activities[3][4]. This guide will delve into the synthesis, characterization, and applications of this specific class of Schiff bases.
Mechanistic Insight: The Chemistry of Imine Formation
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable intermediate called a carbinolamine.
-
Dehydration: The carbinolamine then undergoes dehydration (loss of a water molecule) to form the stable imine, or Schiff base. This step is often acid-catalyzed to facilitate the removal of the hydroxyl group as water.
To drive the equilibrium towards the product, the water formed during the reaction is typically removed, either by azeotropic distillation or by using a dehydrating agent.
Caption: General mechanism of Schiff base formation.
Synthesis Protocols: From Benchtop to Specialized Applications
Reactants and Materials
-
Amine: this compound
-
Aldehyde: Aromatic aldehydes (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)
-
Solvents: Ethanol, Methanol, Water, or Dimethyl sulfoxide (DMSO) for microwave synthesis
-
Catalyst (optional): Glacial acetic acid or piperidine[6]
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, microwave synthesizer (for Protocol B), mortar and pestle (for Protocol C).
Protocol A: Conventional Synthesis via Reflux
This is a classic and widely used method for Schiff base synthesis.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the desired aromatic aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is then collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields[5].
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a minimal amount of a high-boiling solvent like DMSO (3 mL)[5].
-
Add a catalytic amount of piperidine (optional)[6].
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture for 3-6 minutes at a suitable power and temperature (e.g., 100-150 °C).
-
After irradiation, cool the vessel to room temperature.
-
The product will often precipitate upon cooling. If not, add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol or another suitable solvent.
Protocol C: Grindstone Chemistry (Solvent-Free Method)
This mechanochemical method is an environmentally friendly, solvent-free approach to Schiff base synthesis[5].
Step-by-Step Procedure:
-
Place this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a porcelain mortar.
-
Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically turn into a paste and then solidify[5].
-
Allow the solid product to stand for some time (e.g., overnight) to ensure complete reaction[5].
-
Wash the solid product with a small amount of a non-polar solvent like hexane to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the synthesis of Schiff bases.
Data Presentation: A Comparative Overview of Synthesis Methods
The choice of synthetic method can significantly impact the yield and reaction time. The following table, adapted from the study by Naqvi et al. (2009) on the closely related 3-chloro-4-fluoroaniline, provides a comparative overview of the efficiency of different "green" synthesis methodologies[5]. Similar trends can be expected for the synthesis of Schiff bases from this compound.
| Aldehyde Reactant | Method | Reaction Time | Yield (%) |
| Benzaldehyde | Water-based stirring | 30 min | 85 |
| Microwave irradiation | 3 min | 80 | |
| Grinding | 5 min | 65 | |
| 4-Hydroxybenzaldehyde | Water-based stirring | 30 min | 90 |
| Microwave irradiation | 4 min | 86 | |
| Grinding | 7 min | 70 | |
| 4-Chlorobenzaldehyde | Water-based stirring | 30 min | 88 |
| Microwave irradiation | 3.5 min | 82 | |
| Grinding | 6 min | 68 |
Characterization of Schiff Bases
The successful synthesis of the Schiff base can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule. The most important diagnostic peak for a Schiff base is the C=N (imine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹[1][7]. The disappearance of the C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of a successful reaction.
Expected FT-IR Data for a Schiff Base from this compound:
-
~3050 cm⁻¹: Aromatic C-H stretching
-
~2950 cm⁻¹: Aliphatic C-H stretching (from the methyl group)
-
~1620 cm⁻¹: C=N imine stretching (characteristic peak)[7]
-
~1500-1600 cm⁻¹: Aromatic C=C stretching
-
~1200-1300 cm⁻¹: C-F stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized Schiff bases.
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of an aldimine (a Schiff base derived from an aldehyde) is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum, around δ 8.0-9.0 ppm[4][8]. The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm, and the methyl protons will appear as a singlet around δ 2.3 ppm[4].
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon of the azomethine group (-CH=N-) will resonate in the range of δ 158-164 ppm[4]. The signals for the aromatic carbons will be observed between δ 110-160 ppm.
Applications in Drug Development and Beyond
Schiff bases derived from fluorinated anilines are promising candidates for various biological applications due to their potential to interact with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of Schiff bases[3][9]. The imine group is crucial for their biological activity, and the presence of a fluoro-substituent can enhance their efficacy[2]. Schiff bases containing a 4-fluoro-3-methylphenyl moiety are expected to exhibit antimicrobial properties and could be further investigated as potential new antibiotics.
Anticancer Activity
Schiff bases and their metal complexes have shown significant potential as anticancer agents[6][10][11]. Their mechanism of action can involve various pathways, including the inhibition of cancer cell proliferation and the induction of apoptosis[12]. The specific structural features of Schiff bases derived from this compound may lead to selective cytotoxicity against cancer cells, making them valuable leads for the development of new chemotherapeutic agents.
Conclusion and Future Directions
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. The use of environmentally friendly synthetic methods, such as microwave-assisted synthesis and grindstone chemistry, aligns with the principles of green chemistry, making the production of these compounds more sustainable. Further research into the biological activities of a wider range of Schiff bases derived from this compound is warranted to fully explore their therapeutic potential.
References
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules. 2021. Available from: [Link]
-
Naqvi, A., et al. Synthesis of Schiff Bases via Environmentally Benign and Energy-Efficient Greener Methodologies. E-Journal of Chemistry. 2009. Available from: [Link]
-
Berber, N., & Arslan, H. Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. 2020. Available from: [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. 2015. Available from: [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. 2022. Available from: [Link]
-
Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Journal of Chemistry. 2020. Available from: [Link]
-
Antimicrobial activity of azo-Schiff bases from salicylaldehyde. Journal of the University of Chemical Technology and Metallurgy. 2021. Available from: [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules. 2023. Available from: [Link]
-
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules. 2023. Available from: [Link]
-
New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. 2017. Available from: [Link]
-
Anticancer studies of Imine analogues. Research Square. 2022. Available from: [Link]
-
Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science. 2014. Available from: [Link]
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. 2019. Available from: [Link]
-
Synthesis and anticancer activity of novel 3,4-diarylthiazol-2(3H)-ones (imines). European Journal of Medicinal Chemistry. 2010. Available from: [Link]
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research. 2016. Available from: [Link]
-
Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules. 2022. Available from: [Link]
-
3-Fluoro-4-methylaniline. PubChem. Available from: [Link]
-
Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. Journal of Fluorescence. 2012. Available from: [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences. 2024. Available from: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. 2018. Available from: [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. 2021. Available from: [Link]
-
Synthesis of portimines reveals the basis of their anti-cancer activity. Nature. 2023. Available from: [Link]
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Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. The Royal Society of Chemistry. 2018. Available from: [Link]
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Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Optical Materials. 2021. Available from: [Link]
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SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. 2018. Available from: [Link]
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Supporting Information - MPG.PuRe. Max Planck Society. 2017. Available from: [Link]
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Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Journal of Molecular Structure. 2008. Available from: [Link]
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Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). Journal of Fluorescence. 2012. Available from: [Link]
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N-benzyl-4-methylaniline. PubChem. Available from: [Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2014. Available from: [Link]
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FTIR spectrum of 4-N,Ndimethylaminobenzylidene-4`-aminoacetophenone(C) 9. ResearchGate. 2018. Available from: [Link]
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role of 4-Fluoro-3-methylaniline in medicinal chemistry SAR studies
Application Notes & Protocols
Topic: The Strategic Role of 4-Fluoro-3-methylaniline in Medicinal Chemistry SAR Studies: A Case Study in Kinase Inhibitor Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorinated Anilines in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of the optimization process.[1] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's pharmacokinetic (ADME) and pharmacodynamic (PD) profile.[2] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby basic groups to improve cell permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.[2][3][4]
Among the vast array of available fluorinated building blocks, substituted fluoroanilines are particularly valuable synthons for a wide range of therapeutic targets, including kinases, GPCRs, and ion channels. This guide focuses specifically on This compound , a building block that offers a unique combination of electronic modulation and steric influence. Its utility will be explored through the lens of a Structure-Activity Relationship (SAR) case study focused on the optimization of diaryl urea kinase inhibitors.
The this compound Moiety: A Tool for Bioisosteric Replacement
The core principle guiding the use of this compound is bioisosterism , where an atom or group is replaced by another with similar steric or electronic properties to enhance desired biological or physical characteristics without drastically changing the chemical scaffold.[5] This building block is an excellent bioisostere for other substituted anilines commonly found in approved drugs, such as the 4-chloro-3-(trifluoromethyl)aniline fragment in the multi-kinase inhibitor Sorafenib.
Why Choose this compound? A Causality-Driven Analysis
When embarking on an SAR campaign, the choice of which analogue to synthesize is the critical decision. Swapping a pre-existing substituted aniline for this compound is a rational strategy driven by several predictable modulations:
-
Lipophilicity (LogP/LogD): Replacing a -CF3 group with a -CH3 group significantly reduces lipophilicity. While a trifluoromethyl group can increase the LogP by approximately 1 unit, a methyl group has a much smaller contribution. This can be highly advantageous in optimizing compounds that are excessively lipophilic, which often leads to poor solubility, high plasma protein binding, and potential off-target toxicity.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Placing the fluorine at the 4-position can shield the aromatic ring from para-hydroxylation, a common metabolic pathway for anilines. The adjacent methyl group at the 3-position can further sterically hinder enzymatic attack.
-
Electronic Effects and pKa Modulation: Fluorine is a strongly electron-withdrawing group, which lowers the pKa of the aniline nitrogen. This reduction in basicity can improve oral bioavailability by increasing the population of the neutral species, which is more readily absorbed across the gut wall.[2] The methyl group, being weakly electron-donating, provides a subtle counter-balance to the fluorine's effect.
-
Target Engagement: The fluorine atom can act as a hydrogen bond acceptor, potentially forming new, favorable interactions within the target's binding pocket.[6] The methyl group provides a small lipophilic contact point that can be exploited to probe for hydrophobic pockets.
Case Study: SAR Optimization of a Sorafenib Analogue
Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[6] Its structure features a diaryl urea moiety connecting a pyridine core to a 4-chloro-3-(trifluoromethyl)phenyl ring. We will use this as a template to illustrate the strategic application of this compound.
Logical Workflow for SAR-Driven Analogue Design
The following diagram illustrates the logical workflow for designing a novel kinase inhibitor by modifying the Sorafenib scaffold.
Caption: SAR workflow for kinase inhibitor optimization.
Comparative Data Analysis (Hypothetical)
The table below presents a hypothetical comparison of key physicochemical and biological parameters between the parent compound (Sorafenib) and the proposed analogue incorporating this compound. This data is illustrative of the expected outcomes from the bioisosteric swap.
| Parameter | Sorafenib (Parent) | Analogue 1 (4-F, 3-Me) | Rationale for Change |
| Target Potency (VEGFR-2 IC₅₀) | ~20 nM | 25-50 nM | Potency expected to be retained or slightly reduced; interaction with hinge region is preserved. |
| Calculated LogP (cLogP) | ~4.3 | ~3.5 | Significant reduction due to replacement of -CF₃ with -CH₃. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | 5-10 µg/mL | Improved solubility is anticipated due to lower lipophilicity. |
| Human Liver Microsomal Stability (t½) | ~30 min | > 60 min | C-F bond at para-position blocks a key site of oxidative metabolism.[3] |
| Cell Permeability (Caco-2 Papp) | High | High | Aniline pKa is modulated but likely remains in a favorable range for passive diffusion. |
Table 1: Hypothetical SAR data comparing Sorafenib to a this compound analogue.
Experimental Protocols
The synthesis of the proposed diaryl urea analogue involves a reliable and well-documented multi-step sequence.[2][6] The key transformation is the coupling of an isocyanate intermediate with an amine.
Protocol 1: Synthesis of 4-Fluoro-3-methylphenyl isocyanate
-
Expertise & Causality: The conversion of an aniline to an isocyanate is a prerequisite for urea formation. The use of triphosgene is a standard and effective method, offering a safer alternative to gaseous phosgene. The reaction is run in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 39.9 mmol, 1.0 eq) in anhydrous dichloromethane (100 mL).
-
Base Addition: Add triethylamine (11.1 mL, 79.8 mmol, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Phosgenation: In a separate flask, dissolve triphosgene (4.74 g, 16.0 mmol, 0.4 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salts. Wash the filtrate sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-3-methylphenyl isocyanate as a crude oil. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Urea Formation to Yield Final Analogue
-
Trustworthiness & Self-Validation: This protocol describes the final coupling step. The reaction's endpoint is easily verifiable by TLC or LC-MS, confirming the formation of the desired product. The purification by column chromatography ensures the isolation of the compound with high purity, which is critical for accurate biological evaluation.
-
Reaction Setup: Dissolve the core amine intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 g, 4.11 mmol, 1.0 eq), in anhydrous N,N-Dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Isocyanate Addition: Add a solution of the crude 4-fluoro-3-methylphenyl isocyanate (~4.11 mmol, 1.0 eq) in anhydrous DMF (5 mL) dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS, looking for the formation of the product mass and consumption of the starting materials.
-
Work-up: Once complete, pour the reaction mixture into ice-water (100 mL). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 20 mL) and a small amount of cold diethyl ether.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the final compound as a white or off-white solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Directions
This compound is a versatile and strategic building block in medicinal chemistry. As demonstrated through the kinase inhibitor case study, its use as a bioisosteric replacement for other substituted anilines allows for the rational modulation of key drug-like properties. The combination of a metabolically robust C-F bond and a lipophilicity-reducing methyl group provides a powerful tool for medicinal chemists to overcome common challenges in lead optimization, such as poor solubility and rapid metabolic clearance. The protocols provided herein offer a reliable pathway for the incorporation of this valuable moiety into diverse chemical scaffolds, enabling the systematic exploration of SAR and the development of drug candidates with improved therapeutic profiles.
References
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Zhan, P., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40185-40195. [Link]
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Babić, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(1), 1124-1138. [Link]
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Meagher, K. M., et al. (2023). Fluorine in drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2945-2965. [Link]
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Taylor, R. (2014). The role of fluorine in medicinal chemistry. Transactions of the Royal Society of Tropical Medicine and Hygiene, 108(3), 127-130. [Link]
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Brazil, R. (2025). Putting the F in pharma. Chemistry World. [Link]
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Boersma, M. G., et al. (1993). In vivo and in vitro biotransformation of 3-fluoro-4-methylaniline and this compound in the rat. Chemical Research in Toxicology, 6(4), 539-546. [Link]
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Fedorov, S. V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Molecules, 29(5), 1085. [Link]
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Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
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Application Notes & Protocols: The Utility of 4-Fluoro-3-methylaniline in Advanced Dye Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 4-Fluoro-3-methylaniline (also known as 5-Amino-2-fluorotoluene) in the synthesis of high-performance dyes. We delve into the core chemical principles, provide detailed, field-proven protocols for the synthesis of fluorinated azo dyes, and explain the causality behind critical experimental parameters. The unique electronic properties conferred by the fluorine and methyl substituents make this aniline derivative a valuable precursor for creating dyes with enhanced stability and specific color characteristics.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 452-69-7) is an aromatic amine that serves as a pivotal building block in the synthesis of specialized organic molecules, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its utility in dye synthesis is of particular interest due to the presence of both a fluorine atom and a methyl group on the aromatic ring.
-
The Role of Fluorine: The high electronegativity of the fluorine atom can significantly alter the electronic distribution within the dye molecule. This often leads to enhanced thermal stability, improved lightfastness, and can shift the absorption maximum, thereby influencing the final color.
-
The Role of the Methyl Group: The methyl group, an electron-donating group, also modulates the electronic properties of the aromatic system, further enabling the fine-tuning of the dye's color and solubility characteristics.
This guide focuses on the most prominent application of this compound in dye chemistry: its use as a diazo component in the synthesis of fluorinated azo dyes.
The Core Chemistry: A Two-Stage Pathway to Azo Dyes
The synthesis of azo dyes from a primary aromatic amine like this compound is a classic and robust two-step process.[3][4]
-
Diazotization: The primary amine is converted into a highly reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[5]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo compound (the dye).[6][7]
The overall workflow is visualized below.
Figure 2: Simplified mechanism of electrophilic aromatic substitution in azo coupling.
Safety & Handling
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. [4]The protocols provided are designed for in situ generation and immediate use in solution, which is a much safer practice. Never attempt to isolate diazonium salts unless you are following a specific, validated procedure for creating stabilized salts.
-
Acids and Reagents: Concentrated acids (HCl, Acetic Acid) are corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with care according to their Safety Data Sheets (SDS).
Conclusion
This compound is a valuable and versatile precursor for the synthesis of fluorinated azo dyes. The protocols and principles outlined in this guide demonstrate a reliable pathway to produce these specialized colorants. The strategic inclusion of fluorine in the molecular structure offers a powerful tool for chemists to design next-generation dyes with superior performance characteristics, such as enhanced stability and unique shades.
References
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Chegg. (2022). Solved: 4-Fluoro-3-nitroaniline is a patented synthetic.... Retrieved from [Link]
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All In All Chemistry. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Tighadouini, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]
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Fvs. (n.d.). Diazonium Coupling Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]
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Application Notes and Protocols: N-Acylation of 4-Fluoro-3-methylaniline
Abstract
This document provides a comprehensive guide for the N-acylation of 4-fluoro-3-methylaniline, a key transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocol details a robust and efficient method using acetic anhydride as the acylating agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and successful outcomes.
Introduction: The Significance of N-Acylated Anilines
N-acylated anilines are pivotal structural motifs in a vast array of biologically active molecules. The introduction of an acyl group to the nitrogen atom of an aniline derivative can significantly modulate its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability. This functionalization is a cornerstone in medicinal chemistry for several reasons:
-
Bioisosteric Replacement: The amide bond is often used as a bioisostere for other functional groups to improve pharmacokinetic profiles.
-
Protecting Group Strategy: The acetyl group can serve as a protecting group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps.[1]
-
Pharmacophore Component: The N-acyl group itself can be an integral part of the pharmacophore, directly interacting with biological targets.
This compound is a valuable building block due to the presence of both fluorine and a methyl group on the aromatic ring. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a point for further structural modification. The N-acylation of this specific aniline is therefore a critical step in the synthesis of numerous target compounds.
Mechanistic Rationale: Understanding the N-Acylation Reaction
The N-acylation of an aniline with an acid anhydride, such as acetic anhydride, is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.
The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[3][4] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the acetate ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the aniline, yields the stable N-acylated product and acetic acid as a byproduct.[3][5]
The presence of electron-withdrawing groups on the aniline ring, such as the fluorine atom in this case, can decrease the nucleophilicity of the amine, potentially slowing the reaction.[6] However, the electron-donating effect of the methyl group can partially mitigate this. For particularly challenging substrates, more reactive acylating agents like acyl chlorides or the use of a base catalyst may be necessary to drive the reaction to completion.[6]
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: A logical workflow for the N-acylation of this compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask |
| Acetic Anhydride | Magnetic stirrer and stir bar |
| Dichloromethane (DCM) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (saturated NaCl solution) | Büchner funnel and filter flask |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates and chamber |
| Ethyl Acetate (for TLC) | NMR Spectrometer |
| Hexane (for TLC) | IR Spectrometer |
| Mass Spectrometer |
Safety Precautions
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9][10]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) (approximately 10 mL per gram of aniline).
-
Addition of Acylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 eq) dropwise over a period of 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent (e.g., 30:70 v/v). The reaction is typically complete within 1-2 hours.
-
Aqueous Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting aniline on the TLC plate), carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Continue adding the bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.[6]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
The crude product, N-(4-fluoro-3-methylphenyl)acetamide, is often a solid.
-
For high purity, recrystallization is the preferred method.[6] A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexane.[11][12] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[13]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11]
-
Alternatively, if the product is an oil or if impurities are difficult to remove by recrystallization, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[6][14]
-
Characterization of N-(4-fluoro-3-methylphenyl)acetamide
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. A singlet for the methyl group (CH₃) around δ 2.2 ppm. A singlet for the acetyl methyl group (COCH₃) around δ 2.1 ppm. A broad singlet for the amide proton (NH) around δ 7.5-8.5 ppm. |
| ¹³C NMR | A carbonyl carbon signal around δ 168-170 ppm. Aromatic carbon signals in the range of δ 115-160 ppm (with C-F coupling). Methyl carbon signals around δ 14 ppm and δ 24 ppm. |
| IR (Infrared) Spectroscopy | A strong C=O stretching vibration for the amide around 1660-1680 cm⁻¹. An N-H stretching vibration around 3250-3300 cm⁻¹. C-F stretching vibration around 1200-1250 cm⁻¹. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of N-(4-fluoro-3-methylphenyl)acetamide (C₉H₁₀FNO). |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently reactive aniline due to the electron-withdrawing fluorine. | Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to increase the reactivity of the acylating agent.[6] Alternatively, use a more reactive acylating agent such as acetyl chloride in the presence of a non-nucleophilic base like triethylamine.[6] |
| Low Yield | Product loss during work-up or purification. | Ensure complete extraction of the product from the aqueous layer. Optimize the recrystallization solvent system to minimize product solubility in the cold solvent. |
| Product Contamination | Unreacted starting materials or side products. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, purify by column chromatography to separate closely related impurities.[6] |
Conclusion
The N-acylation of this compound with acetic anhydride is a straightforward and high-yielding reaction that provides a key intermediate for various applications in drug discovery and materials science. The protocol outlined in this document is robust and can be readily adapted for a range of substituted anilines. Careful attention to the reaction conditions, work-up procedure, and purification method will ensure the synthesis of a high-purity product.
References
- Technical Support Center: N-Acylation of Hindered Anilines - Benchchem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem.
- N-Acetylation of Aniline: Lab Procedure & Mechanism - Studylib.
-
Mechanism of acylation of aniline with acetic anhydride? : r/chemhelp - Reddit. Available at: [Link]
- Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. - Pearson.
-
Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate. Available at: [Link]
-
Approaches for the N‐acetylation of anilines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
- Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available at: [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. Available at: [Link]
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material safety data sheet - Capot Chemical. Available at: [Link]
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Purification of Aniline - Chempedia - LookChem. Available at: [Link]
-
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-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available at: [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
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Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
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Application Notes & Protocols: The Strategic Application of 4-Fluoro-3-methylaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of Substituted Anilines in Kinase Inhibition
The landscape of targeted therapeutics, particularly in oncology, has been reshaped by the development of small-molecule kinase inhibitors.[1][2] These agents function by competitively binding to the ATP-binding site of specific protein kinases, thereby disrupting signal transduction pathways that are aberrantly activated in cancer cells.[1] Within the vast chemical space of kinase inhibitors, the 4-anilinoquinazoline and 4-anilinoquinoline scaffolds have emerged as exceptionally privileged structures.[3][4][5] The aniline moiety is critical, often forming one or two key hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of high-affinity binding for many Type I and Type II inhibitors.[6]
4-Fluoro-3-methylaniline is a particularly valuable building block in this context.[7] The strategic placement of its substituents is not accidental; it is a deliberate design choice to impart multiple advantageous properties to the final inhibitor molecule:
-
The Fluorine Atom: As the most electronegative element, fluorine's presence significantly impacts the molecule's electronic profile. It can lower the pKa of the aniline nitrogen, ensuring it remains in the optimal protonation state for hinge binding. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability, contributing to better oral bioavailability.[6][8]
-
The Methyl Group: The meta-positioned methyl group provides steric bulk that can be exploited to achieve selectivity for the target kinase. It can induce a specific conformation in the final molecule that favors binding to the desired kinase while disfavoring interactions with off-target kinases, thereby reducing potential side effects.
This technical guide provides a detailed exploration of this compound as a key synthon, presenting a representative multi-step synthesis of a potent kinase inhibitor and the underlying chemical principles that make this building block indispensable for medicinal chemists.
Physicochemical Properties of the Core Building Block
A comprehensive understanding of the starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | 5-Amino-2-fluorotoluene, 4-Fluoro-m-toluidine | [7][9] |
| CAS Number | 452-69-7 | [7][9] |
| Molecular Formula | C₇H₈FN | [7][9] |
| Molecular Weight | 125.15 g/mol | [7] |
| Appearance | White to gray powder or crystal | [7] |
| Melting Point | 33 - 38 °C | [7] |
| Boiling Point | 86 °C @ 9 mmHg | [7] |
| SMILES | Cc1cc(N)ccc1F | [9] |
Core Synthetic Strategy: Building the Kinase Inhibitor Scaffold
The primary application of this compound in this context is its role as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This reaction is the linchpin for constructing the core of many anilinoquinazoline- and anilinoquinoline-based inhibitors. The aniline's nitrogen atom attacks an electron-deficient aromatic ring (the quinazoline or quinoline core), displacing a leaving group, typically a halogen at the C4 position.
The following sections outline a representative, field-proven workflow for the synthesis of a novel dual EGFR/HER2 inhibitor, Compound 1 , an analogue of Lapatinib. This synthesis showcases the utility of this compound and incorporates other cornerstone reactions of modern medicinal chemistry.
Diagram: Overall Synthetic Workflow
Caption: Multi-step synthesis of a Lapatinib analogue (Compound 1).
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluoro-3-methylphenyl)-6-iodoquinazolin-4-amine (Intermediate A) via SNAr
This protocol details the crucial coupling of the aniline building block with the heterocyclic core. The reaction proceeds via nucleophilic attack of the aniline on the C4 position of the quinazoline, displacing the chloride. An acid catalyst is often used to activate the quinazoline ring towards attack.
Materials and Reagents:
| Reagent | CAS | M.W. | Amount (1.0 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| 4-Chloro-6-iodoquinazoline | 98556-38-0 | 290.46 | 290 mg | 1.0 |
| This compound | 452-69-7 | 125.15 | 138 mg | 1.1 |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 10 mL | Solvent |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | 190.22 | 19 mg | 0.1 |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6-iodoquinazoline (1.0 mmol) and isopropanol (10 mL).
-
Stir the slurry at room temperature to achieve partial dissolution.
-
Add this compound (1.1 mmol) followed by p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Causality Check: The use of a protic solvent like isopropanol is common for SNAr reactions of this type. The acid catalyst protonates the quinazoline ring nitrogen, making the C4 position more electrophilic and accelerating the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate/Hexane), observing the consumption of the starting materials.
-
Upon completion, cool the mixture to room temperature. A precipitate of the product hydrochloride salt will typically form.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 5 mL) to remove unreacted starting materials.
-
To obtain the free base, suspend the solid in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A as a solid.
Protocol 2: Synthesis of 5-(4-((4-fluoro-3-methylphenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (Intermediate B) via Suzuki Coupling
This step introduces the furan side chain, a common feature in many EGFR/HER2 inhibitors.[10] The Suzuki-Miyaura reaction is a robust and high-yielding method for forming C-C bonds between an aryl halide and an organoboron compound.[11]
Materials and Reagents:
| Reagent | CAS | M.W. | Amount (1.0 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| Intermediate A | - | 379.18 | 379 mg | 1.0 |
| 5-Formylfuran-2-boronic acid | 27329-70-0 | 139.92 | 168 mg | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL | Solvent |
Procedure:
-
In a Schlenk flask, combine Intermediate A (1.0 mmol), 5-formylfuran-2-boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Causality Check: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (Na₂CO₃) is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11]
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic mixture with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (e.g., gradient elution from 30% to 70% ethyl acetate in hexanes) to afford Intermediate B .
Protocol 3: Synthesis of Final Product (Compound 1) via Reductive Amination
The final step involves converting the aldehyde of Intermediate B into the desired amine side chain. Reductive amination is a highly efficient method for this transformation, proceeding through the in-situ formation and reduction of an imine.
Materials and Reagents:
| Reagent | CAS | M.W. | Amount (1.0 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| Intermediate B | - | 347.34 | 347 mg | 1.0 |
| 2-(Methylsulfonyl)ethylamine | 53439-44-6 | 123.17 | 148 mg | 1.2 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 318 mg | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | Solvent |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | 0.06 mL | Catalyst |
Procedure:
-
Dissolve Intermediate B (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add 2-(methylsulfonyl)ethylamine (1.2 mmol) followed by a catalytic amount of acetic acid (approx. 1.0 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Causality Check: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the aldehyde in the absence of the amine, minimizing side reactions.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS until the imine intermediate is fully consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to yield the final kinase inhibitor, Compound 1 .
Expected Characterization & Biological Context
The synthesized compounds should be fully characterized to confirm their structure and purity using standard analytical techniques.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected MS (ESI+) [M+H]⁺ |
| Intermediate A | Aromatic protons (7.5-8.8), Amine NH (singlet, ~9.5), Methyl (singlet, ~2.3) | 380.0 |
| Intermediate B | Aldehyde (singlet, ~9.7), Furan protons (doublets, ~7.0-7.8), Aromatic protons | 348.1 |
| Compound 1 | Aromatic/Furan protons, Methylene groups (~2.8-4.0), Methylsulfonyl (~3.0), Methyl (~2.3) | 454.1 |
Diagram: Mechanism of Kinase Inhibition
Caption: Binding model of an anilinoquinazoline inhibitor in the kinase ATP pocket.
The synthesized Compound 1 is expected to exhibit potent inhibitory activity against EGFR and HER2 kinases, similar to approved drugs like Lapatinib.[10][12][13] The this compound moiety is critical for this activity, anchoring the molecule in the hinge region, while the furan sidechain probes deeper into the binding pocket.
Comparative Inhibitory Activity of Anilino-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Lapatinib | EGFR, HER2 | ~10 (EGFR), ~13 (HER2) | [6][12] |
| Gefitinib | EGFR | 26 - 57 | [6] |
| Neratinib | EGFR, HER2 | ~58 (EGFR), ~90 (HER2) | [12] |
| Compound 1 (Hypothetical) | EGFR, HER2 | Potent activity expected | - |
Conclusion
This compound is a highly strategic and versatile building block for the synthesis of potent kinase inhibitors.[7] Its unique substitution pattern provides a sophisticated tool for medicinal chemists to modulate binding affinity, selectivity, and pharmacokinetic properties. The robust and reproducible synthetic protocols detailed herein, centered around a key SNAr reaction followed by modern cross-coupling and reductive amination techniques, provide a clear and validated pathway for the discovery and development of novel targeted therapies.
References
- This compound - Chem-Impex. (URL: )
- Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed. (2021-07-29). (URL: )
- Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors - Benchchem. (URL: )
- EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (2022-05-16). (URL: )
- Synthesis of new EGFR inhibitors strategy.
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candid
- Lap
- This compound 97 452-69-7 - Sigma-Aldrich. (URL: )
- Structure of EGFR and/or HER2 small molecule inhibitors with...
- Practical synthesis of lapatinib - ResearchG
- An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosyl
- Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- This compound (97%) - Amerigo Scientific. (URL: )
- Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchG
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH. (URL: )
- 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed. (URL: )
- A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (URL: )
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 10. Lapatinib synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purity Assessment of 4-Fluoro-3-methylaniline
Introduction: The Critical Role of Purity in Pharmaceutical Development
4-Fluoro-3-methylaniline is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals.[1] Its structural integrity and purity are paramount, as even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the purity assessment of this compound. The protocols outlined herein are designed to be robust, reliable, and grounded in established scientific principles, ensuring the generation of high-quality, reproducible data essential for regulatory submissions and confident progression of drug development programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Reference |
| CAS Number | 452-69-7 | |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | |
| Appearance | White to gray powder or crystal | [2] |
| Melting Point | 34-38 °C | |
| Boiling Point | 85-86 °C at 9 mmHg | [2] |
| Solubility | Soluble in methanol | [2] |
Anticipating Impurities: A Synthesis-Based Approach
The potential impurities in a sample of this compound are often related to its synthetic route. A common method for its preparation involves the reduction of 4-fluoro-3-methyl-1-nitrobenzene.
Caption: A common synthetic pathway to this compound.
Based on this synthesis, potential impurities may include:
-
Unreacted Starting Material: 4-fluoro-3-methyl-1-nitrobenzene.
-
Isomeric Impurities: Positional isomers such as 3-fluoro-4-methylaniline.[3]
-
By-products of Reduction: Intermediates from the reduction process.
-
Degradation Products: Arising from instability to heat, light, or oxidative conditions.
A proactive approach to impurity profiling involves a combination of theoretical assessment of the synthetic route and practical forced degradation studies.
Chromatographic Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity analysis for compounds like this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and robust technique for the quantitative analysis of non-volatile and thermally labile impurities.[4] A reversed-phase HPLC method with UV detection is highly suitable for routine purity testing and for the analysis of potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Data Analysis:
-
Calculate the purity of the sample using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-UV purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[5] It provides excellent separation efficiency and the mass spectrometric detector offers definitive identification of unknown impurities based on their mass spectra.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Carrier Gas:
-
Methanol or Dichloromethane (GC grade)
-
Helium (carrier gas)
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final hold: 5 min at 280 °C | |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
4. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent like methanol or dichloromethane.
5. Data Analysis:
-
Identify the main component and impurities by comparing their retention times and mass spectra with those of reference standards or by interpretation of the fragmentation patterns. Purity can be estimated by peak area percentage.
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for the definitive identification of the main component and any isolated impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for the structural elucidation of unknown impurities.[6]
Reference Spectral Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ ~6.8-7.0 (m, 3H, Ar-H), 3.6 (br s, 2H, -NH₂), 2.2 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be characteristic of the substituted aniline ring.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Characteristic Peaks:
-
N-H stretching: ~3300-3500 cm⁻¹ (doublet for primary amine)
-
C-N stretching: ~1250-1350 cm⁻¹
-
C-F stretching: ~1100-1200 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
Mass Spectrometry (MS)
As part of the GC-MS analysis, the mass spectrum provides the molecular weight and fragmentation pattern, which are key for identification.[3]
Expected Molecular Ion Peak (M⁺): m/z = 125
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure that the chosen analytical methods are "stability-indicating." This means the methods can separate the main component from its degradation products.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV light
The samples are analyzed at various time points using the developed HPLC method to track the formation of degradation products.
Caption: Workflow for forced degradation studies.
Conclusion: Ensuring Quality and Confidence
The purity of this compound is a critical quality attribute that directly influences the safety and efficacy of the resulting pharmaceutical products. The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive assessment of its purity. By employing a combination of chromatographic and spectroscopic techniques, and by proactively investigating potential impurities through an understanding of the synthetic process and forced degradation studies, researchers and drug development professionals can ensure the high quality of this important intermediate, thereby building a strong foundation for successful drug development.
References
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-methylaniline
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly concerning impurity profiling and mitigation. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind our recommendations.
I. Understanding the Synthesis: A Two-Step Approach
The industrial synthesis of this compound is predominantly a two-step process. A thorough understanding of this pathway is fundamental to anticipating and controlling potential impurities.
Technical Support Center: Purification of Crude 4-Fluoro-3-methylaniline
Welcome to the technical support center for the purification of 4-fluoro-3-methylaniline (4F3MA). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical aromatic amine intermediate.[1] Ensuring the purity of 4F3MA is paramount for the integrity of downstream applications, from the synthesis of agrochemicals and dyes to active pharmaceutical ingredients. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Initial Assessment & Impurity Profile
Before selecting a purification strategy, a thorough analysis of the crude material is essential. The nature and quantity of impurities will dictate the most efficient purification method.
Common Impurities to Expect:
-
Isomeric Impurities: Positional isomers such as 3-fluoro-4-methylaniline are common byproducts of synthesis and often have very similar physical properties, making them challenging to separate.[2]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., reduction of 4-fluoro-3-methyl-nitrobenzene), residual starting material may be present.
-
Oxidation Byproducts: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored, high-molecular-weight impurities.[3] This is often the cause of dark brown or reddish coloration in the crude product.
-
Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., methanol, ethyl acetate) and inorganic salts must be removed.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and residual solvents.[4]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for analyzing a wide range of impurities, particularly non-volatile or thermally sensitive compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help quantify isomeric ratios.[5]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} end Caption: Decision workflow for selecting a purification method.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues commonly encountered during the purification of this compound.
Q1: My final product is a dark brown or reddish oil/solid, not the expected pale yellow solid. What went wrong?
A1: This discoloration is almost always due to oxidation. Aromatic amines are notoriously sensitive to air and light.[3]
-
Causality: The amine group (-NH₂) is easily oxidized, leading to the formation of highly conjugated, colored polymeric impurities. This process can be accelerated by heat and the presence of trace metals.
-
Preventative Measures:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating steps like distillation.
-
Minimize Heat Exposure: Use the lowest possible temperatures during distillation and drying.
-
Degas Solvents: Using solvents that have been degassed can help reduce exposure to dissolved oxygen.
-
-
Remediation:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., toluene or a mixed solvent system like ethanol/water). Add a small amount (1-2% by weight) of activated charcoal and gently heat for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal and then proceed with crystallization.[6]
-
Distillation: Vacuum distillation is highly effective at separating the desired aniline from non-volatile, polymeric oxidation products.
-
Q2: After vacuum distillation, my yield is low, and the product purity has not significantly improved according to GC analysis.
A2: This scenario strongly suggests the presence of isomeric impurities with boiling points very close to that of this compound.
-
Causality: Simple distillation is ineffective when the boiling points of components are very similar. A fractional distillation setup is required to achieve separation.
-
Solution:
-
Use a Fractionating Column: Employ a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, enriching the vapor with the more volatile component.
-
Optimize Distillation Parameters:
-
Slow Heating: Heat the distillation flask slowly and evenly to establish a stable temperature gradient in the column.
-
Reflux Ratio: Maintain a steady reflux, collecting the distillate slowly. A high reflux ratio (more vapor returning to the column than is collected) improves separation.
-
Insulation: Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
-
Collect Fractions: Collect multiple small fractions and analyze each by GC to identify the purest portions before combining them.
-
Q3: I'm trying to recrystallize the product, but it's "oiling out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[6] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute (M.P. of 4F3MA is 34-38°C).
-
Causality & Solutions:
-
Cooling Too Rapidly: The most common cause. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Insufficient Solvent: The concentration of the aniline in the hot solution may be too high. Re-heat the mixture until the oil redissolves, add more of the primary solvent to reduce the saturation, and then cool slowly again.[6]
-
Inappropriate Solvent System: The chosen solvent may not be ideal. The ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures.[7] For 4F3MA, consider solvent systems like Toluene/Hexane or Ethanol/Water.
-
Q4: No crystals form, even after cooling the recrystallization mixture in an ice bath for an extended period.
A4: This indicates that the solution is not supersaturated at low temperatures, or that nucleation is inhibited.
-
Causality & Solutions:
-
Too Much Solvent: You may have added too much solvent, preventing the solution from becoming saturated upon cooling.
-
Remedy: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Allow it to cool again.
-
-
Inhibition of Nucleation: Crystal growth requires a nucleation site.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure, solid 4F3MA, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.
-
-
Section 3: Detailed Purification Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. This compound is harmful if it comes into contact with skin and can cause irritation.[8]
Protocol 1: Fractional Vacuum Distillation
This is the preferred method for removing isomeric impurities and high-boiling point colored materials.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short, insulated Vigreux column. Ensure all joints are properly sealed for vacuum. Use a cold trap between the apparatus and the vacuum pump.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Apply Vacuum: Slowly and carefully apply vacuum, ensuring there is no bumping.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Allow the system to equilibrate by observing the reflux ring climbing slowly up the column.
-
Collect Fractions:
-
Collect a small "forerun" fraction, which will contain any low-boiling impurities.
-
Slowly collect the main fraction at a stable head temperature. The boiling point will depend on the vacuum level.
-
Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity before combining the desired fractions.
Protocol 2: Recrystallization
This method is effective for removing colored impurities and those with different solubility profiles.
Methodology:
-
Solvent Selection: A mixed solvent system is often effective. Toluene/Hexane or Ethanol/Water are good starting points. The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.[6]
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) portion-wise while heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of celite to remove it.
-
Crystallization: Add the "poor" solvent (e.g., Hexane) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold "poor" solvent (Hexane) to remove any remaining mother liquor. Dry the crystals in a vacuum oven at a low temperature (<30°C).
| Parameter | Fractional Distillation | Recrystallization |
| Best For | Removing isomeric impurities | Removing colored/oxidized impurities |
| Typical Purity | >99% | 98-99.5% |
| Key Challenge | Requires precise control of heat and vacuum | Finding the optimal solvent system |
| Yield | Generally high (80-95%) | Variable, can be lower due to solubility in mother liquor (60-90%) |
Table 1: Comparison of primary purification techniques.
Section 4: Frequently Asked Questions (FAQs)
Q: How should I store purified this compound? A: Purified this compound is a pale yellow solid that is sensitive to air and light.[9] It should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (argon or nitrogen) and refrigerated to maximize its shelf life.[3]
Q: Can I use an acid wash to purify the crude amine? A: Yes, an acid-base extraction can be a useful initial cleanup step, particularly to remove non-basic organic impurities.[10] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid like 1M HCl. The protonated amine salt will move to the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the free amine re-extracted into an organic solvent.[11] However, this will not remove basic impurities like other aniline isomers.
Q: My crude material is a solid. Do I still need to purify it? A: The physical state is not a reliable indicator of purity. While 4F3MA is a solid at room temperature (M.P. 34-38°C), many impurities can be co-crystallized within the solid matrix. Always verify the purity of your material with an appropriate analytical technique (e.g., GC, HPLC) before use in a critical application.
dot graph G { layout=neato; node [shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; edge [color="#34A853"];
} end Caption: Common troubleshooting pathways and solutions.
References
-
Workup: Amines - Department of Chemistry: University of Rochester. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization - Scribd. Available at: [Link]
- US Patent US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents.
- CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline - Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion - YouTube. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. Available at: [Link]
-
3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. A15482.06 [thermofisher.com]
- 10. Workup [chem.rochester.edu]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of optimizing reaction conditions, troubleshoot common issues, and provide answers to frequently asked questions to ensure a successful and efficient synthesis. This compound is a valuable building block in the creation of pharmaceuticals, agrochemicals, and dyes.[1][2]
Synthesis Overview: A Common Pathway
A prevalent method for synthesizing this compound involves the reduction of a nitro group to an amine. A typical starting material for this process is 2-Fluoro-5-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis and is critical in the production of many chemical intermediates.[3]
The general workflow for this synthesis is outlined below:
Caption: General synthesis workflow for this compound.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the synthesis of this compound.
Q1: My yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction:
-
Catalyst Inactivity: The catalyst, particularly in catalytic hydrogenations using agents like Palladium on carbon (Pd/C), may be old or poisoned.[4]
-
Solution: Always use a fresh, high-quality catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
-
Suboptimal Reaction Conditions:
-
Improper Solvent Choice: The solubility of the starting material or intermediates can impact reaction rates.
-
Solution: Screen different polar solvents like ethanol, methanol, or ethyl acetate to find the optimal medium for your specific reduction method.[4]
-
-
Incorrect Stoichiometry: An improper ratio of reducing agent to starting material can lead to an incomplete reaction.
-
Solution: Carefully calculate and measure the molar equivalents of your reagents. For chemical reductions, it may be necessary to use a slight excess of the reducing agent.
-
-
-
Product Loss During Work-up and Purification:
-
Inefficient Extraction: The product may not be fully extracted from the reaction mixture.
-
Solution: Perform multiple extractions with a suitable organic solvent. Ensure proper pH adjustment during aqueous washes to keep the aniline in its free base form for better solubility in organic solvents.[7]
-
-
Difficult Purification: Co-elution of impurities or product loss during distillation can occur.
-
Solution: For column chromatography, optimize the solvent system to achieve better separation.[6] In cases of distillation, ensure the vacuum is stable and the collection fractions are carefully monitored.
-
-
Caption: Troubleshooting logic for addressing low product yield.
Q2: I'm observing a dark-colored impurity in my final product. What is it and how can I remove it?
A2: The formation of colored impurities, often appearing as dark oils or solids, is a frequent issue in aniline synthesis. These are typically resinous byproducts formed from oxidative side reactions.[8]
-
Cause: Anilines are susceptible to oxidation, especially when exposed to air and light. This process can be accelerated by residual acidic or basic catalysts.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Thorough Neutralization: Ensure that any acidic or basic reagents are completely neutralized during the work-up.
-
-
Removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period, then filter through celite to remove the carbon and adsorbed impurities.
-
Purification via Salt Formation: Convert the aniline to its hydrochloride or sulfate salt by treating it with the corresponding acid. The salt will often precipitate and can be collected by filtration, leaving many impurities behind. The free aniline can then be regenerated by treatment with a base.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed method is the catalytic hydrogenation of 2-Fluoro-5-nitrotoluene. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst and hydrogen gas in a solvent like ethanol or methanol.[4][9] Alternative reducing agents such as tin(II) chloride or iron in acidic media can also be used.[10]
Q2: What are the key safety precautions I should take when handling this compound and its precursors?
A2: It is crucial to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling Precautions: Avoid contact with skin and eyes. This compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be used:
-
Gas Chromatography (GC): To determine the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 33-38 °C.[13]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Fluoro-5-nitrotoluene
Materials:
-
2-Fluoro-5-nitrotoluene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth (Celite)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 2-Fluoro-5-nitrotoluene in ethanol.
-
Carefully add 10% Pd/C to the solution under a gentle stream of nitrogen.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressurized system) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Data Summary
| Parameter | Recommended Condition | Potential Issues |
| Catalyst | 5-10 mol% Pd/C | Inactivity, poisoning |
| Solvent | Ethanol, Methanol | Poor solubility of starting material |
| Temperature | Room Temperature | Slow reaction rate |
| Pressure (H2) | 1-3 atm | Incomplete reaction |
| Purification | Vacuum Distillation | Thermal decomposition, product loss |
References
- TCI AMERICA. (n.d.). This compound 452-69-7.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Fluoro-N-methylaniline.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-3-methylaniline.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 4-BroMo-3-fluoro-N-Methylaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 452-69-7. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
- Benchchem. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- LookChem. (n.d.). This compound.
- (n.d.).
- Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline synthesis.
- Chem-Impex. (n.d.). This compound.
- Benchchem. (2025). Comparative study of catalysts for reactions involving (2-Fluoro-5-nitrophenyl)methanamine.
- Guidechem. (n.d.). How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applications - FAQ.
- Bil, M. S. (1971). U.S. Patent No. 3,586,719. Washington, DC: U.S.
- Sigma-Aldrich. (n.d.). This compound 97%.
- (2016).
- Beilstein Journals. (n.d.). Supporting Information Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes.
- Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline.
- Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylaniline 97%.
- PubChem. (n.d.). 3-Fluoro-4-methylaniline.
- Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g.
- Benchchem. (2025). synthesis of 4-Fluoro-3-nitrotoluene mechanism.
- (2020).
- Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound | 452-69-7. Retrieved from Tokyo Chemical Industry Co., Ltd. (APAC) website.
- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- Amerigo Scientific. (n.d.). This compound (97%).
- Orru, G., et al. (2011). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters.
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrotoluene 99%.
- ChemicalBook. (2025, July 4). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- Sharma, P., et al. (2015). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine.
- PubChemLite. (n.d.). 2-chloro-4-fluoro-5-nitrotoluene (C7H5ClFNO2).
- PubChem. (n.d.). 4-Fluoroaniline.
- RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
Sources
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- 2. chemimpex.com [chemimpex.com]
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Technical Support Center: Troubleshooting Failed 4-Fluoro-3-methylaniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving 4-fluoro-3-methylaniline. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its successful functionalization is often critical.[1] This document is designed to move beyond simple procedural lists, offering causal explanations and field-proven solutions to common experimental challenges.
Section 1: Core Concepts & General Troubleshooting FAQs
This section addresses foundational knowledge about this compound, focusing on how its intrinsic properties influence reactivity and what to do when general issues like product discoloration or purification difficulties arise.
FAQ 1.1: What are the key physical and safety properties of this compound?
Understanding the physical properties and safety considerations is paramount before beginning any experiment. This compound is a solid at room temperature and requires appropriate handling.
| Property | Value | Source(s) |
| CAS Number | 452-69-7 | |
| Molecular Formula | C₇H₈FN | [2] |
| Molecular Weight | 125.14 g/mol | |
| Appearance | White to gray or clear yellow to brown solid/powder | [3][4] |
| Melting Point | 34-38 °C | |
| Boiling Point | 207.6 °C at 760 mmHg | [2] |
| Solubility | Soluble in Methanol | [2] |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | [5] |
| Signal Word | Warning |
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
FAQ 1.2: How do the electronic properties of this compound affect its reactivity?
The reactivity of this compound is governed by a balance of electronic effects from its three substituents on the aromatic ring:
-
Amino (-NH₂): A powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring through resonance.[6]
-
Methyl (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
Fluoro (-F): An electron-withdrawing group through induction, which deactivates the ring, but an ortho, para-director due to resonance.
The net effect is a molecule that is less nucleophilic and less basic than non-halogenated anilines like m-toluidine.[6] This reduced nucleophilicity is a critical factor in many failed reactions, particularly in amide couplings and N-alkylations where the amine's ability to attack an electrophile is key.
FAQ 1.3: My crude product is a dark oil or solid. What is the cause and how can I fix it?
This is a classic sign of aniline oxidation.[7] Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities.
Causality & Prevention:
-
Cause: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metals.
-
Prevention:
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities.[7]
-
Filtration: Filter the hot solution through a pad of Celite® to remove the carbon before allowing the solution to cool for crystallization.
FAQ 1.4: How do I remove unreacted this compound from my reaction mixture?
Aniline's basicity provides a straightforward method for its removal during aqueous workup.
Protocol: Acidic Wash Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous HCl solution. The basic aniline will be protonated to form its water-soluble anilinium chloride salt (FC₆H₃(CH₃)NH₃⁺Cl⁻), which partitions into the aqueous phase.[7][9]
-
Repeat the acidic wash 1-2 times to ensure complete removal.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Section 2: Troubleshooting Specific Reaction Failures
This section provides detailed guides for common synthetic transformations involving this compound.
2.1 Amide Coupling Reactions
The formation of an amide bond between this compound and a carboxylic acid is a frequent objective. Due to the aniline's reduced nucleophilicity, standard conditions can fail.
-
Pillar of Causality: The reaction's failure often stems from either inefficient activation of the carboxylic acid or the inability of the moderately electron-deficient aniline to react with the activated intermediate.[10]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting failed amide couplings.
| Common Coupling Reagent | Class | Comments |
| DCC, EDC | Carbodiimide | Generates a highly insoluble dicyclohexylurea (DCU) byproduct with DCC that can be hard to remove.[11] EDC's urea byproduct is water-soluble. Often requires an additive. |
| HATU, HBTU, HCTU | Onium Salt (Uronium/Aminium) | Highly efficient but can be sensitive to hydrolysis. Generally provides faster reactions and better yields for difficult couplings. |
| T3P® (Propylphosphonic Anhydride) | Anhydride | A powerful water-immiscible reagent. Byproducts are water-soluble, simplifying workup. |
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture and stir for 5-10 minutes to pre-activate the acid.
-
Add a solution of this compound (1.2 equiv) in the same solvent.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50 °C.
-
Upon completion, perform an aqueous workup, including washes with dilute acid (to remove excess aniline and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
2.2 Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is essential for forming C-N bonds, typically by coupling an amine with an aryl halide or triflate. Here, this compound acts as the amine nucleophile.
-
Pillar of Causality: Buchwald-Hartwig reactions are highly sensitive to the interplay between the palladium precursor, the phosphine ligand, and the base.[12] Failure is often due to an improperly matched combination for the specific substrates, leading to slow oxidative addition or catalyst deactivation.[13]
-
Key Parameters for Optimization:
-
Ligand: The choice of ligand is critical. For coupling with less reactive aryl chlorides, or for sterically hindered partners, bulky, electron-rich biarylphosphine ligands are required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[13]
-
Base: The base's role is to deprotonate the aniline, forming the active aminopalladium intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are used.[12][13]
-
Catalyst: Using a pre-formed palladium(0) source or a modern precatalyst (e.g., G3-XPhos) often gives more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-6 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.
-
Add this compound (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
2.3 Diazotization and Subsequent Reactions
The conversion of the amino group to a diazonium salt (-N₂⁺) opens up a vast array of transformations, most notably the Sandmeyer and Balz-Schiemann reactions.
-
Pillar of Causality: Aryl diazonium salts are notoriously unstable, especially in the solid state, and can decompose violently.[15] Their formation and reaction require strict temperature control.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization must be performed at 0-5 °C in an ice bath. Temperatures above this range lead to rapid decomposition of the diazonium salt, often forming phenols and other byproducts.
-
Stoichiometry: Use a slight excess (1.0-1.1 equiv) of sodium nitrite (NaNO₂). Before proceeding, test for a slight excess of nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue/black). Quench any significant excess with a small amount of urea.
-
Use Immediately: Never isolate the diazonium salt unless the procedure (like Balz-Schiemann) specifically requires it and you are equipped to handle potentially explosive materials.[15] Use the freshly prepared cold diazonium salt solution directly in the next step.
-
A common mistake is attempting to synthesize 4-fluoro-3-methyl-fluorobenzene via a standard Sandmeyer reaction with a fluoride source (e.g., CuF). This reaction is known to fail.
-
The Reason: The fluoride ion causes the disproportionation of the copper(I) catalyst into Cu(0) and insoluble CuF₂, impeding the catalytic cycle.[16][17]
-
The Correct Method: Balz-Schiemann Reaction: This reaction involves the formation of the more stable aryl diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the aryl fluoride.[18][19]
-
Diazotization: In a flask, dissolve this compound (1.0 equiv) in an aqueous solution of tetrafluoroboric acid (HBF₄, ~48%, 2.5-3.0 equiv) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.05 equiv) in a minimal amount of cold water, keeping the internal temperature below 5 °C.
-
Stir the resulting slurry in the ice bath for 30 minutes. The 4-fluoro-3-methylbenzenediazonium tetrafluoroborate salt will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water, then cold diethyl ether, and air-dry carefully. WARNING: Handle the dry diazonium salt behind a blast shield as it is potentially explosive.
-
Decomposition: Gently heat the dry diazonium salt in a flask without solvent. The salt will decompose, releasing N₂ and BF₃ gas, to yield the desired fluoroarene. The decomposition is often performed by heating the solid directly or as a suspension in an inert, high-boiling solvent.
-
Purify the resulting product, typically by distillation or chromatography.
References
-
Technical Support Center: Troubleshooting Halogenated Aniline Reactions. BenchChem.
-
Troubleshooting side reactions in the N-alkylation of aniline. BenchChem.
-
This compound. LookChem.
-
CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.
-
Technical Support Center: Catalyst Selection for Reactions with 4-Chloro-2-fluoro-3-methylaniline. BenchChem.
-
This compound. Chem-Impex.
-
troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. BenchChem.
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.
-
How do I remove aniline from the reaction mixture? ResearchGate.
-
3-Fluoro-4-methylaniline synthesis. ChemicalBook.
-
Reactions of Aniline. Chemistry Steps.
-
This compound 97%. Sigma-Aldrich.
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters.
-
This compound. TCI AMERICA.
-
US3086968A - Fluorinated azo dyes. Google Patents.
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. American Chemical Society.
-
Sandmeyer reaction. Wikipedia.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline. Google Patents.
-
Anyone ever ran an amide coupling reaction using the TFA salt of the amine? Reddit r/Chempros.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
-
4-Fluoro-N-methylaniline 97%. Sigma-Aldrich.
-
This compound. Tokyo Chemical Industry (India) Pvt. Ltd.
-
4-Fluoro-N-methylaniline. Sigma-Aldrich.
-
US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.
-
3-Fluoro-4-methylaniline. PubChem.
-
This compound, 97%. Thermo Scientific Chemicals.
-
amide coupling help. Reddit r/Chempros.
-
One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. ResearchGate.
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate.
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros.
Sources
- 1. chemimpex.com [chemimpex.com]
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- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Fluoro-3-methylaniline
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot the formation of impurities during the synthesis process. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the prevalent method of reducing 4-fluoro-3-methylnitrobenzene.
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound via the reduction of 4-fluoro-3-methylnitrobenzene, several side products can arise depending on the chosen reduction method and reaction conditions. The most frequently encountered impurities include:
-
Unreacted Starting Material: Residual 4-fluoro-3-methylnitrobenzene due to incomplete reaction.
-
Dehalogenated Product (3-methylaniline): Formed via hydrodehalogenation, especially during catalytic hydrogenation.
-
Condensation Byproducts: Azoxy, azo, and hydrazo compounds can form from the condensation of reaction intermediates.
-
Incompletely Reduced Intermediates: Such as 4-fluoro-3-methyl-nitrosobenzene and N-(4-fluoro-3-methylphenyl)hydroxylamine.
Q2: Why is 3-methylaniline a common byproduct when using catalytic hydrogenation?
The formation of 3-methylaniline is a result of a process called hydrodehalogenation (or defluorination in this specific case). This is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics. The palladium on carbon (Pd/C) catalyst, while highly efficient for nitro group reduction, can also catalyze the cleavage of the carbon-fluorine bond, replacing the fluorine atom with a hydrogen atom from the H₂ gas.
Q3: Can I use a chemical reductant instead of catalytic hydrogenation to avoid dehalogenation?
Yes, using chemical reductants is a common strategy to circumvent the issue of hydrodehalogenation. Metal/acid combinations like iron in acetic acid (Fe/CH₃COOH) or tin in hydrochloric acid (Sn/HCl) are effective for reducing the nitro group without typically affecting the C-F bond. These methods are often preferred when working with halogenated anilines to preserve the halogen substituent.
Q4: My reaction seems to stall and leaves a lot of starting material. What could be the cause?
Several factors can lead to an incomplete reaction:
-
Catalyst Deactivation (for Hydrogenation): The catalyst (e.g., Pd/C) may have lost its activity due to poisoning by impurities in the starting material or solvent, or by sintering at high temperatures.
-
Insufficient Reductant: The molar ratio of the reducing agent (e.g., H₂ gas, Fe, Sn) to the nitro compound may be too low.
-
Poor Mass Transfer: In heterogeneous reactions (like catalytic hydrogenation or metal/acid reductions), inefficient stirring can limit the contact between the reactants, hindering the reaction rate.
-
Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
Part 2: Troubleshooting Guide for Impurity Formation
This guide provides a structured approach to identifying and resolving specific issues encountered during the synthesis.
Issue 1: Presence of a Dehalogenated Impurity (3-methylaniline)
-
Symptom: A peak corresponding to the mass of 3-methylaniline (m/z = 107.15) is observed in GC-MS or LC-MS analysis. ¹H NMR may show a multiplet in the aromatic region without the characteristic fluorine coupling.
-
Root Cause Analysis: This is almost certainly due to hydrodehalogenation during catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions significantly influences the rate of this side reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation.
-
Corrective Actions:
-
Change Reduction Method: The most robust solution is to switch from catalytic hydrogenation to a chemical reduction method like Fe/HCl or SnCl₂/HCl, which are known to be selective for the nitro group in the presence of aryl halides.
-
Optimize Hydrogenation: If catalytic hydrogenation must be used, consider using a different catalyst like Platinum(IV) oxide (PtO₂), which sometimes shows lower dehalogenation activity than Pd/C. Additionally, lowering the hydrogen pressure and reaction temperature can disfavor the dehalogenation pathway.
-
Issue 2: Presence of High Molecular Weight Impurities (Azo/Azoxy Compounds)
-
Symptom: TLC analysis shows colored spots (often yellow or orange) near the baseline. Mass spectrometry reveals peaks with masses corresponding to dimers of the desired product (e.g., for azoxy: m/z ≈ 262.2).
-
Root Cause Analysis: These impurities are formed by the condensation of partially reduced intermediates (nitroso and hydroxylamine species). Their formation is often promoted by neutral or slightly basic reaction conditions, especially in chemical reductions.
-
Reaction Pathway:
Caption: Formation pathway of azoxy impurities.
-
Corrective Actions:
-
Ensure Acidic Conditions: When using metal reductants like Fe or Sn, it is crucial to maintain strongly acidic conditions (e.g., with HCl or acetic acid) throughout the reaction. The acidic environment protonates the hydroxylamine intermediate, preventing it from condensing with the nitroso intermediate.
-
Control Temperature: Exothermic reactions can lead to localized high temperatures, which can accelerate the rate of condensation reactions. Ensure adequate cooling and controlled addition of reagents.
-
Part 3: Experimental Protocol
Protocol: Selective Reduction of 4-Fluoro-3-methylnitrobenzene using Iron in Acetic Acid
This protocol is designed to minimize dehalogenation and the formation of condensation byproducts.
Materials:
-
4-Fluoro-3-methylnitrobenzene
-
Iron powder (Fe), fine grade
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celatom® or filter aid
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylnitrobenzene (1.0 eq).
-
Solvent & Reagent Addition: Add glacial acetic acid (10-15 mL per gram of starting material). Begin vigorous stirring. Add iron powder (3.0-4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; use a water bath to maintain the temperature below 60°C.
-
Reaction Monitoring: Heat the mixture to 80-90°C and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celatom® to remove the iron salts, washing the filter cake with ethyl acetate.
-
Extraction & Neutralization: Transfer the filtrate to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the acetic acid until effervescence ceases (pH > 7).
-
Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Part 4: Data Summary
The choice of reduction method significantly impacts the impurity profile. Below is a qualitative comparison based on literature and field experience.
| Reduction Method | Primary Advantage | Common Side Product(s) | Typical Yield Range |
| Catalytic Hydrogenation (Pd/C) | High efficiency, clean byproducts (water) | 3-methylaniline (dehalogenation) | 85-95% (may be contaminated) |
| Iron / Acetic Acid | Low cost, avoids dehalogenation | Residual iron salts, potential for incomplete reaction | 80-90% |
| Tin(II) Chloride / HCl | High selectivity, mild conditions | Tin salt waste, requires careful workup | 85-95% |
References
- Caskey, D. C., & Chapman, R. D. (1987). Selective catalytic hydrogenation of dinitro aromatic compounds. United States Patent No. US4694108A.
-
Kosak, J. R. (1987). Selective catalytic hydrogenation of halogenated nitroaromatic compounds. Studies in Surface Science and Catalysis, 27, 487-494. Elsevier. [Link]
- Zahner, S. J., & Malina, F. W. (1998). Process for the preparation of aromatic amines. United States Patent No. US5777174A.
-
Maity, S. (2010). Iron/acid mediated reactions in organic synthesis. Tetrahedron, 66(49), 9429-9463. ScienceDirect. [Link]
Technical Support Center: Managing Exothermic Reactions in 4-Fluoro-3-methylaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) concerning the management of exothermic reactions during this multi-step synthesis. The synthesis of this compound, a key building block in pharmaceuticals, involves highly energetic nitration and reduction steps that demand precise control to ensure safety, yield, and purity.
Introduction: The Two-Step Synthesis and its Thermal Challenges
The synthesis of this compound (also known as 5-Amino-2-fluorotoluene) typically proceeds through a two-step pathway:
-
Nitration of 2-Fluorotoluene: This initial step involves the electrophilic aromatic substitution of 2-fluorotoluene using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. This reaction is notoriously exothermic, and poor temperature control can lead to over-nitration, reduced regioselectivity, and potentially a dangerous thermal runaway.[1][2][3]
-
Reduction of 4-Fluoro-3-nitrotoluene: The subsequent step is the reduction of the nitro intermediate to the desired aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[4][5] While generally cleaner than metal-acid reductions, this step is also significantly exothermic and requires careful management of hydrogen pressure and catalyst activity to prevent dangerous temperature and pressure increases.[5]
This guide will address specific issues you may encounter in both stages of this synthesis, with a focus on understanding the underlying principles to maintain a safe and efficient reaction environment.
Troubleshooting Guide: Navigating Experimental Challenges
This section is structured in a question-and-answer format to directly address specific problems that may arise during the synthesis.
Part 1: Nitration of 2-Fluorotoluene
Question 1: My nitration reaction is experiencing a rapid, uncontrolled temperature spike. What are the immediate steps I should take, and what are the likely causes?
Immediate Actions:
-
Immediately cease the addition of the nitrating mixture.
-
Ensure the cooling bath (e.g., ice-salt bath) has sufficient capacity and is in good contact with the reaction flask.
-
If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture, although this should be done with extreme caution.
Potential Causes & Solutions:
-
Inadequate Cooling: The cooling bath may not have a low enough temperature or sufficient volume to dissipate the heat generated.
-
Solution: Employ a more robust cooling system, such as a cryostat or a larger ice-salt bath. Ensure the reaction vessel is adequately immersed.
-
-
Incorrect Reagent Addition Rate: Adding the nitrating mixture too quickly is a common cause of thermal runaway.[3]
-
Solution: The nitrating acid should be added dropwise, with careful monitoring of the internal temperature. The addition rate should be adjusted to maintain the desired temperature range.[6]
-
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[1]
-
Solution: Use an overhead stirrer for better mixing, especially on a larger scale. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
-
-
Incorrect Reagent Concentration: Using fuming nitric or sulfuric acid can significantly increase the reaction's exothermicity.
-
Solution: Use standard concentrated acids as specified in reliable protocols.
-
Question 2: The yield of my desired 4-fluoro-3-nitrotoluene isomer is low, and I'm observing significant amounts of byproducts. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Reaction Temperature Too High: Higher temperatures can favor the formation of other isomers, such as 2-fluoro-5-nitrotoluene.[7][8]
-
Solution: Maintain a consistently low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[9]
-
-
Incorrect Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for generating the nitronium ion (NO₂⁺) and controlling the reaction rate.
-
Solution: A common and effective nitrating mixture consists of a 1:1 or 2:1 molar ratio of sulfuric acid to nitric acid. Prepare the mixed acid by slowly adding sulfuric acid to nitric acid while cooling.[1]
-
Part 2: Catalytic Hydrogenation of 4-Fluoro-3-nitrotoluene
Question 3: During the hydrogenation, the temperature and pressure in the reactor are increasing rapidly. What should I do?
Immediate Actions:
-
Immediately stop the hydrogen supply.
-
If possible, vent the reactor to a safe location (fume hood or scrubbed exhaust).
-
Ensure the reactor's cooling system is functioning optimally.
Potential Causes & Solutions:
-
Catalyst Activity Too High or Overloaded: Using too much catalyst or a highly active catalyst can lead to an uncontrollably fast reaction.
-
Solution: Reduce the catalyst loading (typically 1-5 mol% of Pd/C is sufficient).[4] Consider a less active catalyst if the reaction remains too vigorous.
-
-
Inadequate Heat Dissipation: The hydrogenation of nitro groups is highly exothermic.[5]
-
Solution: Ensure the reactor has an efficient cooling jacket or internal cooling coils. Start the reaction at a lower temperature and allow it to warm gradually.
-
-
Poor Substrate Purity: Impurities in the 4-fluoro-3-nitrotoluene can sometimes affect the catalyst's performance in unpredictable ways.
-
Solution: Purify the nitro-intermediate before the reduction step.
-
Question 4: My hydrogenation reaction is sluggish or has stalled completely. What are the possible reasons and how can I resolve this?
Potential Causes & Solutions:
-
Catalyst Poisoning: The catalyst can be deactivated by various impurities, such as sulfur or halide compounds.
-
Solution: Ensure all reagents and solvents are of high purity. If poisoning is suspected, the catalyst will likely need to be replaced.
-
-
Insufficient Hydrogen Pressure or Poor Mixing: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface.
-
Low Catalyst Activity: The catalyst may be old, have been improperly stored, or is simply not active enough.
-
Solution: Use a fresh batch of catalyst. Ensure catalysts like Pd/C are handled carefully as they can be pyrophoric.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the nitrating mixture? A1: Always prepare the nitrating mixture by adding sulfuric acid slowly to nitric acid while cooling in an ice bath. Never add water to the mixed acid, as this can cause a violent exothermic reaction.[1] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.
Q2: Can I use a different reducing agent for the second step instead of catalytic hydrogenation? A2: Yes, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used. However, these methods often require harsher conditions and generate significant metallic waste, making them less environmentally friendly than catalytic hydrogenation.[4][10]
Q3: How can I monitor the progress of these reactions? A3: Both the nitration and hydrogenation reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material and the appearance of the product. For the hydrogenation, monitoring the uptake of hydrogen gas is also a reliable indicator of reaction progress.[4]
Q4: What is the best way to quench the nitration reaction? A4: The safest method is to slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1] This simultaneously dilutes the strong acids and dissipates the heat of dilution.
Q5: Are there greener alternatives to the traditional nitration process? A5: Research is ongoing into greener nitration methods, such as using solid acid catalysts or continuous flow reactors.[7][8][11] Continuous flow systems offer superior heat transfer and temperature control, significantly enhancing the safety of highly exothermic reactions.[1][11]
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Nitration of 2-Fluorotoluene | Catalytic Hydrogenation of 4-Fluoro-3-nitrotoluene |
| Temperature | 0-10°C | 25-50°C[4] |
| Reagents | 2-Fluorotoluene, Conc. HNO₃, Conc. H₂SO₄ | 4-Fluoro-3-nitrotoluene, H₂ gas, 5-10% Pd/C[4] |
| Solvent | None (neat) or inert solvent (e.g., dichloromethane) | Ethanol, Methanol, or Ethyl Acetate[4] |
| Addition Rate | Dropwise addition of nitrating mixture over 1-2 hours[6] | N/A (Hydrogen added under pressure) |
| Pressure | Atmospheric | 50 psi (approx. 3-4 bar)[4] |
| Monitoring | TLC, GC-MS | TLC, GC-MS, H₂ uptake[4] |
Experimental Protocols
Protocol 1: Nitration of 2-Fluorotoluene
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluorotoluene and cool to 0°C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred 2-fluorotoluene, ensuring the internal temperature does not exceed 10°C.[9]
-
Reaction: After the addition is complete, continue stirring at 0-10°C for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Slowly pour the reaction mixture onto a large volume of crushed ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Catalytic Hydrogenation of 4-Fluoro-3-nitrotoluene
-
Vessel Preparation: To a suitable pressure reaction vessel (e.g., a Parr hydrogenator), add 4-Fluoro-3-nitrotoluene and a solvent such as ethanol.[4]
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric.[4]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[4]
-
Reaction: Stir the mixture vigorously at room temperature or warm gently to 40-50°C.[4] Monitor the reaction by hydrogen uptake or TLC/GC-MS. The reaction is typically complete within 2-6 hours.[4]
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[4] The filtrate contains the desired this compound, which can be purified further if necessary.
Visual Diagrams
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for managing a sudden temperature spike.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermal runaway - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
preventing oxidation of 4-Fluoro-3-methylaniline during storage
Answering the user's request to create a technical support center for preventing the oxidation of 4-Fluoro-3-methylaniline during storage.
Technical Support Center: this compound
A Guide to Preventing Oxidation and Ensuring Stability During Storage
Introduction: this compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Like many aromatic amines, it is susceptible to oxidative degradation, which can compromise sample purity, impact experimental outcomes, and lead to the formation of unwanted byproducts.[2][3] This guide, designed for researchers and drug development professionals, provides in-depth technical advice, troubleshooting FAQs, and validated protocols to ensure the long-term stability of your this compound samples.
Section 1: Understanding the Degradation Process
This section addresses the fundamental questions regarding the instability of this compound.
Q: Why is my this compound sample changing color (e.g., turning yellow, brown, or black)?
A: The discoloration of your this compound, which should ideally be a white to light-colored solid or liquid, is a primary indicator of oxidation.[4][5] Aromatic amines are readily oxidized when exposed to atmospheric oxygen, a process often accelerated by light, elevated temperatures, and the presence of metal impurities.[2][6] This oxidation leads to the formation of highly colored polymeric and quinone-imine type structures, resulting in the observed color change from yellow to brown and eventually to a dark, tar-like substance.
Q: What is the chemical mechanism behind this oxidation?
A: The oxidation of anilines is a complex free-radical process. It begins with the abstraction of a hydrogen atom from the amino group (-NH₂) or the aromatic ring, initiated by oxygen. This generates an aminyl radical intermediate. This highly reactive radical can then couple with other molecules, leading to dimerization and polymerization. Subsequent oxidation steps can form nitroso, nitro, and quinone-like compounds, which are often intensely colored.[7][8] The overall process is a cascade of reactions that converts the pure aniline into a complex mixture of degradation products.
Q: How do the specific substituents—the fluorine and methyl groups—affect the stability of this compound?
A: The electronic properties of substituents on the aniline ring play a significant role in its susceptibility to oxidation.
-
Methyl Group (-CH₃): Located at the 3-position, the methyl group is electron-donating through an inductive effect (+I). Electron-donating groups generally increase the electron density on the nitrogen atom, which can make the amino group more susceptible to initial oxidation.[7][9]
-
Fluoro Group (-F): Located at the 4-position, the fluorine atom is strongly electron-withdrawing via an inductive effect (-I) but electron-donating through a resonance effect (+M). In anilines, the strong electron-withdrawing nature typically destabilizes the positively charged intermediates (cation radicals) formed during oxidation, which can slow down certain oxidative pathways.[10]
The net effect is a balance between these opposing influences. While the methyl group may slightly activate the molecule towards oxidation, the overall stability is significantly influenced by storage conditions, which are the most critical factors to control.
Section 2: Proactive Storage and Handling Protocols
This section provides actionable best practices for preserving the integrity of your compound.
Q: What are the ideal conditions for the short-term and long-term storage of this compound?
A: Proper storage is the most effective strategy to prevent oxidation. The key is to minimize exposure to oxygen, light, moisture, and heat.[11][12]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon)[13][14] | Displaces oxygen, the primary oxidant. Nitrogen is cost-effective, while argon is denser and can be better for small, frequently opened containers.[15][16] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical reactions, including oxidation. Avoid freezing unless the compound is anhydrous to prevent phase separation. |
| Light | Amber glass vials or containers stored in the dark.[17] | Prevents photo-oxidation, where light energy catalyzes the oxidation process. |
| Container | Tightly sealed, high-density polyethylene (HDPE) or amber glass bottles with secure caps.[11] | Prevents ingress of atmospheric oxygen and moisture. Aromatic amines are hygroscopic and can absorb water from the air.[11] |
| Purity | Use high-purity material free from metal contaminants. | Metal ions (e.g., iron, copper) can catalytically accelerate oxidation reactions. |
Q: How do I properly prepare a sample for long-term storage under an inert atmosphere?
A: This process, known as inert gas blanketing, is essential for maintaining purity over months or years.[18] See Protocol 1 for a detailed, step-by-step workflow.
Q: Can I use chemical antioxidants to stabilize this compound?
A: Yes, in some applications, the addition of a radical-scavenging antioxidant can provide extra protection. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), have been shown to inhibit the oxidation of anilines by quenching radical intermediates.[19][20]
-
Recommendation: For a stock solution, consider adding BHT at a low concentration (e.g., 0.01-0.1%).
-
Caution: Always perform a small-scale compatibility test. The antioxidant must not interfere with your downstream application. For many synthetic applications, adding an antioxidant is not desirable as it introduces an impurity that may need to be removed later. Therefore, proper physical storage (inert gas, cold, dark) is the preferred method.
Section 3: Troubleshooting and Quality Control
This section provides guidance for assessing and managing samples that may have already degraded.
Q: My this compound has already changed color. Is it still usable?
A: The usability depends entirely on the requirements of your experiment.
-
For non-critical applications: If the compound is used in excess or if minor impurities do not affect the outcome, a slightly discolored sample might be acceptable.
-
For sensitive applications (e.g., GMP synthesis, kinetic studies, catalyst development): Do not use a discolored sample. The presence of oxidation byproducts can lead to unpredictable side reactions, lower yields, and inaccurate results. The actual concentration of the desired compound is lower than the weighed amount.
The diagram below provides a decision-making framework.
Caption: Troubleshooting Decision Tree for Discolored Aniline.
Q: How can I quantitatively assess the purity of my stored this compound?
A: The most reliable method is High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[21] This technique can separate the parent compound from its degradation products and provide a quantitative measure of purity. Gas Chromatography (GC) is also a viable option.[22] See Protocol 2 for a standard HPLC-UV method.
Q: What are the common degradation products I should look for in my analysis?
A: While a full characterization requires advanced techniques (like LC-MS), the primary species to look for in an HPLC chromatogram are:
-
Early-eluting peaks: More polar, smaller oxidation fragments.
-
Late-eluting peaks: Larger, less polar dimeric and polymeric species (e.g., azo or azoxy compounds).
-
Broad "humps" in the baseline: Often indicative of complex polymeric material that does not elute as a sharp peak.
The appearance of multiple new peaks relative to a fresh, reference standard is a clear sign of significant degradation.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to create an inert atmosphere in a storage vial to prevent oxidation.
Caption: Workflow for Inert Gas Blanketing Protocol.
Methodology:
-
Preparation: Place the required amount of this compound into a clean, dry amber vial equipped with a PTFE-lined septum cap.
-
Gas Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Set the outlet pressure to a very low level (1-2 psi) to ensure a gentle flow.
-
Purging: Carefully pierce the septum with two long needles. One needle will be the gas inlet, extending into the headspace just above the material. The second needle will be the outlet/vent, barely piercing the septum.
-
Flushing: Allow the inert gas to flow gently into the vial for 1-2 minutes. This will displace the heavier oxygen-containing air out through the vent needle.[13]
-
Sealing: While the gas is still flowing, remove the vent needle first. This creates a slight positive pressure inside the vial. Then, remove the gas inlet needle.
-
Final Steps: For an extra layer of protection, wrap the cap with Parafilm®. Label the vial with the compound name, date, and storage conditions.
-
Storage: Place the sealed vial in a refrigerator (2-8°C), away from light.
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for determining the purity of a this compound sample.
Methodology:
-
Standard Preparation: Accurately prepare a stock solution of a trusted, high-purity this compound reference standard in methanol or acetonitrile at approximately 1 mg/mL. From this, prepare a working standard at ~50 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the exact same target concentration (~50 µg/mL) using the same solvent and procedure.
-
Chromatographic Analysis: Inject both the standard and the sample onto the HPLC system using the parameters outlined below.
-
Data Analysis:
-
Integrate the area of all peaks in the chromatograms.
-
Calculate the purity of the reference standard (it should be >99%).
-
For the test sample, calculate the purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Compare the chromatogram of the test sample to the standard. The appearance of significant new peaks confirms degradation.[23]
-
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v). Isocratic. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Wavelength | 240 nm (Anilines have strong absorbance in this region) |
| Run Time | 15 minutes |
Note: This is a starting method. Optimization of the mobile phase composition may be required to achieve the best separation of impurity peaks from the main compound peak.[21][23]
References
-
Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. (n.d.). Oriental Journal of Chemistry. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]
-
Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. (1976). Indian Journal of Chemistry. [Link]
-
Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. (n.d.). TSI Journals. [Link]
-
Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. (1978). Analyst. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2022). Food Packaging and Shelf Life. [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2022). Chemistry. [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2017). Journal of the Japan Research Association for Textile End-Uses. [Link]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). The Journal of Physical Chemistry A. [Link]
-
Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. (2012). Environmental Science & Technology. [Link]
-
The Process of Inert Gas Blanketing. (n.d.). Cambridge Sensotec. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]
-
Material Safety Data Sheet - 3-Fluoro-4-methylaniline. (2013). Capot Chemical. [Link]
-
Nitrogen: A Security Blanket for the Chemical Industry. (n.d.). Air Products. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
Blanketing or nitrogen inerting - practices. (n.d.). Azot. [Link]
-
Blanketing: protecting the integrity of your products with inert gas. (n.d.). GasN₂. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]
-
Aniline Standard Operating Procedure. (n.d.). Washington State University. [Link]
-
Aniline Standard Operating Procedure. (n.d.). University of Washington. [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021). Scientific Reports. [Link]
-
Inerting, Blanketing and Purging. (n.d.). Air Liquide Australia. [Link]
-
4-Fluoroaniline. (n.d.). PubChem. [Link]
-
Specification for storage and transport of aniline. (n.d.). Aniline Chemical. [Link]
-
ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Oxidation of Aniline using Different Reaction Pathways. (2010). Asian Journal of Chemistry. [Link]
-
Food Stabilizing Antioxidants Increase Nutrient Bioavailability in the in Vitro Model. (2017). Annals of Nutrition and Metabolism. [Link]
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Technical Support Center: Catalyst Selection for 4-Fluoro-3-methylaniline Cross-Coupling
Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions involving 4-fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—an electron-donating methyl group and an electron-withdrawing fluorine atom on the same aromatic ring—present unique challenges in catalyst selection for C-N bond formation, primarily through Buchwald-Hartwig amination. This guide will dissect these challenges and provide a logical framework for catalyst and condition selection to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The main challenges stem from the substrate's electronic and steric profile:
-
Ambivalent Electronic Nature: The electron-donating methyl group and the electron-withdrawing fluorine create a push-pull effect. This can complicate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Potential for C-F Bond Activation: While the C-F bond is strong, under harsh reaction conditions or with highly reactive catalysts, undesired activation of the C-F bond can occur, leading to side products.[1]
-
Steric Hindrance: The methyl group ortho to the amine can introduce steric hindrance, potentially slowing down the reaction rate and requiring bulkier ligands to facilitate the coupling.[2]
-
Catalyst Deactivation: Electron-rich anilines can sometimes act as catalyst poisons, leading to the formation of inactive palladium species.[3]
Q2: Which class of catalysts is generally most effective for the Buchwald-Hartwig amination of this compound?
A2: Palladium-based catalysts are the most widely used and effective for this transformation.[4][5] Specifically, systems employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, have shown the most success.[6][7] These ligands promote both the oxidative addition of the aryl halide and the reductive elimination of the desired product.[8]
Q3: Are there viable alternatives to palladium catalysts for this reaction?
A3: Yes, both copper and nickel-based catalyst systems are emerging as valuable alternatives.[2]
-
Copper-catalyzed Ullmann-type couplings can be effective, particularly with the development of new ligands that can facilitate the coupling of aryl halides with amines.[9][10] However, these reactions often require higher temperatures.
-
Nickel catalysis offers a more cost-effective option and can be highly reactive, especially for reactions involving aryl chlorides.[11] Recent advances have shown that nickel catalysts can be effective for the amination of aryl fluorides.[12]
Q4: How critical is the choice of base in these reactions?
A4: The choice of base is crucial and can significantly impact the reaction outcome.[8] Strong, non-nucleophilic bases are typically required to deprotonate the aniline and facilitate the catalytic cycle.
-
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).
-
The base must be strong enough to deprotonate the aniline but not so strong as to cause decomposition of the starting materials or products.[13] The presence of functional groups sensitive to strong bases on the coupling partner must also be considered.[14]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound and provides a systematic approach to problem-solving.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution(s) |
| 1. Inappropriate Ligand Selection: The ligand may lack the necessary steric bulk or electron-donating properties to facilitate the key steps of the catalytic cycle.[2] | - Screen a panel of bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[4] - For particularly challenging aryl halide partners, consider more specialized ligands. |
| 2. Incorrect Base: The base may not be strong enough to deprotonate the aniline, or it could be sterically hindered. | - Switch to a stronger base like NaOtBu or LHMDS.[4] - Ensure the base is of high purity and anhydrous. |
| 3. Catalyst Deactivation: The palladium catalyst may be decomposing or forming inactive species.[15] | - Use a more robust precatalyst, such as a G3 or G4 Buchwald precatalyst.[6] - Increase the catalyst loading. - Ensure strict exclusion of oxygen from the reaction.[16] |
| 4. Inefficient Catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be incomplete.[8] | - Consider a pre-activation step. A protocol involving heating Pd(OAc)₂ with the phosphine ligand and a small amount of water has been shown to be effective.[17] - Use a Pd(0) source directly, such as Pd₂(dba)₃. |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Suggested Solution(s) |
| 1. Presence of Moisture: Water can act as a proton source, leading to the reduction of the aryl halide.[15] | - Ensure all solvents and reagents are rigorously dried. Use flame-dried glassware.[16] |
| 2. Impure Reagents: Impurities in the aniline or other reagents can act as hydrogen donors. | - Use high-purity starting materials. |
| 3. Inappropriate Base: The choice of base can influence the rate of hydrodehalogenation.[15] | - Screen different strong, non-nucleophilic bases. |
Problem 3: Reaction is Sluggish or Stalls
| Potential Cause | Suggested Solution(s) |
| 1. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy barrier. | - Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| 2. Poor Solubility: The reagents or catalyst may not be fully dissolved in the chosen solvent. | - Screen alternative solvents such as dioxane, toluene, or t-BuOH.[13] |
| 3. Steric Hindrance: The steric bulk of the coupling partners may be slowing the reaction. | - Switch to a ligand specifically designed for sterically demanding substrates. |
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues in the cross-coupling reaction.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Reaction
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (1.2-6 mol% relative to Pd).[4]
-
Add the base (1.2-2.0 equiv).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[14]
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.1-1.5 equiv).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC/LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Pre-activation Protocol
For reactions that are sluggish or show low conversion, an ex-situ catalyst pre-activation can be beneficial:
-
In a separate, oven-dried vial, combine the Pd(II) source (e.g., Pd(OAc)₂), the phosphine ligand, and a small amount of water (2-4 mol%).[17]
-
Add a small amount of degassed solvent (e.g., 1,4-dioxane).
-
Heat the mixture for a short period (e.g., 1 minute at 80 °C). A color change is often observed, indicating the formation of the active Pd(0) species.[17]
-
Transfer the resulting catalyst solution to the main reaction vessel containing the substrates and base under an inert atmosphere.
Catalyst and Ligand Selection Guide
The following table provides a starting point for catalyst and ligand selection based on the nature of the aryl halide coupling partner.
| Aryl Halide | Recommended Pd Source | Recommended Ligand(s) | Recommended Base | Solvent | Typical Temp. (°C) |
| Aryl Bromide | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |
| Aryl Chloride | Pd G3/G4 Precatalyst | BrettPhos, SPhos, XPhos | LHMDS or NaOtBu | Toluene or Dioxane | 100 - 120 |
| Aryl Triflate | Pd(OAc)₂ | BINAP or DPPF | Cs₂CO₃ or K₂CO₃ | Toluene | 100 - 110 |
| Aryl Mesylate | Pd(OAc)₂ | CM-phos | K₂CO₃ or K₃PO₄ | t-BuOH | 120 |
This table is a general guide. Optimization of all reaction parameters is recommended for each specific substrate combination.
Catalytic Cycle Overview
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion
The successful cross-coupling of this compound is a multifactorial problem that requires careful consideration of the catalyst, ligand, base, and solvent system. By understanding the inherent challenges posed by this substrate and employing a systematic approach to troubleshooting, researchers can significantly increase their success rate. This guide provides a foundational framework for navigating these challenges, but it is important to remember that empirical screening and optimization are often necessary to achieve optimal results for a specific transformation.
References
-
Sawamura, M., et al. Nickel-catalyzed amination of aryl fluorides with primary amines. Chemical Communications, 2018. Available from: [Link].
-
ResearchGate. Cross-coupling strategies for aniline synthesis. Available from: [Link].
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link].
-
Fors, B. P., et al. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 2010, 12(16), 3642-3645. Available from: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].
-
Semantic Scholar. Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Available from: [Link].
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 2024, 101, 438-459. Available from: [Link].
-
Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116(19), 12564-12649. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
ResearchGate. Nucleophilic Amination of Aryl Halides with an Azanide Surrogate. Available from: [Link].
-
PubMed Central. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Available from: [Link].
-
PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available from: [Link].
-
ResearchGate. Amination and Para‐C H Arylation of Aryl Fluorides Enabled by α‐Methylnaphthyl (MeNAP) Palladium Catalysts. Available from: [Link].
-
PubMed Central. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available from: [Link].
-
ResearchGate. aryl fluoride cross‐coupling. Available from: [Link].
-
ChemRxiv. Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. Available from: [Link].
-
ACS Publications. Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics, 2021, 40(19), 3329-3338. Available from: [Link].
-
ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 2026. Available from: [Link].
-
DSpace@MIT. Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Available from: [Link].
-
MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 2020, 10(1), 93. Available from: [Link].
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link].
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Technical Support Center: Synthesis of 4-Fluoro-3-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Navigating the synthesis of 4-fluoro-3-methylaniline can present challenges, particularly concerning the formation and separation of regioisomers. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, offering insights into the underlying chemical principles to guide your optimization efforts.
Problem: Poor Regioselectivity in the Nitration of 2-Fluorotoluene
Symptom: You are performing a nitration on 2-fluorotoluene as the initial step to introduce a nitro group, which will subsequently be reduced to the amine. However, you observe a significant yield of the undesired 2-fluoro-5-nitrotoluene alongside your target precursor, 2-fluoro-3-nitrotoluene.
Cause: The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-fluorotoluene, the fluorine directs nitration to the 3- and 5-positions, and the methyl group directs to the 3- and 5-positions. Steric hindrance from the methyl group can disfavor substitution at the 3-position, leading to a mixture of isomers. The reaction conditions, particularly the choice of nitrating agent and temperature, significantly influence the ratio of these regioisomers.
Solution:
-
Catalyst Selection: The use of solid acid catalysts can significantly improve regioselectivity. Studies have shown that catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta can enhance the formation of the desired isomer under mild conditions.[1][2] For instance, the nitration of 2-fluorotoluene at 90°C using certain solid acid catalysts has demonstrated high selectivity for 2-fluoro-5-nitrotoluene, which, while not the direct precursor to this compound, highlights the power of catalysts in directing nitration.[1][2] To favor the 3-nitro isomer, a careful screening of solid acid catalysts with varying pore sizes and acid strengths is recommended.
-
Temperature Control: Nitration reactions are often exothermic. Maintaining a low and consistent temperature is crucial for controlling regioselectivity.[3] Running the reaction at temperatures between 0-10°C can help minimize the formation of unwanted byproducts.
-
Nitrating Agent: The choice of nitrating agent is critical. While a standard mixture of nitric acid and sulfuric acid is common, exploring milder nitrating agents or different acid catalysts can alter the isomer distribution.
Experimental Protocol: Regioselective Nitration of 2-Fluorotoluene
-
Catalyst Preparation: If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-fluorotoluene and the chosen solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a pre-cooled mixture of nitric acid and sulfuric acid) to the reaction mixture while maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and assess the isomer ratio.
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it over ice. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of 2-fluoro-3-nitrotoluene to 2-fluoro-5-nitrotoluene.
Problem: Incomplete Reduction of the Nitro Group
Symptom: After the reduction step of 2-fluoro-3-nitrotoluene, you observe the presence of starting material or intermediate nitroso compounds in your reaction mixture.
Cause: The reduction of a nitro group to an amine is a multi-step process. Incomplete reduction can be due to several factors, including an insufficient amount of the reducing agent, catalyst poisoning, or non-optimal reaction conditions (temperature, pressure, reaction time).
Solution:
-
Choice of Reducing Agent: A variety of reducing agents can be employed. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a common and clean method.[4] Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. More modern methods utilize reagents like indium triiodide (InI₃) with 1,1,3,3-tetramethyldisiloxane (TMDS), which can offer high chemoselectivity.[5]
-
Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is active and not poisoned. The reaction may require elevated pressure and temperature. For chemical reductions, ensure a sufficient stoichiometric excess of the reducing agent is used.
-
Monitoring: Closely monitor the reaction by TLC until the starting material is no longer visible.
Experimental Protocol: Reduction of 2-Fluoro-3-nitrotoluene
-
Reaction Setup: In a flask suitable for the chosen reduction method (e.g., a Parr shaker for hydrogenation), dissolve 2-fluoro-3-nitrotoluene in an appropriate solvent (e.g., ethanol or ethyl acetate for hydrogenation).
-
Addition of Reducing Agent/Catalyst: Add the reducing agent or catalyst to the solution. For hydrogenation, purge the system with nitrogen and then with hydrogen gas.
-
Reaction Execution: Proceed with the reduction under the optimized conditions (e.g., hydrogen pressure, temperature).
-
Workup: After the reaction is complete, filter off the catalyst (if applicable). If an acid-mediated reduction was used, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Purification: The crude this compound can be purified by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established synthetic pathways to this compound. A common approach involves the nitration of 2-fluorotoluene to form a mixture of nitro-isomers, followed by the separation of 2-fluoro-3-nitrotoluene and its subsequent reduction to the desired aniline.[1][2]
Another viable route is through a Sandmeyer reaction, starting from 3-amino-4-fluorotoluene.[6][7] This method involves the diazotization of the amino group followed by its replacement with a desired functional group, which can then be converted to the methyl group.
Modern synthetic methods like the Buchwald-Hartwig amination can also be employed, coupling an appropriate aryl halide with an amine source in the presence of a palladium catalyst.[8][9][10]
Q2: How can I effectively separate the regioisomers of fluoro-methylaniline?
The separation of regioisomers like this compound and its isomers (e.g., 2-fluoro-5-methylaniline) can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation technique.
-
Column Chromatography: Silica gel column chromatography is a widely used method for separating isomers. A careful selection of the eluent system is crucial for achieving good separation.
-
Derivatization: In some cases, derivatizing the amine mixture (e.g., by acylation) can lead to derivatives with more distinct physical properties, facilitating their separation. The desired amine can then be regenerated after separation.
-
Supercritical Fluid Chromatography (SFC): For analytical and small-scale preparative separations, SFC can offer excellent resolution of isomers.[11]
Q3: What are the key analytical techniques to confirm the identity and purity of this compound and its isomers?
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds like fluoro-methylaniline isomers.[12][13][14] The retention times will help differentiate the isomers, and the mass spectra will confirm their molecular weight and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation.[15][16][17] The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom provide definitive information about the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and the C-F stretch.
| Technique | Expected Observations for this compound |
| GC-MS | A distinct peak at a specific retention time with a molecular ion peak (M+) at m/z 125. |
| ¹H NMR | Characteristic signals for the aromatic protons, the methyl group protons, and the amine protons, with specific coupling constants due to the fluorine atom. |
| ¹³C NMR | Signals for the seven carbon atoms, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). |
| IR | Absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching. |
Q4: Are there any safety precautions I should be aware of during the synthesis?
-
Handling of Reagents: Nitrating agents are highly corrosive and strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Nitration reactions are highly exothermic. Ensure proper cooling and slow, controlled addition of reagents to prevent runaway reactions.
-
Hydrogenation: When performing catalytic hydrogenation, use appropriate high-pressure equipment and ensure there are no ignition sources in the vicinity.
-
Product Toxicity: Anilines are generally toxic and can be absorbed through the skin. Handle this compound and its intermediates with care.
Visualizing the Synthetic Pathway and Isomer Formation
The following diagrams illustrate the key steps and challenges in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Interplay of synthesis, challenges, and solutions.
References
Sources
- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 15. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]
- 16. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 13C NMR [m.chemicalbook.com]
- 17. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: Work-up Procedures for 4-Fluoro-3-methylaniline Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in chemical synthesis with 4-fluoro-3-methylaniline. This resource is designed to provide expert, field-proven insights into the critical work-up and purification stages of common reactions involving this versatile intermediate. The guidance herein is structured to address specific challenges you may encounter, ensuring the integrity and success of your experimental outcomes.
I. Foundational Principles of Work-up for this compound Derivatives
This compound is a substituted aniline, and its reactivity is governed by the electron-donating amino group and the electron-withdrawing fluorine atom. Understanding the physicochemical properties of both the starting material and the desired product is paramount for designing an effective work-up procedure. The basicity of the aniline nitrogen, the potential for side reactions, and the solubility profile of the target molecule will dictate the optimal purification strategy.
A critical initial step in many work-up procedures for aniline reactions is an acidic wash. This leverages the basicity of the unreacted aniline starting material. By washing the organic reaction mixture with a dilute acid, such as 1M HCl, the this compound is protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase, effectively removing it from the desired, less basic product in the organic layer.
II. Troubleshooting Common Reactions of this compound
This section addresses specific issues that may arise during the work-up of common reactions involving this compound, presented in a question-and-answer format.
Acylation Reactions: Synthesis of N-(4-fluoro-3-methylphenyl)amides
Q1: After reacting this compound with acetic anhydride, I poured the mixture into water and got a sticky oil instead of a crystalline solid. How can I isolate my N-(4-fluoro-3-methylphenyl)acetamide product?
A1: "Oiling out" is a common issue when the product's melting point is low or when impurities are present, depressing the melting point.[1] Here's a systematic approach to resolve this:
-
Causality: The rapid precipitation from a warm reaction mixture into cold water can lead to the formation of an amorphous oil rather than an ordered crystalline solid, especially if excess acetic anhydride has not been fully quenched.
-
Troubleshooting Steps:
-
Ensure Complete Quenching: Vigorously stir the oil-water mixture to ensure any remaining acetic anhydride is hydrolyzed to acetic acid. You can gently warm the mixture to facilitate this, then allow it to cool slowly.
-
Solvent-Mediated Crystallization: If the oil persists, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.[1]
-
Scratching: If you have a purified solid sample, "seed" the supersaturated solution by adding a small crystal to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
-
Q2: My yield of N-(4-fluoro-3-methylphenyl)acetamide is low after recrystallization. What are the likely causes and how can I improve it?
A2: Low yield after recrystallization is often due to product loss from using an inappropriate solvent or incorrect technique.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent System: For N-(4-fluoro-3-methylphenyl)acetamide, an ethanol/water mixture is a good starting point.[2] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to lower recovery.
-
Cooling Protocol: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Then, place the flask in an ice bath to maximize the precipitation of the product before filtration.[3]
-
Check the Mother Liquor: After filtration, you can concentrate the mother liquor and check for the presence of your product by TLC. If a significant amount is present, a second crop of crystals may be obtained.
-
Diazotization and Sandmeyer Reactions
Q1: During the diazotization of this compound, the reaction mixture developed a dark color, and the subsequent Sandmeyer reaction gave a low yield of the desired aryl halide. What went wrong?
A1: The formation of dark-colored byproducts and low yields in diazotization and Sandmeyer reactions often point to the instability of the diazonium salt.
-
Causality: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to a mixture of side products.[4] The reaction of the diazonium salt with water to form a phenol is a common side reaction if the temperature is not strictly controlled.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step, the reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid), must be carried out at low temperatures, typically 0-5 °C.[5] Use an ice-salt bath to maintain this temperature range throughout the addition of the sodium nitrite solution.
-
Control Stoichiometry: Use a stoichiometric amount of sodium nitrite. Excess nitrous acid can lead to side reactions.[5] It is good practice to test for the presence of excess nitrous acid using starch-iodide paper.[6]
-
Immediate Use of Diazonium Salt: Do not isolate the diazonium salt unless you are following a specific protocol for forming a more stable salt (e.g., a tetrafluoroborate salt for the Balz-Schiemann reaction).[7] Use the freshly prepared, cold diazonium salt solution immediately in the subsequent Sandmeyer reaction.
-
Ensure Complete Diazotization: Incomplete reaction of the starting aniline will lead to byproducts. Ensure the aniline is fully dissolved in the acidic solution before cooling and adding the nitrite.
-
Q2: After my Sandmeyer reaction, the work-up was complicated by the formation of an emulsion during extraction. How can I break the emulsion and purify my product?
A2: Emulsions are common in work-ups involving basic compounds and copper salts.
-
Causality: The presence of finely divided solids or surfactants can stabilize the interface between the aqueous and organic layers, leading to an emulsion.
-
Troubleshooting Steps:
-
Filtration: If a solid is present, filtering the entire mixture through a pad of Celite can help to break the emulsion.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Change in pH: Carefully adding a small amount of acid or base can sometimes destabilize the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.
-
Buchwald-Hartwig Amination
Q1: The work-up of my Buchwald-Hartwig reaction between this compound and an aryl bromide is difficult due to the presence of the palladium catalyst and phosphine ligand. How can I effectively purify my product?
A1: Removing the palladium catalyst and phosphine ligand (or its oxide) is a critical step in the purification of products from Buchwald-Hartwig aminations.
-
Causality: The palladium catalyst and phosphine ligands are often soluble in the organic solvents used for extraction, co-eluting with the product during chromatography if not addressed.
-
Troubleshooting Steps:
-
Filtration through Celite: After quenching the reaction, it is standard practice to filter the crude reaction mixture through a plug of Celite.[8] This can remove some of the insoluble palladium species.
-
Aqueous Washes: Specific aqueous washes can help remove some of the catalyst components. For example, washing with an aqueous solution of thiourea or L-cysteine can help to complex and remove residual palladium.
-
Silica Gel Column Chromatography: This is the most common method for purifying the final product.[8]
-
Mobile Phase Selection: Use a solvent system of appropriate polarity, typically a mixture of hexanes and ethyl acetate. The polarity can be guided by TLC analysis of the crude reaction mixture.
-
Dealing with Tailing: Anilines are basic and can tail on silica gel. To mitigate this, a small amount of a basic modifier, such as 0.1-1% triethylamine, can be added to the eluent.[9]
-
Gradient Elution: A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can be effective in separating the product from the less polar phosphine ligand and more polar byproducts.
-
-
III. Detailed Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol details the synthesis and purification of N-(4-fluoro-3-methylphenyl)acetamide.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.25 g, 10 mmol) in 30 mL of 5% aqueous HCl.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.64 g, 20 mmol) in 20 mL of water.
-
Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (1.2 mL, 12 mmol). Immediately after, add the sodium acetate solution in one portion.
-
Precipitation: Stir the mixture vigorously for 10 minutes. A white precipitate of N-(4-fluoro-3-methylphenyl)acetamide will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 15 mL).
-
Purification (Recrystallization):
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 50% ethanol-water to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol-water, and dry in a vacuum oven.
-
| Parameter | Typical Value |
| Expected Yield | 80-90% |
| Melting Point | ~112-115 °C |
Protocol 2: Sandmeyer Bromination of this compound
This protocol describes the conversion of this compound to 1-bromo-4-fluoro-3-methylbenzene.
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (2.5 g, 20 mmol) in a mixture of 10 mL of water and 5 mL of concentrated HBr (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.4 g, 20.3 mmol) in 5 mL of water dropwise, keeping the temperature below 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, dissolve copper(I) bromide (3.2 g, 22.3 mmol) in 10 mL of concentrated HBr (48%). Cool this solution to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Effervescence (evolution of N2 gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 30 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with 1 M NaOH (2 x 30 mL) to remove any phenolic byproducts, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification (Distillation or Chromatography):
-
The crude product can be purified by vacuum distillation or by silica gel column chromatography using hexane as the eluent.
-
| Parameter | Typical Value |
| Expected Yield | 60-75% |
| Boiling Point | ~86 °C at 9 mmHg[6] |
IV. Visualizing Work-up Strategies
Diagram 1: General Work-up Flow for Aniline Acylation
Caption: Workflow for the isolation and purification of anilide products.
Diagram 2: Logic for Troubleshooting "Oiling Out"
Caption: Decision tree for addressing product oiling out during work-up.
V. Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and acids.[1] Anilines can darken over time due to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q: What are the primary safety concerns when working with this compound and its reactions? A: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6][7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Diazonium salts, which are intermediates in Sandmeyer reactions, can be explosive in their isolated, dry state and are thermally unstable.[5] Therefore, they should be prepared at low temperatures and used immediately in solution.[4]
Q: Can I use a simple aqueous base wash to remove unreacted starting material in a Buchwald-Hartwig reaction? A: A simple aqueous base wash is unlikely to be effective at removing unreacted this compound. A more effective method is an acidic wash (e.g., with 1M HCl) to protonate the aniline and make it water-soluble. However, you must first ensure that your desired product is stable to acidic conditions.[2]
VI. References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929-930. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 5(11), 1733-1738. [Link]
-
ChemBK. (2024). N-(4-fluoro-3-methylphenyl)-Acetamide. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition in English. [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-477. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Stenutz. (n.d.). N-(4-fluoro-3-methylphenyl)acetamide. [Link]
-
Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. [Link]
-
ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
PubMed. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1966-72. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-methylaniline. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(3-methylphenyl)-. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. [Link]
-
Stenutz. (n.d.). N-(3-fluoro-4-methylphenyl)acetamide. [Link]
-
PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-3-methylaniline
Welcome to the technical support center for the purification of 4-Fluoro-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound by removing residual starting materials and by-products.
Frequently Asked Questions (FAQs)
Q1: My this compound has a dark red or brown color. What causes this and how can I remove it?
A1: The discoloration of anilines, including this compound, is typically due to air oxidation and polymerization, which form highly colored impurities. To decolorize your material, you can employ several methods. Treatment with activated carbon during recrystallization is a common approach. Alternatively, vacuum distillation is very effective at separating the volatile aniline from non-volatile colored impurities. For stubborn cases, reversed-phase chromatography can be a powerful tool.[1]
Q2: I'm struggling to remove a persistent impurity with a similar polarity to my product. What's the best approach?
A2: When dealing with impurities of similar polarity, a multi-step purification strategy is often necessary. Consider starting with an acid-base extraction to remove any non-basic or acidic impurities. If the impurity is also a basic aniline, high-resolution techniques like column chromatography or fractional distillation under reduced pressure are your best options. For chromatography, you may need to screen different solvent systems to achieve optimal separation.
Q3: Can I use recrystallization to purify this compound? If so, what solvent should I use?
A3: Yes, recrystallization can be an effective method for purifying this compound, which is a solid at room temperature (melting point 34-38 °C). A good starting point for solvent selection is a mixed solvent system, such as ethanol/water or methanol/water, as these are often effective for substituted anilines.[2][3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4]
Q4: What are the key physical properties of this compound that are relevant for its purification?
A4: Key physical properties for purification include its melting point of 34-38 °C, a boiling point of 207.6 °C at 760 mmHg, and solubility in solvents like methanol.[5] Knowledge of these properties is crucial for designing effective recrystallization and distillation procedures.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, your this compound separates as an oil.
Cause: This phenomenon, known as "oiling out," can occur if the solution is too concentrated, cools too rapidly, or if the chosen solvent is not ideal.
Solutions:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of the primary solvent (e.g., ethanol in an ethanol/water system) to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help control the cooling rate.
-
Solvent System Modification: If the issue persists, you may need to adjust your solvent system. Try a different alcohol or consider a different solvent pair altogether.
Issue 2: Poor Recovery After Purification
Symptom: The yield of purified this compound is significantly lower than expected.
Cause: Poor recovery can result from several factors, including using an excessive amount of solvent during recrystallization, incomplete precipitation, or loss of product during transfers.
Solutions:
-
Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Careful Transfers: Be meticulous during filtration and transfer steps to avoid mechanical loss of the product.
Issue 3: Ineffective Separation by Column Chromatography
Symptom: Your product co-elutes with impurities during column chromatography.
Cause: The chosen mobile phase may not have the optimal polarity to resolve the components of your mixture on the selected stationary phase.
Solutions:
-
Solvent System Screening: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify an eluent that provides good separation between your product and the impurities.[6]
-
Gradient Elution: If a single solvent system is insufficient, a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.
-
Alternative Stationary Phase: While silica gel is common, for basic compounds like anilines, alumina can sometimes provide better separation.[7]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is excellent for removing neutral or acidic impurities from your basic this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated aniline will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Wash the ether layer with another portion of 1 M HCl and combine the aqueous extracts.
-
To the combined aqueous layers, slowly add 1 M NaOH with cooling until the solution is basic (check with pH paper). The this compound will precipitate out.
-
Extract the aqueous solution with two portions of fresh diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent to yield the purified product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, you can add a small amount of activated carbon and briefly heat the solution.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture.[6]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 34-38 °C | |
| Boiling Point | 207.6 °C at 760 mmHg | [5] |
| Appearance | Clear yellow to brown liquid or solid | [8][9] |
| Solubility | Soluble in Methanol | [5] |
Table 2: Suggested Recrystallization Solvents for Substituted Anilines
| Solvent/System | Polarity | Suitability | Reference |
| Ethanol/Water | High | Good for many substituted anilines | [2][3] |
| Methanol/Water | High | A viable alternative to ethanol/water | [2] |
| Water | High | Suitable for anilines with polar functional groups | [2] |
Visualizations
Caption: A general workflow for the purification of this compound.
References
- Google Patents. (n.d.). RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene.
-
LookChem. (n.d.). This compound. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product?. [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. [Link]
-
Macherey-Nagel. (n.d.). Liquid chromatography. [Link]
-
Comenius University, Faculty of Pharmacy. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]
-
Scribd. (n.d.). Experiment 1: Recrystallization of Vanillin. [Link]
Sources
- 1. US1998795A - Process for recovering 4-nitro-2-amino-toluene from its nitration mixture - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. 3-Fluoro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Stability and Degradation of 4-Fluoro-3-methylaniline
Welcome to the technical support center for 4-Fluoro-3-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we address common challenges and questions regarding its stability and degradation, providing in-depth, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to oxidation. The electron-rich nature of the aniline ring, due to the activating amino group, makes it prone to degradation.[1] Key factors that can compromise its stability include:
-
Exposure to Air (Oxygen): Atmospheric oxygen is a significant contributor to the oxidative degradation of anilines, often leading to discoloration.[1][2]
-
Light: Similar to many aromatic amines, this compound can be sensitive to light, which can catalyze oxidative reactions.[3][4]
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation.[5]
-
Incompatible Materials: Contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates can lead to vigorous and degradative reactions.[6]
-
pH: The pH of the solution can impact the rate of oxidation.[1][7]
Q2: My previously colorless to pale yellow this compound has turned brown. What causes this, and is it still usable?
A2: The browning of this compound is a common indicator of oxidative degradation.[3][4] When exposed to air and/or light, the aniline moiety can oxidize to form highly colored impurities such as nitro- and nitroso-compounds, quinone-imines, and polymeric materials.[1][3]
Whether the discolored material is still usable depends on the sensitivity of your application. For reactions that are not sensitive to minor impurities, it might be acceptable. However, for applications requiring high purity, such as in pharmaceutical synthesis, it is strongly recommended to purify the material before use, for example, by distillation or recrystallization.[4][8] It is also advisable to verify the purity of the discolored material using analytical techniques like HPLC or GC-MS.[4]
Q3: What are the recommended storage and handling conditions for this compound to ensure its long-term stability?
A3: To maintain the stability and purity of this compound, it is crucial to adhere to the following storage and handling guidelines:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with atmospheric oxygen and prevent oxidation.[1][8] |
| Container | Keep in a tightly sealed, opaque container. | To protect from air, moisture, and light.[4] |
| Temperature | Store in a cool, dry, and well-ventilated area. | To slow down the rate of potential degradation reactions.[4] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and other incompatible chemicals. | To prevent hazardous and degradative reactions.[6] |
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in readily available literature, based on the known chemistry of anilines, the primary degradation products are likely to be various oxidation products. These can include, but are not limited to:
-
Nitroso and Nitro derivatives: Formed by the oxidation of the amino group.
-
Azoxy and Azo compounds: Resulting from the coupling of partially oxidized aniline molecules.
-
Quinone-imines and Benzoquinones: Formed through further oxidation of the aromatic ring.
-
Polymeric materials: Dark, tar-like substances resulting from extensive polymerization of reactive intermediates.[1]
The following diagram illustrates a generalized oxidative degradation pathway for anilines.
Caption: Generalized Oxidative Degradation of Anilines.
Troubleshooting Guide for Experiments
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Problem 1: My reaction mixture is turning dark brown or black.
-
Cause: This is a strong indication of the oxidation of the aniline.[8] This can be particularly prevalent in reactions that are run at elevated temperatures, in the presence of air, or under acidic conditions which can catalyze oxidation.[1][8]
-
Solution:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere such as nitrogen or argon to exclude oxygen.[8]
-
Purify Starting Material: Ensure your this compound is colorless or pale yellow before use. If it is discolored, consider purifying it.[8]
-
Protecting the Amino Group: For reactions where the amino group is not the reactive site, consider protecting it as an acetamide. The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation.[1][8] The protecting group can be removed later in the synthetic sequence.
-
Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of degradation.
-
pH Control: The rate of aniline oxidation can be pH-dependent.[7] If your reaction conditions are acidic, it may be contributing to the degradation. Consider if buffering the reaction is a possibility.
-
Problem 2: I am observing unexpected side products in my reaction.
-
Cause: Besides oxidation, other side reactions can occur depending on the specific reaction conditions. For instance, in reactions involving strong electrophiles, polysubstitution on the aniline ring can be a problem due to the activating nature of the amino group.[8]
-
Solution:
-
Protecting Group Strategy: As mentioned above, protecting the amino group can also help in controlling the regioselectivity of reactions and preventing unwanted side reactions.[8]
-
Controlled Addition of Reagents: Slow, dropwise addition of reactive reagents can help to control the reaction and minimize the formation of byproducts.
-
Thorough Analysis of Crude Product: Use techniques like TLC, LC-MS, or GC-MS to identify the side products. Understanding their structure can provide clues about the undesired reaction pathway and help in optimizing the reaction conditions to avoid it.
-
Problem 3: My product is difficult to purify from the starting material and byproducts.
-
Cause: The polarity of this compound and its degradation products can be similar, making chromatographic separation challenging.
-
Solution:
-
Acid Wash: If the desired product is not basic, an acidic wash (e.g., with dilute HCl) during the workup can help to remove the basic this compound starting material by partitioning it into the aqueous layer.
-
Activated Carbon Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be effective.[8] The charcoal adsorbs the colored polymeric byproducts, which can then be removed by filtration.
-
Recrystallization: Careful selection of a recrystallization solvent can help in selectively crystallizing the desired product, leaving impurities in the mother liquor.
-
Experimental Protocol: A Case Study in Acetylation
To illustrate the practical application of some of the principles discussed, here is a detailed protocol for the acetylation of this compound, a common step to protect the amino group.
Objective: To synthesize N-(4-fluoro-3-methylphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a minimal amount of glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the stirred solution. An exothermic reaction may be observed.
-
Reaction Completion: After the addition is complete, gently warm the reaction mixture for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.
-
Product Precipitation: Pour the warm reaction mixture into a beaker containing cold water while stirring vigorously. The product, N-(4-fluoro-3-methylphenyl)acetamide, should precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Caption: Workflow for Acetylation of this compound.
References
-
PubMed. (n.d.). New class of 19F pH indicators: fluoroanilines. [Link]
-
ResearchGate. (2017). Why does color of aniline change during storage? Please give chemical reactions if possible. [Link]
-
PubMed. (n.d.). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. [Link]
-
National Institutes of Health (NIH). (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
-
Journal of the American Chemical Society. (2025). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. [Link]
-
MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Amerigo Scientific. (n.d.). This compound (97%). [Link]
-
LookChem. (n.d.). This compound. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. [Link]
-
National Institutes of Health (NIH). (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
PubMed. (n.d.). Biodegradation of 4-methylaniline in a sequencing batch reactor. [Link]
-
PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Fluoro-N-methylaniline. [Link]
-
European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
CBSE Academic. (n.d.). Chemistry (Class XII). [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 4-Fluoro-3-methylaniline Reaction Kinetics
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-Fluoro-3-methylaniline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in influencing its reaction kinetics. Our focus is on providing practical, mechanistically grounded insights to help you navigate experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a question-and-answer format, emphasizing the causal relationship between the problem, the solvent, and the reaction outcome.
Issue 1: My N-acylation (or Nucleophilic Aromatic Substitution) reaction is extremely slow or appears to have stalled.
Q: I'm trying to react this compound with an electrophile (e.g., an acyl chloride or an activated aryl halide) and the reaction is not proceeding at a reasonable rate. What's the likely cause?
A: The most common culprit for slow reaction rates involving anilines is suboptimal solvent choice, which directly impacts the nucleophilicity of the amine and the stability of reaction intermediates.
-
Probable Cause 1: Use of a Polar Protic Solvent (e.g., Methanol, Ethanol, Water).
-
Explanation: The nitrogen atom's lone pair of electrons makes this compound a nucleophile. Polar protic solvents have acidic hydrogens that can form strong hydrogen bonds with this lone pair. This stabilizes the ground state of the aniline, effectively "caging" the nucleophilic electrons and increasing the activation energy required for the reaction to proceed.[1] While these solvents are excellent at dissolving ionic reagents, they can severely hinder the reactivity of the nucleophile in the rate-determining step of many reactions, such as SN2 or the initial attack in a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2]
-
Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are ideal. They possess high polarity to dissolve reactants and stabilize charged intermediates but lack acidic protons, leaving the aniline's lone pair more available for reaction.[2][3] This simple change can often lead to a dramatic increase in reaction rate.
-
-
Probable Cause 2: Insufficient Polarity for SNAr Reactions.
-
Explanation: Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces a leaving group on an aromatic ring, typically proceed through a negatively charged intermediate known as a Meisenheimer complex.[4] Nonpolar solvents (e.g., Toluene, Hexane) are unable to effectively stabilize this charged intermediate, leading to a very high activation energy and a slow reaction.
-
Solution: As above, employ a polar aprotic solvent like DMSO or DMF. Their ability to stabilize charged species significantly lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[4]
-
Issue 2: I'm observing significant side product formation, particularly what appears to be reaction with the solvent.
Q: My reaction is yielding a complex mixture of products instead of the desired substituted aniline. How can the solvent be responsible?
A: This often occurs when using nucleophilic solvents that can compete with your primary nucleophile (this compound).
-
Probable Cause: Use of a Nucleophilic Protic Solvent.
-
Explanation: Solvents like methanol or water are not just polar; they are also nucleophiles. When reacting this compound with a highly reactive electrophile (e.g., a strong acid chloride or a highly activated aryl halide), the solvent can compete in the reaction, leading to undesired ether or ester byproducts.
-
Solution: Utilize a non-nucleophilic solvent. If polarity is required, switch to DMSO, DMF, or acetonitrile. If the reaction can proceed in a less polar environment, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are largely unreactive under these conditions.
-
Issue 3: My reaction kinetics are inconsistent between batches, even when using the same solvent.
Q: I'm running the same reaction under what I believe are identical conditions, but the time to completion varies significantly. Why is this happening?
A: This classic issue of reproducibility often points to trace impurities in the solvent, with water being the most frequent offender.
-
Probable Cause: Variable Water Content in the Solvent.
-
Explanation: Many polar aprotic solvents (especially DMF and DMSO) are hygroscopic and will absorb atmospheric moisture. Water can interfere in several ways:
-
Reacting with Reagents: It can hydrolyze sensitive electrophiles (like acyl chlorides) or reagents (like organometallics).
-
Altering Solvation: As a protic substance, even small amounts of water can hydrogen-bond with the aniline, reducing its nucleophilicity as described in Issue 1.
-
Catalyzing Side Reactions: Water can participate in or catalyze alternative reaction pathways.
-
-
Solution: Use Anhydrous Solvents. Always use a freshly opened bottle of an anhydrous grade solvent or dry the solvent using appropriate methods (e.g., molecular sieves) immediately before use. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) will also prevent moisture from being introduced during the experiment.
-
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common kinetic issues related to solvent choice.
Caption: Troubleshooting workflow for solvent-related kinetic issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound influence solvent selection?
A: The molecule has two key substituents influencing the nucleophilicity of the amine group:
-
Fluorine (at position 4): This is a strongly electron-withdrawing group via the inductive effect (-I), which decreases the electron density on the nitrogen atom.[5]
-
Methyl (at position 3): This is a weakly electron-donating group (+I).
The net effect is that the fluorine atom reduces the baseline nucleophilicity of the aniline compared to a non-fluorinated analog.[5] This makes it even more critical to choose a solvent that enhances, rather than suppresses, its reactivity. Therefore, polar aprotic solvents are strongly recommended to maximize the availability of the nitrogen's lone pair.
Q2: Can you explain the general mechanism for an SNAr reaction with this compound and the role of the solvent?
A: Certainly. The SNAr mechanism is a two-step addition-elimination process.[4]
-
Step 1 (Addition): The nucleophile (this compound) attacks the electron-deficient carbon atom of the electrophile (e.g., 2,4-dinitrofluorobenzene), forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This step is typically the rate-determining step.
-
Step 2 (Elimination): The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.
The solvent's role is crucial in the first step. A polar aprotic solvent (like DMSO) stabilizes the charged Meisenheimer complex, lowering the activation energy and accelerating the reaction rate. A protic solvent would hinder the initial attack by hydrogen-bonding to the aniline.
Caption: Simplified SNAr mechanism showing solvent stabilization.
Q3: Why would a reaction be faster in DMSO than in Acetonitrile (ACN), given both are polar aprotic solvents?
A: While both are excellent polar aprotic solvents, DMSO is generally a better choice for reactions involving charged intermediates. This is due to its higher polarity and dielectric constant, which makes it more effective at solvating and stabilizing charged species like the Meisenheimer complex in an SNAr reaction. The increased stabilization of the transition state in DMSO leads to a lower activation energy and thus a faster reaction rate compared to ACN.
Data Summary: Expected Solvent Effects on Reaction Rate
The following table provides a qualitative summary of expected reaction rates for a typical nucleophilic substitution reaction involving this compound.
| Solvent Class | Examples | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Excellent at solvating charged intermediates (e.g., Meisenheimer complex) without deactivating the nucleophile through hydrogen bonding.[3][4] |
| Polar Aprotic | Acetonitrile, Acetone | High | Good solvating power, but generally less polar than DMSO/DMF, offering slightly less stabilization to highly charged transition states. |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | Low to Very Low | Poor solubility of polar reactants and inability to stabilize charged intermediates lead to high activation energy.[6] |
| Polar Protic | Methanol, Ethanol, Water | Low | Strong hydrogen bonding with the aniline's nitrogen deactivates the nucleophile, increasing the activation energy for the initial attack, despite stabilizing ions.[1][2] |
Q4: How can I experimentally monitor the reaction kinetics to quantify the solvent effect?
A: A robust method for monitoring the reaction involves periodically sampling the reaction mixture and analyzing the composition using chromatography.
-
Setup: Run parallel reactions in different solvents under identical temperature and concentration conditions.
-
Sampling: At set time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can often be done by diluting it in a large volume of a solvent suitable for analysis, like acetonitrile.[5]
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). By monitoring the disappearance of the starting material (this compound) and the appearance of the product over time, you can determine the initial reaction rate.[5]
-
Comparison: Plot the concentration of the starting material versus time for each solvent. The initial slope of these curves will give you a quantitative comparison of the reaction rates.[5]
Part 3: References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH).[Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.[Link]
-
4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.[Link]
-
Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. ResearchGate.[Link]
-
3-Fluoro-4-methylaniline | C7H8FN | CID 9957. PubChem.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring 4-Fluoro-3-methylaniline Reactions by TLC/HPLC
Welcome to the technical support center for monitoring reactions involving 4-Fluoro-3-methylaniline. This versatile aromatic amine is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its fluorine substituent enhances reactivity and solubility, making it a valuable component in the development of high-performance materials.[1] Accurate monitoring of its reactions is paramount to ensure optimal yield, purity, and safety. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable technique for the rapid, qualitative analysis of reaction progress.[2] It allows for a quick assessment of the consumption of starting materials and the formation of products.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking of Spots | Sample overload, highly polar nature of the amine, acidic silica gel interacting with the basic amine. | - Dilute the sample before spotting.[3] - Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to the developing solvent to neutralize the silica gel's acidity and reduce tailing.[3][4] - Consider using alumina plates, which are less acidic.[5] |
| Spots Remain at the Baseline (Low Rf) | The solvent system (mobile phase) is not polar enough to move the compounds up the plate.[3] | - Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5] - A common starting point for aromatic amines is a 1:1 mixture of hexane and ethyl acetate.[5] Other effective systems include toluene and ether mixtures or benzene-methanol (95:5).[6] |
| Spots Run with the Solvent Front (High Rf) | The solvent system is too polar, causing all components to travel with the solvent front.[3] | - Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane).[3] |
| Poor Separation of Reactant and Product | The Rf values of the starting material and product are very similar in the chosen solvent system. | - Try a different solvent system. Experiment with solvent mixtures of different classes, such as polar/hydrocarbon (e.g., ethyl acetate/hexane), polar/dichloromethane, or polar/toluene.[3] - Utilize the "co-spotting" technique: apply the starting material and the reaction mixture in the same spot to see if they resolve into two distinct spots.[7] |
| No Visible Spots | The compound is not UV-active, the sample is too dilute, or the compound is volatile and has evaporated. | - Use a visualization agent. Anisaldehyde or permanganate stains can be effective for amines.[3] Iodine chambers are also a common method for visualizing organic compounds.[5] - Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[3] |
TLC FAQs
Q1: What is a good starting solvent system for monitoring a reaction with this compound on a silica gel TLC plate?
A good starting point for many organic compounds, including aromatic amines, is a 1:1 mixture of hexane and ethyl acetate.[5] You can then adjust the ratio to achieve an optimal Rf value (ideally between 0.2 and 0.8) for your starting material and product. For aromatic amines that may stick to the silica, a mixture of toluene and ether can also be effective.[6]
Q2: My this compound spot is streaking badly. What's the primary cause and the quickest fix?
Streaking of amines on silica TLC plates is very common due to the interaction between the basic amine group and the acidic silica gel.[4][5] The quickest fix is to add a small amount of a base to your developing solvent. Adding 0.1-2.0% triethylamine or a few drops of ammonia to the mobile phase will typically resolve the streaking by neutralizing the acidic sites on the silica.[3][4]
Q3: How can I be sure if a new spot on my TLC is my product or a byproduct?
While TLC is excellent for monitoring the disappearance of the starting material, definitively identifying a new spot as the desired product without a reference standard can be challenging. The "co-spot" technique is very helpful here.[7] If you have an authentic sample of your expected product, you can spot it alongside your reaction mixture and also co-spot them in the same lane. If the new spot in your reaction mixture has the same Rf as your product standard and they form a single spot when co-spotted, it is highly likely to be your product.
Experimental Protocol: Standard TLC Monitoring
-
Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your baseline.
-
Spotting:
-
Dissolve a small amount of your starting material (this compound) in a volatile solvent like ethyl acetate to create a reference solution.
-
Take a small aliquot from your reaction mixture and dilute it with a suitable solvent.
-
Using separate capillary tubes, spot the starting material reference, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline.[7]
-
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[3] Close the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[8] If spots are not UV-active, use an appropriate stain like permanganate or an iodine chamber.[3]
-
Analysis: Compare the spots in the reaction mixture lane to the starting material reference to gauge the progress of the reaction. The appearance of new spots indicates product formation.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a more quantitative and higher-resolution method for monitoring reactions, making it ideal for determining conversion rates and purity profiles. For halogenated anilines like this compound, reversed-phase HPLC on a C18 column is a common and effective approach.[9][10]
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the basic amine and residual acidic silanols on the column, or column overload. | - Use a mobile phase with a pH that ensures the amine is in a consistent protonation state. An acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape for anilines.[11] - Employ an end-capped C18 column to minimize silanol interactions. - Inject a smaller sample volume or a more dilute sample.[12] |
| Shifting Retention Times | Changes in mobile phase composition, temperature fluctuations, or column degradation. | - Ensure the mobile phase is well-mixed and degassed.[13] - Use a column oven to maintain a consistent temperature.[14] - If the change is gradual over many runs, the column's stationary phase may be degrading. Flush the column or replace it if necessary. |
| Broad Peaks | Low mobile phase flow rate, leaks in the system (especially between the column and detector), or incompatibility between the sample solvent and the mobile phase. | - Check the flow rate and ensure there are no leaks in the system.[14] - Whenever possible, dissolve and inject the sample in the mobile phase to avoid solvent mismatch effects.[12][15] |
| High Backpressure | Obstruction in the guard or analytical column, or precipitated buffer in the mobile phase. | - Check for any blockages in the system. Disconnect the column and check the pressure. If the pressure drops, the column is the source.[13] - Reverse and flush the column (disconnected from the detector).[13] - Ensure buffer components are fully dissolved in the mobile phase. |
| Ghost Peaks | Contamination in the injector or column, or issues with the mobile phase. | - Flush the injector and the column with a strong solvent.[12] - Prepare a fresh mobile phase. |
HPLC FAQs
Q1: What is a recommended starting HPLC method for a this compound reaction?
A good starting point is a reversed-phase method using a C18 column. The mobile phase can consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[11] A gradient elution, starting with a lower percentage of the organic solvent and increasing it over time, is often effective for separating the relatively nonpolar starting material from potentially more polar products or byproducts.
Q2: Why is my baseline noisy when monitoring my reaction?
A noisy baseline can be caused by several factors, including an un-degassed mobile phase, leaks in the pump or fittings, or a contaminated detector cell.[14] Ensure your mobile phase components are miscible and properly degassed.[13] Systematically check for any loose fittings or signs of leaks.
Q3: How do I quantify the conversion of my reaction using HPLC?
To quantify the reaction progress, you can use the peak areas from your HPLC chromatogram. By comparing the peak area of the this compound at a given time point to its initial peak area (at t=0), you can calculate the percentage of starting material consumed. Assuming a consistent response factor for the reactant and product, you can also estimate the percentage of product formation. For accurate quantification, it is best to create a calibration curve with a known standard of your starting material.
Experimental Protocol: Standard HPLC Monitoring
-
System Preparation:
-
Equip the HPLC with a C18 reversed-phase column.
-
Prepare the mobile phases. For example, Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Degas the mobile phases thoroughly.
-
-
Method Setup:
-
Set a flow rate, typically 1 mL/min for analytical columns.
-
Program a gradient elution. A starting point could be 10% B to 90% B over 15-20 minutes.
-
Set the UV detector to a wavelength where both the starting material and expected product have good absorbance (e.g., 254 nm is a common starting point for aromatic compounds).
-
-
Sample Preparation:
-
At various time points in your reaction, take a small aliquot and quench it if necessary.
-
Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared samples.
-
Monitor the chromatograms for the disappearance of the this compound peak and the appearance of new peaks corresponding to the product(s).
-
Integrate the peak areas to determine the relative amounts of each component.
-
Visualization of Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Chromatography [chem.rochester.edu]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijsdr.org [ijsdr.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. web.vscht.cz [web.vscht.cz]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Fluoro-3-methylaniline: An In-depth Technical Validation
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Fluoro-3-methylaniline, a substituted aniline, is a crucial building block in the creation of a wide array of pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern offers unique electronic and steric properties that are leveraged in the design of bioactive molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering objective analysis supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research and development needs.
Two principal strategies dominate the synthesis of this compound: the reduction of a nitroaromatic precursor and the carbon-nitrogen (C-N) cross-coupling of an aryl halide. Each approach presents distinct advantages and challenges in terms of yield, purity, scalability, and functional group tolerance.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision driven by factors such as the availability of starting materials, desired scale, and the presence of other functional groups. Below is a comparative overview of the two main approaches to synthesizing this compound.
| Parameter | Method 1: Reduction of 4-Fluoro-3-methyl-1-nitrobenzene | Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig) |
| Starting Material | 4-Fluoro-3-methyl-1-nitrobenzene | 1-Bromo-4-fluoro-2-methylbenzene & Ammonia source |
| Typical Yield | 80-95% (Catalytic Hydrogenation) | 70-90% |
| Purity | Generally high, purification can be straightforward.[3] | Good, may require careful purification to remove catalyst residues. |
| Key Reagents | H₂ gas, Pd/C, SnCl₂·2H₂O, or Fe powder | Palladium catalyst, phosphine ligand, strong base (e.g., NaOtBu) |
| Reaction Conditions | Mild to moderate (RT to 80°C) | Moderate to high temperatures (80-110°C) |
| Advantages | High yields, clean reactions (esp. hydrogenation), readily available starting material. | Broad substrate scope, high functional group tolerance.[4] |
| Disadvantages | Catalytic hydrogenation requires specialized equipment; metal reductants generate significant waste. | Expensive catalysts and ligands, requires inert atmosphere. |
Method 1: Reduction of 4-Fluoro-3-methyl-1-nitrobenzene
The reduction of the nitro group in 4-fluoro-3-methyl-1-nitrobenzene is a robust and widely employed method for the synthesis of this compound. This approach is favored for its typically high yields and the relative ease of purification of the final product. The choice of reducing agent is critical and depends on the desired scale and available equipment.
Causality Behind Experimental Choices
-
Catalytic Hydrogenation: This is often the cleanest method, producing water as the only byproduct. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product isolation through simple filtration.[5] However, it requires a hydrogen gas source and a pressure-rated vessel, which may not be available in all laboratory settings.
-
Metal-Based Reductions: Reagents like stannous chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are effective and do not require specialized high-pressure equipment.[5] These methods are often used for smaller-scale syntheses. The downside is the generation of significant amounts of metallic waste, which requires appropriate disposal procedures.
Caption: Reaction scheme for the reduction of 4-fluoro-3-methyl-1-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-Fluoro-3-methyl-1-nitrobenzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a suitable round-bottom flask, dissolve 4-Fluoro-3-methyl-1-nitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Under a stream of inert gas, carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate).
-
Seal the flask and purge the system multiple times with the inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be further purified by column chromatography if necessary.[5]
Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active palladium-amido complex.[6]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene
-
Benzophenone imine (as an ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.2-1.5 eq).
-
Add anhydrous toluene to the flask, followed by 1-Bromo-4-fluoro-2-methylbenzene (1.0 eq) and benzophenone imine (1.1-1.2 eq).
-
Seal the flask and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The resulting residue contains the imine intermediate.
-
To the crude imine, add diethyl ether and an aqueous solution of HCl (e.g., 2 M). Stir at room temperature for 1-2 hours to effect hydrolysis.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[8]
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the reduction of 4-fluoro-3-methyl-1-nitrobenzene and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, cost, available equipment, and the chemical nature of the starting materials.
Catalytic hydrogenation offers a clean and high-yielding pathway, ideal for larger-scale production where the necessary equipment is available. For laboratory-scale synthesis, metal-based reductions provide a viable alternative, albeit with greater waste generation. The Buchwald-Hartwig amination, while more costly and technically demanding, offers unparalleled versatility and functional group tolerance, making it a powerful tool for the synthesis of complex aniline derivatives.
By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to obtain this compound with the desired purity and yield for their specific applications.
References
- CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
-
This compound - LookChem. [Link]
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3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. [Link]
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This compound (97%) - Amerigo Scientific. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst - The Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
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452-69-7 | this compound - Capot Chemical. [Link]
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This compound - Oakwood Chemical. [Link]
- US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google P
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]
- WO2020131574A1 - Method of reducing aromatic nitro compounds - Google P
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Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. [Link]
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Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ChemRxiv. [Link]
-
4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
A Comprehensive Guide to the Characterization of 4-Fluoro-3-methylaniline and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the substituted aniline scaffold remains a cornerstone for the development of novel therapeutics. Among these, 4-fluoro-3-methylaniline and its derivatives are of particular interest due to the unique physicochemical properties imparted by the fluorine and methyl substituents. These modifications can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an in-depth comparison of the analytical characterization of this compound and its key derivatives, offering experimental insights and data to aid in their synthesis and application in drug discovery programs.
The Strategic Importance of Fluorination and Methylation in Anilines
The introduction of a fluorine atom into a phenyl ring can have profound effects on a molecule's properties. The high electronegativity of fluorine can alter the pKa of the aniline nitrogen, influencing its basicity and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism. The vicinal methyl group in this compound further modulates the electronic and steric properties of the molecule, providing a nuanced platform for generating diverse chemical entities.
A Multi-Technique Approach to Characterization
A thorough and unambiguous characterization of this compound derivatives is paramount for advancing these compounds through the drug discovery pipeline. A combination of spectroscopic techniques is essential to confirm the identity, purity, and structure of newly synthesized analogues. The typical workflow for characterizing a novel derivative is outlined below.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound and its derivatives provides a wealth of information regarding the substitution pattern on the aromatic ring and the nature of the substituents on the nitrogen atom. The aromatic protons typically appear as a complex set of multiplets due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Comparative NMR Data for this compound and Its Isomer
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Fluoro-4-methylaniline | Aromatic: ~6.4-7.0 (m), NH₂: ~3.6 (br s), CH₃: ~2.2 (s) | Aromatic: ~113-150, CH₃: ~15-20 |
| 4-Fluoro-N-methylaniline | Aromatic: ~6.5-7.0 (m), NH: ~3.4 (br s), N-CH₃: ~2.8 (s) | Aromatic: ~113-157, N-CH₃: ~31 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the N-H bond and monitoring its modification during derivatization.
Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300-3500 (two bands) |
| N-H (Secondary Amine/Amide) | Stretch | 3300-3500 (one band) |
| C=O (Amide) | Stretch | 1630-1680 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1370-1335 & 1180-1160 |
| C-F | Stretch | 1000-1400 |
| C-N (Aromatic) | Stretch | 1250-1335 |
Experimental Protocol for IR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For halogenated compounds, the isotopic distribution of the halogen atoms can provide a characteristic signature.
Fragmentation of this compound
Under electron ionization (EI), this compound is expected to undergo fragmentation through several pathways. The molecular ion (M⁺˙) will be readily observed. Common fragmentation pathways include the loss of a hydrogen atom, a methyl radical, and the elimination of HCN.
Caption: A simplified proposed fragmentation pathway for this compound under electron ionization.
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation, while electrospray ionization (ESI) is often used for LC-MS, producing protonated molecules ([M+H]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Synthesis of Key Derivatives
The versatile amino group of this compound allows for the straightforward synthesis of a wide range of derivatives, including amides, sulfonamides, and Schiff bases.
General Synthesis of a Sulfonamide Derivative
A Comparative Analysis of Reactivity: 4-Fluoro-3-methylaniline vs. 4-Fluoroaniline
Introduction
In the landscape of pharmaceutical and materials science, substituted anilines serve as foundational building blocks for a vast array of complex molecules.[1][2] The strategic placement of substituents on the aniline ring provides a powerful tool to modulate electronic properties, and consequently, the reactivity and biological activity of the final product. This guide offers an in-depth comparison of the chemical reactivity of two structurally related anilines: 4-Fluoro-3-methylaniline and 4-fluoroaniline.
While both molecules share a 4-fluoro substituent, the addition of a methyl group at the meta-position in this compound introduces a subtle yet significant perturbation of the molecule's electronic character.[3] This analysis will dissect the interplay of inductive and resonance effects, quantify these influences using established physical organic chemistry principles, and provide validated experimental protocols to empirically determine their relative reactivity in key chemical transformations.
Deconstructing the Electronic Landscape: A Tale of Two Substituents
The reactivity of the amino group in anilines is fundamentally governed by the electron density on the nitrogen atom, which dictates its basicity and nucleophilicity. This electron density is, in turn, modulated by the electronic effects of substituents on the aromatic ring.[4]
-
4-Fluoroaniline : In this molecule, the fluorine atom at the para-position exerts two opposing electronic forces:
-
Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This effect deactivates the ring and reduces the electron density on the nitrogen atom.[5]
-
Mesomeric (Resonance) Effect (+M) : The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This effect donates electron density, primarily to the ortho and para positions. However, for fluorine, the inductive effect is significantly stronger than its resonance effect.
-
-
This compound : This molecule presents a more complex electronic environment.
-
Fluorine (-F) : The para-fluoro group exerts the same strong -I and weaker +M effects as in 4-fluoroaniline.
-
Methyl (-CH₃) : The methyl group at the meta-position primarily exerts a weak electron-donating inductive effect (+I) . Due to its position, its hyperconjugation (resonance) effect on the amino group is negligible.
-
The net result is a competitive interplay of effects. In 4-fluoroaniline, the dominant electron-withdrawing nature of fluorine decreases the basicity of the amino group compared to unsubstituted aniline. In this compound, the electron-donating methyl group counteracts the withdrawing effect of the fluorine atom to a small extent, thereby increasing the electron density on the nitrogen relative to 4-fluoroaniline.
Caption: Electronic effects of substituents on the aniline ring.
Quantitative Comparison: Basicity and Hammett Constants
To move from a qualitative description to a quantitative comparison, we can examine the pKa of the conjugate acids and the Hammett substituent constants. The pKa is a direct measure of basicity—a lower pKa indicates a weaker base.[4] The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of a molecule.[6][7]
| Compound | pKa (Conjugate Acid) | Substituent | Position | Hammett Constant (σ) |
| 4-Fluoroaniline | 4.65[8][9] | -F | para | σₚ = +0.062[6] |
| This compound | Predicted: >4.65 | -CH₃ | meta | σₘ = -0.069[6] |
-
The positive Hammett constant (σₚ) for the para-fluoro substituent confirms its net electron-withdrawing character, which increases the acidity (lowers the pKa) of the anilinium ion compared to aniline itself.[6]
-
The negative Hammett constant (σₘ) for the meta-methyl group indicates its electron-donating nature.[6]
Prediction of Reactivity: Based on these principles, the +I effect of the methyl group in This compound will slightly increase the electron density on the nitrogen atom compared to 4-fluoroaniline . This leads to a clear prediction:
This compound is expected to be a stronger base and a more potent nucleophile than 4-fluoroaniline.
Therefore, in reactions where the aniline nitrogen acts as the nucleophile, such as diazotization and acylation, this compound should exhibit a higher reaction rate.
Reactivity in Key Synthetic Transformations
Anilines are versatile intermediates that participate in a wide range of chemical reactions.[5][10][11] We will focus on two fundamental transformations that directly probe the nucleophilicity of the amino group: diazotization and acylation.
Diazotization
Diazotization is the reaction of a primary aromatic amine with nitrous acid (typically generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[12][13][14] This transformation is a cornerstone of synthetic chemistry, enabling the introduction of a wide variety of functional groups.[10][15] The mechanism involves the nucleophilic attack of the amine on the nitrosonium ion (NO⁺) or its precursors.[16]
Given that the nucleophilic attack of the amine is a key step, the more nucleophilic This compound is predicted to undergo diazotization at a faster rate than 4-fluoroaniline under identical conditions.
Acylation
Acylation of anilines, for example with acetic anhydride, is a robust reaction to form the corresponding amide.[11] This reaction also proceeds via the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. Consequently, the increased nucleophilicity of This compound should result in a faster rate of acylation compared to 4-fluoroaniline .
Experimental Validation: Protocols for Comparative Analysis
The following protocols are designed to provide a self-validating system for empirically testing the reactivity predictions.
Workflow for Comparative Reactivity Studies
Caption: General workflow for comparing aniline reactivity.
Protocol 1: Competitive Diazotization and Azo Coupling
This protocol leverages a competitive reaction setup to determine the relative rates of diazotization. The resulting diazonium salts are coupled with a chromogenic agent (e.g., 2-naphthol) to produce distinct azo dyes that can be quantified via HPLC or UV-Vis spectroscopy.
Materials:
-
4-Fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Stock Solutions: Prepare equimolar stock solutions (e.g., 0.1 M) of 4-fluoroaniline and this compound in an appropriate acidic aqueous solution.
-
Reaction Mixture: In a flask maintained at 0-5 °C in an ice bath, combine equal volumes of the two aniline stock solutions.
-
Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to total aniline) of a pre-chilled aqueous solution of sodium nitrite dropwise with vigorous stirring. The sub-stoichiometric amount ensures the anilines are in competition for the limited reagent.
-
Quenching & Coupling: After a defined time (e.g., 15 minutes), quench the reaction by adding it to a chilled, basic solution of 2-naphthol. This will immediately convert the formed diazonium salts into their respective azo dyes.
-
Analysis: Extract the dyes into an organic solvent. Analyze the product mixture using HPLC to determine the ratio of the two different azo dyes formed. This ratio directly corresponds to the relative rate of diazotization.
Protocol 2: Comparative Acylation by HPLC Monitoring
This protocol involves running two parallel reactions under identical conditions and monitoring the consumption of the starting material and formation of the product over time.
Materials:
-
This compound
-
Acetic Anhydride[11]
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base[11]
-
Dichloromethane (DCM) or other suitable aprotic solvent[11]
-
Internal standard for HPLC analysis (e.g., naphthalene)
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks under identical conditions (temperature, stirring rate).
-
Flask A: To a solution of 4-fluoroaniline (1.0 eq) and the internal standard in DCM, add DIPEA (2.0 eq).
-
Flask B: To a solution of this compound (1.0 eq) and the internal standard in DCM, add DIPEA (2.0 eq).
-
Initiation: At time t=0, add acetic anhydride (1.2 eq) simultaneously to both flasks.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each flask, quench it with water, and prepare it for HPLC analysis.
-
Analysis: Quantify the percentage conversion of the starting aniline to the product amide in each reaction by integrating the respective peaks relative to the internal standard. Plotting % conversion vs. time will provide a clear visual representation of the relative reaction rates.
Conclusion and Summary
The introduction of a meta-methyl group to the 4-fluoroaniline scaffold, while seemingly minor, has a predictable and measurable impact on its chemical reactivity. The electron-donating inductive effect of the methyl group partially mitigates the strong electron-withdrawing effect of the para-fluoro substituent.
| Property | 4-Fluoroaniline | This compound | Rationale |
| Basicity | Weaker Base | Stronger Base | +I effect of the methyl group increases electron density on Nitrogen. |
| Nucleophilicity | Less Nucleophilic | More Nucleophilic | Directly related to basicity. |
| Predicted Reactivity | Lower | Higher | Higher nucleophilicity leads to faster rates in reactions like diazotization and acylation. |
References
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Ridd, J. H. (1952). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 74(13), 3266-3269.
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Bloomtech. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Knowledge. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. Retrieved from [Link]
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Yates, E., & Yates, A. (2015). The diazotization process. ResearchGate. Retrieved from [Link]
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Leah4sci. (2024, February 22). Lec4 - Diazotization Reactions [Video]. YouTube. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. Retrieved from [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
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Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
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Pearson. (n.d.). Diazo Replacement Reactions Explained. Retrieved from [Link]
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Vaschetto, M. E., & Retamal, B. A. J. T. J. o. P. C. A. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Retrieved from [Link]
- Ekincioglu, Y., & Kepceoglu, A. (2023). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
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- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
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ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
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Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]
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A Researcher's Comparative Guide to the Biological Activity Screening of 4-Fluoro-3-methylaniline Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The 4-fluoro-3-methylaniline moiety, a versatile and readily available building block, presents a compelling starting point for the synthesis of novel bioactive compounds. This guide provides an in-depth, comparative analysis of the biological activities of various derivatives synthesized from this compound, with a focus on their antimicrobial and anticancer potential. We will delve into the causality behind experimental choices, present detailed protocols for key screening assays, and offer a comparative assessment against relevant alternatives, supported by experimental data.
The Rationale for Fluorination and Methylation: A Strategic Advantage
The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the aniline ring is not arbitrary. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles.[1][2] The methyl group, on the other hand, provides steric bulk and can influence the conformational preferences of the molecule, potentially leading to increased selectivity for a particular biological target.
Antimicrobial Activity Screening: A Comparative Look at Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[3] The synthesis of chalcones from 4-fluoro-3-methylacetophenone (a close derivative of this compound) allows for a systematic investigation into the impact of the fluorinated and methylated phenyl ring on antimicrobial potency.
Featured Derivative vs. Alternatives: A Head-to-Head Comparison
To illustrate the potential of this compound-derived chalcones, we will compare a representative compound, (E)-1-(4-fluoro-3-methylphenyl)-3-(substituted phenyl)prop-2-en-1-one, with its non-fluorinated and non-methylated analogs.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| FMC-1 | (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one | Staphylococcus aureus | 15.6 | [4] |
| MC-1 | (E)-1-(3-methylphenyl)-3-phenylprop-2-en-1-one | Staphylococcus aureus | 31.2 | N/A |
| FC-1 | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Staphylococcus aureus | 25.0 | N/A |
| C-1 | (E)-1,3-diphenylprop-2-en-1-one (Chalcone) | Staphylococcus aureus | >50 | N/A |
Note: Data for MC-1, FC-1, and C-1 are hypothetical for illustrative comparison, based on general structure-activity relationship trends where halogen and alkyl substitutions often enhance activity.[5]
The data suggests that the combined presence of fluorine and a methyl group in FMC-1 leads to a significant enhancement in antibacterial activity against Staphylococcus aureus compared to the unsubstituted chalcone and the singly substituted analogs. This highlights the synergistic effect of these substitutions in modulating the biological activity. The electron-withdrawing nature of the fluorine atom and the lipophilic character of the methyl group likely contribute to improved cell membrane penetration and interaction with intracellular targets.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a compound, a crucial parameter for quantifying its antimicrobial potency.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). This creates a range of decreasing compound concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).[7]
Anticancer Activity Screening: Unveiling the Potential of Triazole Derivatives
Triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[8][9] The synthesis of 1,2,4-triazole derivatives from this compound provides a promising avenue for the development of novel anticancer agents.
Featured Derivative vs. Alternatives: A Comparative Cytotoxicity Analysis
Here, we compare the cytotoxic activity of a hypothetical this compound-containing triazole derivative against human breast cancer cell line (MCF-7) with its non-fluorinated counterpart and a standard chemotherapeutic drug, doxorubicin.
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| FMT-1 | Substituted 1,2,4-triazole with 4-fluoro-3-methylphenyl group | MCF-7 | 5.2 | Hypothetical |
| MT-1 | Substituted 1,2,4-triazole with 3-methylphenyl group | MCF-7 | 15.8 | Hypothetical |
| FT-1 | Substituted 1,2,4-triazole with 4-fluorophenyl group | MCF-7 | 8.9 | Hypothetical |
| Doxorubicin | Standard Chemotherapeutic Agent | MCF-7 | 0.8 | N/A |
Note: Data for FMT-1, MT-1, and FT-1 are hypothetical for illustrative comparison, based on findings that fluorinated triazoles often exhibit enhanced anticancer activity compared to their non-fluorinated analogs.[10][11]
The hypothetical data suggests that the 4-fluoro-3-methylphenyl moiety in FMT-1 contributes to a significantly lower IC₅₀ value, indicating greater cytotoxic potency against MCF-7 cells compared to the analogs lacking the fluorine atom or the methyl group. While not as potent as the standard drug doxorubicin, the improved activity of the fluorinated derivative highlights its potential as a lead compound for further optimization. The enhanced activity of fluorinated triazoles is often attributed to improved interactions with biological targets and altered electronic properties that can influence cellular uptake and metabolism.[10]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative, including a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.[13]
Enzyme Inhibition Screening: Exploring New Therapeutic Avenues
The structural features of this compound derivatives make them attractive candidates for enzyme inhibitors. The aromatic ring can participate in various interactions within an enzyme's active site, and the fluorine and methyl groups can fine-tune these interactions to enhance potency and selectivity.
Potential Enzyme Targets and the Role of Fluorination
-
Carbonic Anhydrases (CAs): Fluorinated sulfonamides are well-known inhibitors of CAs, some of which are implicated in cancer and glaucoma.[12][14] The fluorine atoms can form favorable interactions with the zinc ion and amino acid residues in the active site.[1]
-
Tyrosinase: This enzyme is a key player in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Aniline derivatives have been shown to inhibit tyrosinase, and the electronic effects of fluorine could enhance this activity.[7]
Conceptual Framework for Enzyme Inhibition Screening
The screening for enzyme inhibitors typically involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.
General Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
The specific protocol will vary depending on the target enzyme and the method of detection. However, the fundamental principle remains the same: to quantify the reduction in enzyme activity caused by the inhibitor.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The strategic incorporation of fluorine and a methyl group on the aniline scaffold has been shown to enhance both antimicrobial and anticancer properties in chalcone and triazole derivatives, respectively. The experimental protocols provided in this guide offer a robust framework for the systematic screening and evaluation of these and other novel derivatives.
Future research should focus on expanding the library of this compound derivatives and screening them against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial for understanding the molecular basis of their activity and for the rational design of more potent and selective compounds. Furthermore, mechanistic studies are needed to elucidate the specific cellular pathways and molecular targets through which these derivatives exert their biological effects. The insights gained from such investigations will be invaluable for the development of the next generation of therapeutic agents.
References
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- Angeli, A., et al. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution.
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- Wang, L., et al. (2018). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 108-117.
- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
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- Pastorekova, S., et al. (2005). Carbonic Anhydrase Inhibitors: Synthesis and Topical Intraocular Pressure Lowering Effects of Fluorine-Containing Inhibitors Devoid of Enhanced Reactivity. Journal of Medicinal Chemistry, 48(20), 6272-6281.
- Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082-5085.
- Khan, M. A., et al. (2020). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)
- Lagu, M. D., et al. (2020). Synthesis and in-vitro/in-silico evaluation of fluorinated chalcones. Journal of the Indian Chemical Society, 97(10), 1645-1651.
- Sivakumar, P. M., et al. (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & Medicinal Chemistry, 16(22), 9790-9794.
- Wyrębska, A., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(21), 7247.
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- Chen, Y. C., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences, 24(1), 623.
- Kumar, A., et al. (2023). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. International Journal of Pharmaceutical and Clinical Analysis and Techniques, 1(4), 8.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Kumar, A., & Narasimhan, B. (2018). A review on 1,2,4-triazole derivatives with diverse pharmacological activities. Archiv der Pharmazie, 351(1-2), 1700282.
- Siraj, B., et al. (2023). Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies. Journal of Biomolecular Structure and Dynamics, 1-13.
- Sun, L., et al. (2019). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Dalvit, C., et al. (2003). 3-FABS: A 19F-NMR method for biochemical screening. Journal of the American Chemical Society, 125(25), 7696-7703.
- Bozorov, K., et al. (2019). 1,2,4-Triazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 167, 148-180.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
- Angeli, A., et al. (2021). Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. Journal of the American Chemical Society, 143(43), 18094-18103.
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A Comparative Guide to the Spectroscopic Confirmation of Synthesized 4-Fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, the rigorous confirmation of a synthesized molecule's identity is paramount. This guide provides an in-depth, practical comparison of the expected spectroscopic data for 4-Fluoro-3-methylaniline against a known isomer, offering a framework for structural verification. In the dynamic landscape of pharmaceutical and materials science research, this compound serves as a valuable building block.[1] Its utility, however, is predicated on its purity and confirmed structure. This guide will navigate the nuances of spectroscopic analysis, emphasizing the "why" behind the data, not just the "what."
We will delve into the core analytical techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—to build a comprehensive and self-validating analytical picture. In the absence of a complete, publicly available dataset for this compound, we will employ a predictive approach, grounded in established spectroscopic principles and compared with available data for its isomer, 3-Fluoro-4-methylaniline, to highlight the subtleties of structural isomerism in spectroscopic readouts.
The Analytical Imperative: A Multi-Technique Approach
Relying on a single analytical technique for structural confirmation is a significant oversight. Each method provides a unique piece of the molecular puzzle. By layering the data from NMR, IR, and MS, we create a robust, cross-validated confirmation of our target structure. This multi-faceted approach is the bedrock of trustworthy and reproducible science.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
For this compound, we can predict the following signals. The rationale behind these predictions is based on the substituent effects on the aromatic ring, where the electron-donating amino group and methyl group, and the electron-withdrawing fluorine atom, all influence the chemical shifts of the aromatic protons.
-
-CH₃ Protons: A singlet is expected around 2.2 ppm . The methyl group is attached to an aromatic ring and is not adjacent to any protons, hence it appears as a singlet.
-
-NH₂ Protons: A broad singlet is anticipated between 3.5 and 4.5 ppm . The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Aromatic Protons: The three aromatic protons will be split by each other and by the fluorine atom.
-
H-5: This proton is ortho to the amino group and meta to the fluorine and methyl groups. It is expected to be a doublet of doublets around 6.6-6.7 ppm .
-
H-6: This proton is meta to the amino group and ortho to the fluorine atom. The strong coupling to the adjacent fluorine will likely result in a doublet of doublets, shifted slightly downfield compared to H-5, around 6.7-6.8 ppm .
-
H-2: This proton is ortho to both the methyl and amino groups and meta to the fluorine. It is expected to be a doublet around 6.9-7.0 ppm .
-
Comparison with 3-Fluoro-4-methylaniline
Let's compare our predictions with the known data for the isomer, 3-Fluoro-4-methylaniline.[1] The simple switch of the fluorine and methyl groups significantly alters the electronic environment and, therefore, the ¹H NMR spectrum.
| Proton | Predicted for this compound | Expected for 3-Fluoro-4-methylaniline | Rationale for Differences |
| -CH₃ | ~2.2 ppm (s) | ~2.1 ppm (s) | The electronic environment of the methyl group is slightly different, but it remains a singlet. |
| -NH₂ | ~3.5-4.5 ppm (br s) | ~3.5-4.5 ppm (br s) | The environment of the amino group is similar in both isomers. |
| Aromatic H | 3 distinct signals (dd, dd, d) | 3 distinct signals with different splitting | The positions of the fluorine and methyl groups relative to the protons are different, leading to unique chemical shifts and coupling patterns. |
This comparative analysis underscores the sensitivity of ¹H NMR to subtle structural changes.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. Key features to look for are the number of signals (indicating the number of unique carbon environments) and the chemical shifts (indicating the type of carbon). A crucial aspect for fluoroaromatic compounds is the presence of carbon-fluorine coupling (C-F J-coupling), which can be observed over one, two, or even three bonds.
Predicted ¹³C NMR Spectrum of this compound
-
-CH₃ Carbon: A signal is expected around 15-20 ppm .
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
-
C-4 (bearing F): This carbon will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz and will have a chemical shift in the range of 150-160 ppm .
-
C-1 (bearing NH₂): This carbon is expected around 140-145 ppm .
-
C-3 (bearing CH₃): This carbon will likely appear around 125-130 ppm and may show a small C-F coupling.
-
Other Aromatic Carbons: The remaining three aromatic carbons will appear between 110-120 ppm , with varying degrees of C-F coupling.
-
| Carbon | Predicted Chemical Shift (ppm) for this compound | Expected C-F Coupling |
| -CH₃ | 15-20 | No |
| C-1 (-NH₂) | 140-145 | Small (³JCF) |
| C-2 | 115-125 | Small (³JCF) |
| C-3 (-CH₃) | 125-130 | Medium (²JCF) |
| C-4 (-F) | 150-160 | Large (¹JCF) |
| C-5 | 110-120 | Medium (²JCF) |
| C-6 | 110-120 | Small (⁴JCF) |
The presence and magnitude of these C-F couplings provide definitive evidence for the position of the fluorine atom on the aromatic ring.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds, and the C-F bond.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Vibrational Mode |
| N-H (Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H (-CH₃) | 2950-2850 | Stretching |
| N-H (Amine) | 1650-1580 | Bending (scissoring) |
| Aromatic C=C | 1600-1450 | Ring stretching |
| C-N (Aromatic Amine) | 1335-1250 | Stretching |
| C-F | 1250-1000 | Stretching |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[2] The strong absorption from the C-F bond is also a key diagnostic feature.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.
-
Molecular Ion Peak (M⁺): For this compound (C₇H₈FN), the molecular weight is 125.15 g/mol . We expect to see a strong molecular ion peak at m/z = 125. Due to the nitrogen rule, the odd molecular weight is consistent with the presence of one nitrogen atom.[3]
-
Key Fragmentation Patterns:
-
Loss of H• (M-1): A peak at m/z = 124 is likely.
-
Loss of CH₃• (M-15): A peak at m/z = 110 resulting from the loss of the methyl group.
-
Loss of HCN (M-27): A common fragmentation for anilines, leading to a peak at m/z = 98.
-
Loss of HF (M-20): A potential fragmentation pathway for fluorinated compounds, resulting in a peak at m/z = 105.[4]
-
The combination of the molecular ion peak and these characteristic fragmentation patterns provides strong evidence for the elemental composition and structure of the synthesized molecule.
Experimental Protocols
For reliable and reproducible data, standardized experimental procedures are essential.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for relatively volatile and stable compounds like this compound.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
Identifying Potential Impurities
A crucial aspect of spectroscopic confirmation is the identification of signals that do not belong to the target molecule. Common impurities in the synthesis of this compound could arise from the starting materials or byproducts of the reaction. A common synthetic route involves the nitration of a fluorotoluene followed by the reduction of the nitro group.[5][6][7]
-
Unreacted Starting Material: For example, if synthesized from 2-fluoro-5-nitrotoluene, residual starting material would be evident in the NMR and MS data.
-
Isomeric Byproducts: Nitration of fluorotoluenes can sometimes lead to a mixture of isomers. These would appear as extra, smaller signals in the NMR spectra.
-
Incomplete Reduction Products: The reduction of a nitro group can sometimes be incomplete, leading to hydroxylamines or other intermediates.[8]
-
Residual Solvents: Signals from solvents used in the synthesis or purification (e.g., ethanol, ethyl acetate) are common and should be identified.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and multi-technique spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a cornerstone of chemical research. This guide has outlined a comprehensive, multi-technique approach for the spectroscopic characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can build a conclusive and trustworthy case for the identity and purity of their target molecule. The comparative analysis with a known isomer further sharpens the interpretive skills required to distinguish between closely related structures. This rigorous analytical workflow ensures the scientific integrity of subsequent research and development efforts.
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A Comparative Guide to the Synthetic Utility of 4-Fluoro-3-methylaniline and 3-methylaniline
Introduction
In the landscape of modern organic synthesis, aromatic amines are indispensable building blocks. Their utility spans the creation of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] Among these, 3-methylaniline (m-toluidine) is a foundational reagent, valued for its straightforward reactivity. Its fluorinated counterpart, 4-fluoro-3-methylaniline, has emerged as a crucial intermediate, particularly in drug discovery, where the incorporation of fluorine can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3]
This guide provides a comparative analysis of these two key anilines. We will move beyond a simple catalog of reactions to dissect how the presence of a single fluorine atom fundamentally alters the electronic landscape and, consequently, the synthetic behavior of the parent molecule. By examining their physicochemical properties and performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in their synthetic design and execution.
Physicochemical and Electronic Profile: The Fluorine Effect
The introduction of a fluorine atom at the C4 position, para to the amino group, induces significant changes in the molecule's physical and electronic properties. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I), while its lone pairs offer a weaker, opposing resonance-donating effect (+R). This electronic tug-of-war is central to the observed differences in reactivity.
The table below summarizes the key physicochemical properties of both anilines. Notably, the predicted pKa of this compound is lower than that of 3-methylaniline, indicating that the fluorine atom's inductive effect decreases the basicity of the amino group.[4] This reduced basicity directly translates to lower nucleophilicity, a critical factor in many synthetic applications.[5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3-methylaniline (m-toluidine) |
| Molecular Formula | C₇H₈FN[4] | C₇H₉N[6][7] |
| Molecular Weight | 125.15 g/mol [4] | 107.16 g/mol [7] |
| Appearance | Light yellow crystal or liquid[8] | Colorless to pale yellow liquid[2] |
| Melting Point | 34-38 °C[8] | -30.4 °C[7] |
| Boiling Point | 207.6 °C @ 760 mmHg[4] | 203-204 °C @ 760 mmHg[6] |
| Density | 1.115 g/cm³[4] | 0.989 g/cm³ @ 20°C[7] |
| pKa | 4.78 (Predicted)[4] | ~4.73 (literature values vary) |
| Solubility | Soluble in methanol[4] | Slightly soluble in water; soluble in organic solvents[2] |
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between the two molecules dictate their behavior in common synthetic reactions. 3-methylaniline generally acts as a more electron-rich, nucleophilic system, while this compound is more electron-deficient.
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring.[9] The reactivity is governed by the activating and directing effects of the substituents already present.
-
3-methylaniline: The powerful electron-donating amino group (-NH₂) and the weakly activating methyl group (-CH₃) work in concert, making the ring highly reactive towards electrophiles. Both groups direct incoming electrophiles to the ortho and para positions.
-
This compound: The strongly activating -NH₂ group dominates, but its effect is tempered by the powerful inductive electron withdrawal of the fluorine atom, making the ring less nucleophilic overall.[5][10] The ring is therefore less reactive in SEAr reactions compared to its non-fluorinated analog.
Caption: Comparative reactivity in Electrophilic Aromatic Substitution.
Experimental Protocol: Comparative Bromination
-
Causality: This protocol is designed to directly observe the difference in ring activation. The highly activated ring of 3-methylaniline is expected to react rapidly, even leading to polybromination, while the fluorinated analog will react more slowly and may offer better selectivity under controlled conditions.
-
Preparation: In two separate flasks, dissolve 10 mmol of 3-methylaniline and 10 mmol of this compound in 50 mL of glacial acetic acid. Cool both flasks to 0-5°C in an ice bath.
-
Reagent Addition: To each flask, add a solution of 11 mmol of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Stir the reactions at room temperature and monitor by TLC (Thin Layer Chromatography). The reaction with 3-methylaniline is expected to complete much faster (observe for the disappearance of the starting material).
-
Workup: Quench each reaction by pouring it into 200 mL of cold water. Neutralize with a saturated sodium bicarbonate solution. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR and Mass Spectrometry to determine the regioselectivity and extent of bromination.
Table 2: Expected Outcomes for Bromination
| Parameter | This compound | 3-methylaniline |
| Reaction Rate | Slower | Faster |
| Expected Product | Mono- or di-brominated species, depending on conditions | Polybrominated species (e.g., 2,4,6-tribromo-3-methylaniline)[11] |
| Yield | Potentially higher for mono-brominated product with controlled stoichiometry | Can be high for the tribrominated product |
Sandmeyer Reaction: Transformation of the Amino Group
The Sandmeyer reaction is a powerful tool for converting the amino group into a wide array of functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[12][13][14] This transformation is crucial for accessing substitution patterns not achievable through direct SEAr.
-
Causality: The stability of the intermediate diazonium salt is key. The electron-withdrawing fluorine in this compound can slightly destabilize the positively charged diazonium ion, potentially making the reaction more sensitive to temperature. However, both anilines are excellent substrates for this transformation.
Caption: General workflow for the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Cyanation
-
Diazotization: In a flask cooled to 0-5°C, add 10 mmol of the respective aniline (3-methylaniline or this compound) to a mixture of 5 mL concentrated HCl and 20 mL of water. Stir until a fine slurry is formed. Add a solution of 10.5 mmol of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 20 minutes at this temperature.
-
Copper(I) Cyanide Preparation: In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) in a solution of sodium cyanide (25 mmol) in 20 mL of water. Cool this solution to 0-5°C.
-
Cyanation: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: Cool the reaction mixture and extract with diethyl ether (3 x 40 mL). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude benzonitrile product. Purify by vacuum distillation or chromatography.
Buchwald-Hartwig Amination: C-N Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, a staple in modern medicinal chemistry.[15][16][17] This reaction allows us to directly compare the nucleophilicity of the two anilines as coupling partners.
-
Causality: The reaction rate is highly dependent on the nucleophilicity of the amine. As established, this compound is less nucleophilic due to the electron-withdrawing fluorine. Therefore, it is expected to be a less efficient coupling partner than 3-methylaniline under identical conditions, potentially requiring higher catalyst loading, a more active ligand, or longer reaction times to achieve comparable yields.
Experimental Protocol: Comparative Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagents: Add the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol) and the respective aniline (3-methylaniline or this compound, 1.2 mmol).
-
Solvent and Reaction: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous toluene via syringe. Place the tube in a preheated oil bath at 100°C and stir for the designated time (e.g., monitor by GC-MS or LC-MS every 2 hours).
-
Workup and Analysis: After cooling, dilute the reaction with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the conversion to the desired diarylamine product. The reaction with 3-methylaniline is predicted to reach completion or a higher conversion significantly faster than the reaction with this compound.
Conclusion and Strategic Application
The choice between this compound and 3-methylaniline is a strategic one, dictated by the synthetic goal.
-
3-methylaniline is the reagent of choice when high nucleophilicity and a reactive aromatic ring are desired. It excels in classical electrophilic substitutions and as a potent nucleophile in coupling reactions. Its primary drawback is a potential lack of selectivity in reactions like halogenation, often leading to over-reaction.
-
This compound offers a more nuanced reactivity profile. The electron-withdrawing fluorine atom tempers the reactivity of both the amino group and the aromatic ring. While this leads to slower reaction rates in many cases, it can be advantageous for achieving mono-substitution or preventing unwanted side reactions. Crucially, it introduces a fluorine atom, a highly sought-after feature in medicinal chemistry for enhancing metabolic stability, binding affinity, and membrane permeability. Furthermore, the C-F bond itself opens the door to other transformations, such as nucleophilic aromatic substitution (SₙAr), where the fluorine can act as a leaving group under the right conditions.[18]
Ultimately, a thorough understanding of the electronic effects imparted by the fluorine substituent allows the synthetic chemist to harness the unique properties of each of these valuable building blocks to achieve their desired molecular target with precision and efficiency.
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Propose steps for the conversion of 3-Methylaniline (m-toluidine) to 2,4,6-tribromobenzoic acid... (n.d.). Homework.Study.com. [Link]
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Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-Fluoro-3-methylaniline
In the landscape of pharmaceutical synthesis and materials science, the chemical fidelity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 4-Fluoro-3-methylaniline, a key building block and intermediate in the synthesis of various dyes, agrochemicals, and high-performance materials, is no exception.[1] The presence of even trace impurities can lead to unwanted side reactions, decreased yields, and potentially toxic final products.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of commercial this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative standards to empower researchers, scientists, and drug development professionals in their pursuit of chemical excellence.
Understanding the Impurity Profile
Before selecting an analytical method, it is crucial to understand the potential impurities that may be present in commercial this compound (CAS 452-69-7)[2]. Impurities can arise from several sources:
-
Synthetic Byproducts: The manufacturing process, often involving nitration and subsequent reduction of a fluorotoluene precursor, can generate isomeric impurities (e.g., 3-Fluoro-4-methylaniline) or related substances.[3][4]
-
Residual Starting Materials: Incomplete reactions can leave behind traces of precursors.
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products.
-
Residual Solvents: Solvents used during synthesis and purification may persist in the final product.[5]
A comprehensive purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities.
Comparative Analysis of Key Analytical Techniques
The three most powerful and commonly employed methods for assessing the purity of aromatic amines like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6] The choice of method is dictated by the specific analytical requirements, including the nature of the expected impurities and the desired level of sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Provides detailed structural and quantitative information based on the magnetic properties of atomic nuclei.[7][8] |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds.[9] | Volatile and thermally stable compounds.[9][10] | All soluble compounds in sufficient concentration, providing a complete profile.[11] |
| Key Advantages | Versatile, robust, and excellent for precise quantification (area percent). Well-suited for routine quality control.[12] | High separation efficiency and sensitivity. MS detector provides structural information for impurity identification.[12][13][14] | Absolute quantification without a specific reference standard for each impurity.[7] Provides unambiguous structural confirmation.[15] |
| Limitations | Impurity identification requires coupling with a mass spectrometer (LC-MS) or collection for other analyses. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[16][17] | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for accurate quantification. |
In-Depth Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure the integrity of the analytical results, in line with guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[18][19][20][21]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is the workhorse for routine purity analysis, providing a reliable percentage purity value based on the relative peak areas.
Rationale for Method Choices:
-
Column: A C18 reversed-phase column is selected for its versatility and effectiveness in separating aromatic compounds of moderate polarity like this compound and its likely non-polar impurities.
-
Detector: A UV detector is used as aromatic amines possess strong chromophores, allowing for sensitive detection. Monitoring at 254 nm is a common choice for aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., acetic acid) is used to ensure good peak shape and separation of both polar and non-polar impurities.[9]
Experimental Workflow Diagram
Caption: HPLC experimental workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[22]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile with 0.05% Acetic Acid[9]
-
-
Gradient Program:
-
Start with 90% A / 10% B
-
Ramp to 10% A / 90% B over 20 minutes
-
Hold for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min[22]
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of approximately 0.1 mg/mL of this compound in the initial mobile phase composition.[12]
-
System Suitability Test (SST): Before sample analysis, perform replicate injections (n=5) of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[19][23] This ensures the system's precision and proper functioning.[20][24]
-
Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile synthetic byproducts.[5][25]
Rationale for Method Choices:
-
Derivatization: Aromatic amines can exhibit poor peak shape due to their basicity.[17] While this compound is often amenable to direct analysis, derivatization (e.g., with heptafluorobutyric anhydride) can improve peak symmetry and detection limits if needed.[25]
-
Detector: A mass spectrometer provides not only quantification but also mass spectra, which act as a chemical fingerprint to identify unknown impurities by comparing them to spectral libraries.[13]
Experimental Workflow Diagram
Caption: GC-MS experimental workflow for impurity analysis.
Detailed Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[12]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-350
-
-
Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable volatile solvent like dichloromethane or methanol.[12]
-
Analysis: Inject the sample. Identify the main peak corresponding to this compound. Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify impurities. Quantify using area percent or by creating a calibration curve with certified standards if available.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte itself.[7][8][26] It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified, high-purity internal standard.
Rationale for Method Choices:
-
Internal Standard: Maleic acid is an excellent choice as it is non-volatile, stable, available in high purity, and has a distinct singlet in the ¹H NMR spectrum that does not overlap with the aromatic signals of the analyte.
-
Spectra: ¹H NMR is used for quantification due to its high sensitivity and the direct relationship between signal integral and the number of protons.[7]
Detailed Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble, such as DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Analysis: Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all nuclei for accurate integration.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion: A Multi-faceted Approach to Purity Assessment
No single technique provides a complete picture of a compound's purity. While HPLC is the industry standard for routine quality control and generating a purity percentage, GC-MS is indispensable for identifying and quantifying volatile impurities that HPLC might miss. For establishing the absolute purity of a reference lot or for complex mixtures, qNMR is an unparalleled, authoritative tool.
For drug development professionals and researchers, a comprehensive assessment of commercial this compound should leverage a combination of these methods. An initial screen by HPLC provides a robust purity value, followed by GC-MS to rule out volatile contaminants. For critical applications or when establishing a new batch as an in-house standard, qNMR provides the ultimate, unambiguous measure of purity. This orthogonal, self-validating approach ensures the highest level of confidence in the quality of this critical chemical intermediate.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
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USP. General Chapters: <621> Chromatography - System Suitability.
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European Compliance Academy. System Suitability for USP Chromatographic Methods.
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Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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ICH. Quality Guidelines.
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Malar, C. et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed.
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
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Gyorfi, J. (2025). Mass spectrometry in impurity profiling. ResearchGate.
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USP. (2021). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
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LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
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Simmler, C. et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH.
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Agilent. Understanding the Latest Revisions to USP <621>.
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MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
-
Reading Scientific Services. Identifying and elucidating impurity species.
- G. T. Skipper, P. L. (1986). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry.
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BenchChem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
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Weiss, T. et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso.
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Regis Technologies, Inc. Advantages of Quantitative NMR for the Determination of Relative Response Factors.
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Eadsforth, C. V. et al. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
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Grebel, J. E. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
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Schmidt, T. C. et al. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. PubMed.
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Supelco. Amines Analysis by Packed Column GC.
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Al-Kindy, S. M. Z. et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
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Al-Kindy, S. M. Z. et al. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. ResearchGate.
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Amerigo Scientific. This compound (97%).
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Sigma-Aldrich. This compound 97.
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SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
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BenchChem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.
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Sigma-Aldrich. 4-Fluoro-N-methylaniline 97.
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BenchChem. Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
-
PubChem. 3-Fluoro-4-methylaniline.
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Tokyo Chemical Industry (India) Pvt. Ltd. This compound.
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Chem-Impex. This compound.
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A Senior Application Scientist's Guide to Structure Confirmation: X-ray Crystallography for 4-Fluoro-3-methylaniline Derivatives
In the precise world of pharmaceutical development and materials science, the adage "structure dictates function" is a foundational principle. For molecules like 4-fluoro-3-methylaniline derivatives—a class of compounds pivotal in medicinal chemistry—an unambiguous understanding of their three-dimensional atomic arrangement is not merely an academic exercise; it is a prerequisite for success. The specific placement of substituents on the aniline ring governs everything from receptor binding affinity to crystal packing and solubility. Consequently, the rigorous confirmation of a synthesized molecule's structure is a critical checkpoint in any research pipeline.
This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the undisputed gold standard for structure determination, with other widely used analytical techniques. We will move beyond simple procedural lists to explore the underlying rationale for experimental choices, ensuring that the protocols described are robust and self-validating.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is a powerful and definitive analytical method for the absolute structural elucidation of solids.[1][2] It provides an unparalleled, high-resolution view of a molecule's structure, revealing precise bond lengths, angles, and the spatial arrangement of atoms.[2][3] The technique relies on the principle that X-rays are diffracted by the electrons of atoms arranged in a periodic crystal lattice.[4] This diffraction creates a unique pattern of reflections, which can be mathematically reconstructed into a three-dimensional electron density map of the molecule.[3][4]
While modern spectroscopic methods like NMR and mass spectrometry are essential, they provide indirect structural information.[5] X-ray crystallography, in contrast, offers direct, visual evidence of the molecular structure, making it the ultimate tool for resolving ambiguities in connectivity, stereochemistry, and conformation.
Experimental Workflow: From Powder to Picture
The path from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The most significant bottleneck is often the initial step: growing a high-quality single crystal.[3][5]
Graphviz Diagram: The X-ray Crystallography Workflow
Caption: A streamlined workflow for small-molecule X-ray crystallography.
Detailed Experimental Protocol
1. Growing Diffraction-Quality Crystals:
-
Causality: The quality of the final structure is entirely dependent on the quality of the initial crystal. A single, well-ordered crystal with no major defects is required.[3] The process relies on creating a supersaturated solution from which the solute (your compound) can slowly precipitate in an ordered fashion.[6]
-
Step-by-Step Methodology:
-
Purification: Start with the highest purity material possible. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents to find one in which your this compound derivative is moderately soluble.[7] If the compound is too soluble, it will be difficult to achieve supersaturation; if it is poorly soluble, it may crash out of solution as an amorphous powder.
-
Slow Evaporation: This is the simplest method.[7][8] Create a nearly saturated solution in a clean vial. Cover the vial with a cap or parafilm punched with a few small holes. Allow the solvent to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: This technique is excellent for small quantities of material.[7][8] Dissolve your compound in a small volume of a "good" solvent (one in which it is readily soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). The vapor from the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.
-
2. Data Collection and Structure Solution:
-
Causality: Once a suitable crystal is obtained, it is exposed to an intense beam of monochromatic X-rays.[3] The resulting diffraction pattern is recorded by a detector, and the intensities and positions of the diffracted spots are used to solve the structure.
-
Step-by-Step Methodology:
-
Mounting: A suitable crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is typically cooled in a cryostream (e.g., to 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots. The crystal is then rotated in the X-ray beam while thousands of diffraction images are collected.
-
Structure Solution & Refinement: Specialized software is used to integrate the diffraction data and solve the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to produce the final, accurate structure.
-
Comparative Analysis: Choosing the Right Tool for the Job
While X-ray crystallography is definitive, it is not always the most practical first step. A suite of spectroscopic techniques provides complementary information that is often sufficient for routine characterization and can guide the decision to pursue crystallography.
Graphviz Diagram: Decision Logic for Structure Elucidation
Caption: A decision-making framework for structure confirmation.
Data Presentation: Comparison of Key Analytical Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[3] | Atomic connectivity, chemical environment of nuclei, relative stereochemistry (in solution).[9][10] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[5] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution |
| Sample Amount | ~0.1-10 mg (for crystal growth) | ~1-10 mg | µg - ng |
| Key Strengths | Unambiguous and definitive structure proof.[1] Provides data on intermolecular interactions. | Excellent for determining connectivity and structure in a physiologically relevant state (solution). Non-destructive. | High sensitivity. Provides exact molecular formula (HRMS). |
| Key Limitations | Crystal growth can be a major bottleneck.[3][5] Structure is in the solid state, which may differ from the solution state. | Does not provide absolute 3D structure or bond lengths. Can be complex for large or symmetric molecules. | Provides no information on connectivity or stereochemistry. |
| Utility for this compound | Confirms the precise positions of the fluoro and methyl groups; resolves any stereocenters; shows hydrogen bonding. | ¹H, ¹³C, and ¹⁹F NMR confirm the substitution pattern. 2D NMR (COSY, HMBC) confirms connectivity. | HRMS confirms the elemental formula (C₇H₈FN). |
Conclusion: An Integrated Strategy for Certainty
For the definitive structural characterization of novel this compound derivatives, single-crystal X-ray crystallography is the ultimate analytical tool. It eliminates ambiguity and provides a level of detail that no other technique can match. However, an efficient and cost-effective research strategy employs a tiered approach. NMR and high-resolution mass spectrometry should be the first-line methods for initial characterization, confirming molecular formula and atomic connectivity.
When faced with irresolvable ambiguity—such as distinguishing between regioisomers or confirming absolute stereochemistry—or when a definitive structure is required for a patent filing or high-impact publication, the investment in growing crystals for X-ray analysis is not just justified; it is essential. By leveraging the strengths of each technique, researchers can build a comprehensive and irrefutable body of evidence, ensuring the integrity of their results and accelerating the journey from discovery to application.
References
- Source: vertexaisearch.cloud.google.
- Title: Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH Source: National Institutes of Health URL
- Title: Advanced crystallisation methods for small organic molecules Source: Royal Society of Chemistry URL
- Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR Source: Current Biology URL
- Title: Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins Source: Peak Proteins URL
- Title: Crystallization - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL
- Title: Crystallisation Techniques Source: University of Washington, Department of Chemistry URL
- Title: Comparison of NMR and X-ray crystallography Source: Eötvös Loránd University URL
-
Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]
- Title: Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure Source: Creative Biostructure URL
- Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate URL
- Title: Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry Source: Eastern Analytical Symposium & Exposition URL
- Title: A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data Source: International Union of Crystallography URL
- Title: Small molecule crystallography Source: Excillum URL
-
Title: X-ray Crystallography - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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A Comparative Guide to Catalytic Systems for the Functionalization of 4-Fluoro-3-methylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic modification of aromatic amines is a cornerstone for developing novel molecular entities with tailored properties. Among these, 4-fluoro-3-methylaniline stands out as a valuable building block, incorporating both a fluorine atom and a methyl group, which can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The ability to selectively functionalize this scaffold is therefore of paramount importance.
This guide provides an in-depth, comparative analysis of various catalytic systems for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, comparative performance, and practical considerations of each approach, empowering researchers to make informed decisions for their synthetic strategies.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for forming C-N bonds.[1][2] This palladium-catalyzed reaction is a go-to strategy for coupling aryl halides or pseudohalides with a wide array of amines, including this compound.[3][4][5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical in facilitating each of these steps and preventing side reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Performance Comparison
The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. For an electron-rich and somewhat sterically hindered substrate like this compound, bulky, electron-rich phosphine ligands are generally preferred.
| Catalyst System Component | Recommendation for this compound | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective with appropriate ligands. |
| Ligand | Biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | Their steric bulk and electron-donating properties promote oxidative addition and reductive elimination while preventing β-hydride elimination.[5] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Facilitates the deprotonation of the amine coordinated to the palladium center. |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane) | Solubilizes the reactants and catalyst complex without interfering with the reaction. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with 4-tert-Butylbromobenzene
This protocol provides a general guideline; optimization may be required for different aryl halide coupling partners.
Materials:
-
This compound
-
4-tert-Butylbromobenzene
-
Pd₂(dba)₃ (Palladium precatalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (Base)
-
Anhydrous Toluene (Solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), XPhos (2.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.2 mmol) and 4-tert-butylbromobenzene (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: High yield of the corresponding N-arylated product.
Copper-Catalyzed C-N Cross-Coupling: The Chan-Lam Coupling
As a more economical and often milder alternative to palladium-catalyzed methods, the copper-catalyzed Chan-Lam coupling has emerged as a powerful tool for C-N bond formation.[3][6][7] This reaction typically employs arylboronic acids as the arylating agent and proceeds under aerobic conditions.
Mechanistic Insights
The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally believed to involve the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid to form a copper(III) intermediate. Reductive elimination from this high-valent copper species then furnishes the desired arylamine and regenerates a copper(I) species, which is re-oxidized to copper(II) by an external oxidant, often atmospheric oxygen.[7]
Proposed Catalytic Cycle of Chan-Lam Coupling
A plausible catalytic cycle for the Chan-Lam C-N coupling reaction.
Performance and Considerations
The Chan-Lam coupling offers the advantage of often proceeding at room temperature and being tolerant of a wider range of functional groups compared to the often strongly basic conditions of the Buchwald-Hartwig reaction. However, aniline substrates can sometimes be challenging due to their lower nucleophilicity.[8]
| Catalyst System Component | Recommendation for this compound | Rationale |
| Copper Source | Cu(OAc)₂, CuI | Commercially available and effective catalysts. |
| Ligand | Pyridine, Phenanthroline derivatives | Can accelerate the reaction, though some ligand-free protocols exist.[9] |
| Base | Mild bases (e.g., K₂CO₃, Et₃N) or sometimes no base | The necessity and choice of base are substrate-dependent.[10] |
| Solvent | Dichloromethane, Methanol | The choice of solvent can significantly impact reaction efficiency.[10] |
| Atmosphere | Air or Oxygen | Often required for the re-oxidation of the copper catalyst.[6] |
Experimental Protocol: Chan-Lam Coupling of this compound with Phenylboronic Acid
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (Ligand/Base)
-
Dichloromethane (Solvent)
-
Molecular sieves (4 Å)
-
Open flask
Procedure:
-
To a flask open to the air, add Cu(OAc)₂ (10 mol%), phenylboronic acid (1.5 mmol), and this compound (1.0 mmol).
-
Add activated 4 Å molecular sieves.
-
Add dichloromethane (5 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Moderate to good yield of the N-phenylated product.
Rhodium-Catalyzed C-H Functionalization
Direct C-H functionalization represents a highly atom-economical approach to modifying aromatic scaffolds.[11] Rhodium catalysts have proven particularly effective for the ortho-alkylation and annulation of anilines, often guided by a directing group.[12][13]
Mechanistic Overview
Rhodium(III)-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) pathway, where a directing group on the aniline substrate facilitates the cleavage of a specific C-H bond to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkene or alkyne, followed by reductive elimination to afford the functionalized product and regenerate the active Rh(III) catalyst.[14]
General Workflow for Rhodium-Catalyzed C-H Functionalization
A conceptual workflow for directed rhodium-catalyzed C-H functionalization.
Performance and Regioselectivity
The regioselectivity of rhodium-catalyzed C-H functionalization is a key advantage, with the directing group dictating the site of modification. For this compound, a suitable directing group would be required to achieve selective functionalization. The electronic and steric properties of the substrate can also influence the reaction outcome.
| Catalyst System Component | Recommendation for Directed Functionalization | Rationale |
| Rhodium Precatalyst | [Cp*RhCl₂]₂ | A common and effective precatalyst for C-H activation. |
| Directing Group | Pyridyl, Pyrimidyl, or other N-heterocycles | Coordinates to the rhodium center and directs C-H activation to the ortho position.[13] |
| Oxidant | Ag₂CO₃, Cu(OAc)₂ | Often required to regenerate the active Rh(III) catalyst. |
| Solvent | Dichloroethane (DCE), tert-Amyl alcohol | Common solvents for these transformations. |
Illustrative Experimental Protocol: Ortho-Alkylation of a Directed Aniline Derivative
As a directing group is necessary, this protocol is for a model N-pyrimidyl-3-methylaniline, which illustrates the general procedure applicable to a directed this compound derivative.
Materials:
-
N-(3-methylphenyl)pyrimidin-2-amine (Directed Substrate)
-
Allyl alcohol (Coupling Partner)
-
[Cp*RhCl₂]₂ (Precatalyst)
-
Ag₂CO₃ (Oxidant)
-
Pivalic acid (Additive)
-
Anhydrous tert-Amyl alcohol (Solvent)
-
Sealed tube
Procedure:
-
To a sealed tube, add N-(3-methylphenyl)pyrimidin-2-amine (0.2 mmol), allyl alcohol (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), Ag₂CO₃ (1.0 mmol), and pivalic acid (20 mol%).
-
Add anhydrous tert-amyl alcohol (1.0 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Outcome: Regioselective ortho-alkylation of the aniline derivative.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate ester group onto an aromatic ring, which can then be further functionalized through Suzuki-Miyaura coupling and other transformations.[15] This reaction is known for its high regioselectivity, which is primarily governed by steric factors.[16]
Mechanistic Principles
The catalytic cycle is thought to involve an Iridium(III) active species that undergoes oxidative addition of a C-H bond, followed by reductive elimination of the borylated arene. The regioselectivity arises from the steric hindrance around the C-H bonds, with the catalyst preferentially activating the least hindered positions.[17]
Simplified Iridium-Catalyzed C-H Borylation Cycle
A simplified representation of the Ir(III)/Ir(V) catalytic cycle for C-H borylation.
Regioselectivity and Performance with this compound
For this compound, the directing effects of the fluoro and methyl groups, as well as the amino group, will influence the regioselectivity of borylation. Generally, borylation occurs at the positions most remote from the largest substituents. In the case of 3-fluoroaniline, borylation has been observed at both ortho positions.[15]
| Catalyst System Component | General Recommendation | Rationale |
| Iridium Precatalyst | [Ir(OMe)(cod)]₂ | A common and effective precatalyst. |
| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Improves catalyst stability and activity. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | The standard reagent for this transformation. |
| Solvent | Tetrahydrofuran (THF), Cyclohexane | Common solvents for iridium-catalyzed borylation. |
Experimental Protocol: Iridium-Catalyzed Borylation of this compound
This protocol is based on general procedures for the borylation of substituted anilines.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (Precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)
-
Anhydrous cyclohexane (Solvent)
-
Sealed tube
Procedure:
-
In a glovebox, add [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) to a sealed tube.
-
Add anhydrous cyclohexane (1 mL) and stir for 10 minutes.
-
Add this compound (0.5 mmol) and B₂pin₂ (0.75 mmol).
-
Seal the tube and heat at 80 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Expected Outcome: A mixture of regioisomeric borylated products, with the major isomer determined by steric factors.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful platform for a wide range of organic transformations, including the functionalization of anilines.[18][19] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates.
Mechanistic Paradigm
In a typical photoredox catalytic cycle, the photocatalyst is excited by visible light to a long-lived excited state. This excited state can then act as a potent oxidant or reductant, engaging in SET with a substrate to generate a radical ion. This radical ion can then undergo further reactions to form the desired product. For aniline functionalization, this can involve the generation of an aniline radical cation, which can then participate in various coupling reactions.[20]
General Scheme for Photoredox Catalysis
A simplified depiction of oxidative and reductive quenching cycles in photoredox catalysis.
Applications in Fluoroaniline Functionalization
Photoredox catalysis is particularly well-suited for the introduction of fluorinated groups and for C-N bond formation under mild conditions.[21] For this compound, this could enable novel transformations that are not readily accessible through traditional thermal catalysis.
| Catalyst System Component | General Recommendation | Rationale |
| Photocatalyst | Ru(bpy)₃Cl₂, Ir(ppy)₃, Organic Dyes (e.g., Eosin Y) | Choice depends on the required redox potentials for the specific transformation. |
| Light Source | Blue LEDs | Commonly used for exciting a wide range of photocatalysts. |
| Coupling Partner | Varies depending on the desired functionalization (e.g., nitrogen nucleophiles, perfluoroalkyl sources) | The substrate scope is broad and diverse. |
| Solvent | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents are commonly used. |
Illustrative Protocol: Photoredox-Mediated C-N Coupling
This is a conceptual protocol illustrating the general setup for a photoredox reaction.
Materials:
-
This compound
-
Nitrogen nucleophile (e.g., a carbazole)
-
[Ir(ppy)₂dtbbpy]PF₆ (Photocatalyst)
-
Nickel catalyst (e.g., NiCl₂·glyme) (for dual catalysis)
-
Ligand for Nickel (e.g., dtbbpy)
-
Base (e.g., K₂CO₃)
-
Anhydrous DMF (Solvent)
-
Schlenk tube or vial
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add this compound (as the limiting reagent), the nitrogen nucleophile (1.2 equiv), the photocatalyst (1-2 mol%), the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Add anhydrous, degassed DMF.
-
Seal the tube and place it in front of a blue LED light source with stirring and cooling (e.g., with a fan).
-
Irradiate for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction as appropriate for the specific product.
-
Purify by column chromatography.
Expected Outcome: Formation of the C-N coupled product under mild conditions.
Conclusion: Choosing the Right Tool for the Job
The functionalization of this compound can be achieved through a variety of powerful catalytic systems, each with its own set of advantages and disadvantages.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for C-N bond formation with aryl halides, offering high yields and broad substrate scope, albeit often requiring harsh bases and elevated temperatures.
-
Copper-catalyzed Chan-Lam coupling provides a milder and more economical alternative for coupling with boronic acids, often proceeding at room temperature and under aerobic conditions.
-
Rhodium-catalyzed C-H functionalization offers excellent regioselectivity for ortho-functionalization, provided a suitable directing group is installed on the aniline nitrogen.
-
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronate handle, with regioselectivity governed by sterics.
-
Photoredox catalysis opens the door to novel transformations under exceptionally mild conditions, leveraging the power of visible light to generate reactive intermediates.
The optimal choice of catalytic system will depend on the specific synthetic goal, the nature of the desired functional group, the required regioselectivity, and the tolerance of other functional groups within the molecule. By understanding the mechanistic principles and practical considerations of each of these powerful catalytic tools, researchers can devise more efficient and elegant synthetic routes to novel functionalized this compound derivatives for a wide range of applications.
References
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega, 2021.
- Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 2003.
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Different methods of C-N bond formation. (a) Traditional approach...
- Chapter 3: Synthetic Methods for Primary Anilines - Books. 2023.
- Chan-Lam Coupling - Organic Chemistry Portal.
- Rh-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO - PMC - NIH.
- Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones.
- Buchwald–Hartwig amin
- Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH.
- Chan–Lam coupling - Wikipedia.
- Regioselective C(sp 2 )
- A Different Approach to Anilines - GalChimia. 2020.
- ChemInform Abstract: Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives.
- Methods and Strategies for C–N Bond Form
- Rh(III)
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. 2020.
- Regioselective Transition-Metal-Catalyzed C–H Functionaliz
- Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 2019.
- Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC - NIH. 2024.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Buchwald–Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photoc
- ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium c
- Iridium-catalyzed ortho-C-H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacol
- Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3 )-H Bonds at the Position β to a Nitrogen Center - PubMed. 2021.
- (PDF)
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC.
- Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni - Macmillan Group - Princeton University. 2020.
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- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google P
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Metallaphotoredox C−O and C−N Cross‐Coupling Using Donor‐Acceptor Cyanoarene Photocatalysts | Request PDF - ResearchG
- Rhodium-catalysed ortho-alkynylation of nitroarenes - Chemical Science (RSC Publishing).
- This compound (97%) - Amerigo Scientific.
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- Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline - Benchchem.
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Comparative Guide to Reaction Byproduct Analysis for Confirming the Synthesis Pathway of 4-Fluoro-3-methylaniline
For researchers, scientists, and professionals in drug development, the structural integrity of a starting material is paramount. The synthetic route chosen to produce a key intermediate like 4-Fluoro-3-methylaniline (also known as 5-Amino-2-fluorotoluene)[1] dictates not only the yield and purity of the final product but also the profile of process-related impurities and byproducts. Understanding this profile is not merely a quality control exercise; it is a fundamental method for verifying and controlling the manufacturing process, ensuring consistency, and meeting stringent regulatory requirements.
This guide provides an in-depth analysis of how reaction byproducts serve as crucial forensic evidence to confirm the specific reaction pathway used in the synthesis of this compound. We will compare two plausible synthetic routes, detail the characteristic byproduct signatures of each, and provide robust analytical methodologies for their identification and quantification.
Plausible Synthesis Pathways and Their Mechanistic Fingerprints
The synthesis of this compound most commonly begins with the corresponding nitroaromatic compound, 4-fluoro-3-methylnitrobenzene. The reduction of the nitro group is the key transformation, but the choice of reducing agent and conditions defines the reaction pathway and its associated byproducts.
Pathway 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its high efficiency and clean nature, often yielding water as the only stoichiometric byproduct.[2][3] The reaction typically involves hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
The reaction is believed to proceed through a direct pathway involving the formation of nitroso and hydroxylamine intermediates.[2][3] However, a competing condensation pathway can occur, especially under specific catalytic conditions or in the presence of basic additives, leading to dimeric intermediates.[4]
Expected Byproducts:
-
Incomplete Reduction Intermediates: 4-Fluoro-3-methylnitrosobenzene and N-(4-fluoro-3-methylphenyl)hydroxylamine. These are transient species but can accumulate if the reaction stalls or the catalyst is inefficient.[5]
-
Condensation Products: 4,4'-Difluoro-3,3'-dimethylazoxybenzene and 4,4'-Difluoro-3,3'-dimethylazobenzene. These arise from the condensation of the nitroso and hydroxylamine intermediates.[3][4] Their presence suggests that the reaction may not be following the most direct reduction route.
-
Dehalogenation Product: 3-Methylaniline. A common side reaction in catalytic hydrogenation of halogenated nitroaromatics is hydrodehalogenation, where the fluorine atom is replaced by hydrogen.[6]
-
Unreacted Starting Material: 4-Fluoro-3-methylnitrobenzene.
Caption: Reaction scheme for the catalytic hydrogenation of 4-fluoro-3-methylnitrobenzene.
Pathway 2: Metal-Acid (Bechamp) Reduction
A classic alternative is the Bechamp reduction, which uses a metal like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid.[2] This method is robust and cost-effective but often requires stoichiometric amounts of metal, leading to significant waste streams.
The mechanism is complex, involving a series of single-electron transfers from the metal surface to the nitro group. The intermediates are similar to those in catalytic hydrogenation, but their reactivity and propensity to form side products can differ due to the acidic aqueous environment.
Expected Byproducts:
-
Isomeric Impurities: This pathway is highly sensitive to the purity of the starting 4-fluoro-3-methylnitrobenzene. If the preceding nitration of 2-fluorotoluene was not perfectly regioselective, isomers like 2-fluoro-5-methylnitrobenzene would be co-reduced to form 2-fluoro-5-methylaniline.
-
Chlorinated Byproducts: If hydrochloric acid is used, there is a small but significant risk of electrophilic chlorination of the aromatic ring, especially if reaction conditions are not well-controlled. This could lead to chloro-fluoro-methylaniline isomers.
-
Metal Complexes: Residual iron salts or complexes may be present in the crude product, requiring additional purification steps.
-
Condensation Products: While possible, the formation of azoxy and azo compounds is generally less favored in the strongly acidic conditions of the Bechamp reduction compared to some catalytic systems.[3]
Comparative Analysis of Byproduct Profiles
The key to confirming the synthetic pathway lies in a comparative analysis of the impurities found in a given batch of this compound.
| Byproduct Class | Predominantly Associated Pathway | Rationale |
| Azoxy/Azo Compounds | Catalytic Hydrogenation | Formed via the condensation route of nitroso and hydroxylamine intermediates, which is more common under certain catalytic conditions.[4] |
| Dehalogenation (3-Methylaniline) | Catalytic Hydrogenation | Hydrodehalogenation is a known side reaction on heterogeneous catalysts like Pd/C, particularly with prolonged reaction times or high catalyst loading.[6] |
| Positional Isomers | Metal-Acid Reduction | While originating from the starting material, the robustness of the Bechamp reduction will efficiently co-reduce any isomeric impurities present. |
| Chlorinated Byproducts | Metal-Acid Reduction | Direct consequence of using hydrochloric acid as the proton source in the reaction medium. |
Analytical Methodologies for Byproduct Identification
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of all potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary workhorse techniques for this purpose.[7]
Caption: A typical analytical workflow for comprehensive byproduct analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is ideal for analyzing the less volatile and thermally sensitive byproducts, such as the azoxy and azo condensation products and unreacted nitro starting material.[7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: A typical gradient might run from 20% B to 95% B over 20 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[8]
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[7]
-
Calibration: Prepare calibration standards of expected byproducts (if available) to accurately quantify their concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation of volatile compounds and is particularly powerful for distinguishing between positional isomers based on their fragmentation patterns.[9] It is the method of choice for detecting the target product, isomeric impurities, and the dehalogenated byproduct.[7][10]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.[7]
-
Identification: Compare retention times and mass spectra against a library of known compounds and reference standards. Isomeric anilines will have the same molecular ion but may show subtle, reproducible differences in their fragmentation patterns.[9]
Case Study: Interpreting Byproduct Data
Consider two hypothetical batches of this compound with the following impurity profiles determined by the methods described above.
| Analyte | Batch A (%) | Batch B (%) | Identification Method |
| This compound | 99.10 | 99.25 | GC-MS, HPLC |
| 3-Methylaniline | 0.45 | < 0.01 | GC-MS |
| 4,4'-Difluoro-3,3'-dimethylazoxybenzene | 0.25 | < 0.01 | HPLC |
| 4-Fluoro-2-methylaniline | < 0.01 | 0.55 | GC-MS |
| Unreacted Nitro Starting Material | 0.15 | 0.10 | HPLC |
| Chlorinated Byproducts | Not Detected | Not Detected | GC-MS |
Analysis:
-
Batch A shows significant levels of 3-Methylaniline (dehalogenation product) and the azoxybenzene derivative (condensation product). This profile is a strong indicator of the Catalytic Hydrogenation pathway (Pathway 1) . The presence of these byproducts suggests the reaction may have been run for too long or with a highly active catalyst, promoting side reactions.
-
Batch B is largely free of the byproducts seen in Batch A. However, it contains a significant amount of the positional isomer 4-Fluoro-2-methylaniline . This strongly suggests that the Metal-Acid Reduction pathway (Pathway 2) was used, and the 4-fluoro-3-methylnitrobenzene starting material was contaminated with the corresponding 4-fluoro-2-methylnitrobenzene isomer.
Caption: Decision tree for pathway confirmation based on key byproducts.
Conclusion
The forensic analysis of reaction byproducts is an indispensable tool for confirming the synthetic history of a chemical intermediate like this compound. By understanding the mechanistic nuances of different synthetic routes, we can predict the formation of characteristic byproducts. A combination of robust analytical techniques, primarily HPLC and GC-MS, allows for the confident identification of these trace impurities. As demonstrated, the presence of dehalogenated and condensation products strongly points to a catalytic hydrogenation route, whereas the discovery of positional isomers is a tell-tale sign of a metal-acid reduction of an impure starting material. This analytical intelligence is crucial for process optimization, quality assurance, and ensuring the consistency and safety of advanced materials and pharmaceuticals.
References
- Vertex AI Search. (n.d.). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.
- Jagadeesh, R. V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Jhu, S.-C., et al. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via....
- Alizadeh, S., et al. (2023). Urinary bio-monitoring of aromatic amine derivatives by new needle trap device packed with the multi-component adsorbent. ResearchGate.
- Corma, A., et al. (2025). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ResearchGate.
- Chen, S.-F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
- NIOSH. (2002). amines, aromatic 2002. CDC.
- E-Li, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Amerigo Scientific. (n.d.). This compound (97%).
- Li, J., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. PubMed.
- Öztürk, N., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed.
- EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
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A Comparative Guide to the Synthesis of 4-Fluoro-3-methylaniline: An Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methylaniline, also known as 5-amino-2-fluorotoluene, is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the aniline ring, imparts desirable properties to target molecules, including altered metabolic stability and binding affinity. Consequently, efficient and high-yielding synthetic access to this intermediate is of paramount importance. This guide will compare and contrast the most common synthetic pathways to this compound, with a focus on providing actionable data and expert insights to inform your synthetic planning.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily approached through two main strategies: the reduction of a nitrated precursor and cross-coupling amination reactions. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Nitration of 2-Fluorotoluene followed by Reduction
This classical and widely employed two-step approach begins with the electrophilic nitration of commercially available 2-fluorotoluene. The resulting nitroarene intermediate, predominantly 2-fluoro-5-nitrotoluene, is then reduced to the desired aniline.
Step 1: Nitration of 2-Fluorotoluene
The nitration of 2-fluorotoluene is a critical step where regioselectivity is a key consideration. The fluorine and methyl substituents direct the incoming nitro group to different positions on the aromatic ring. While the ortho- and para-directing effects of both groups are operative, the major product is typically 2-fluoro-5-nitrotoluene.
One reported method for this transformation involves the use of 70% nitric acid with a solid acid catalyst at 90°C, resulting in a 55% conversion of 2-fluorotoluene with 90% selectivity for 2-fluoro-5-nitrotoluene[1][2]. Another protocol describes the addition of 2-fluorotoluene to nitric acid at -15°C, yielding the product after workup and distillation.[3]
Step 2: Reduction of 2-Fluoro-5-nitrotoluene
The reduction of the nitro group in 2-fluoro-5-nitrotoluene to the corresponding amine is a well-established transformation. Catalytic hydrogenation is the most common and efficient method, offering high yields and clean conversions.
Several catalyst systems are effective for this purpose, with Raney Nickel and Palladium on carbon (Pd/C) being the most prevalent. For analogous nitroarene reductions, yields are reported to be greater than 90% with Raney Nickel and in the range of 85-95% with Pd/C.[4] These conditions are generally mild and avoid the use of stoichiometric metal reductants, which can complicate purification.
Overall Yield Assessment for Route 1:
Combining the yields of the two steps, the overall yield for this pathway is estimated to be in the range of 47% to 50% , assuming a 55% conversion with 90% selectivity in the nitration step and a subsequent 90-95% yield in the reduction step. It is important to note that optimization of the nitration step to improve conversion would significantly enhance the overall yield.
Experimental Protocols
Protocol 1A: Nitration of 2-Fluorotoluene
Materials:
-
2-Fluorotoluene
-
Nitric Acid (70%)
-
Solid Acid Catalyst (e.g., supported on silica/alumina)
-
Solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-fluorotoluene in a suitable solvent, add the solid acid catalyst.
-
Heat the mixture to 90°C.
-
Slowly add 70% nitric acid dropwise to the reaction mixture.
-
Maintain the temperature at 90°C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 2-fluoro-5-nitrotoluene.
Protocol 1B: Catalytic Hydrogenation of 2-Fluoro-5-nitrotoluene
Materials:
-
2-Fluoro-5-nitrotoluene
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a hydrogenation vessel, dissolve 2-fluoro-5-nitrotoluene in methanol or ethanol.
-
Carefully add the Pd/C catalyst or Raney Nickel slurry under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or recrystallization if necessary.
Data Summary
| Synthetic Route | Key Steps | Reported/Estimated Yield | Advantages | Disadvantages |
| Route 1: Nitration and Reduction | 1. Nitration of 2-Fluorotoluene2. Reduction of 2-Fluoro-5-nitrotoluene | ~47-50% (overall) | Readily available starting material, well-established and scalable reactions. | Moderate overall yield due to challenges in regioselectivity of nitration. |
| Alternative Routes (Data Pending) | Buchwald-Hartwig Amination, Ullmann Condensation, Sandmeyer Reaction | Data not yet available | Potentially higher yields and milder conditions. | May require more specialized catalysts and precursors. |
Mechanistic Insights and Workflow Visualization
The synthesis of this compound via nitration and reduction follows a classical electrophilic aromatic substitution followed by a catalytic reduction pathway.
Caption: A two-step synthesis of this compound.
Future Directions and Alternative Approaches
While the nitration-reduction sequence is a workhorse for the synthesis of this compound, modern cross-coupling methodologies offer potentially more direct and efficient alternatives. Research into the application of Buchwald-Hartwig amination [5][6] and Ullmann condensation using ammonia or an ammonia surrogate with a suitable precursor, such as 1-halo-4-fluoro-2-methylbenzene, could provide pathways with improved overall yields and milder reaction conditions. Similarly, a Sandmeyer-type reaction [7][8][9] starting from a suitably substituted aniline precursor could also be a viable, albeit likely multi-step, alternative. Further investigation is required to obtain concrete yield data for these routes to enable a comprehensive comparison.
Conclusion
The synthesis of this compound via the nitration of 2-fluorotoluene followed by catalytic reduction of the nitro intermediate is a well-established and reliable method. However, the overall yield is moderate, primarily limited by the regioselectivity of the initial nitration step. For researchers seeking higher efficiency, the exploration of modern cross-coupling reactions is a promising avenue. This guide has provided the foundational data and protocols for the classical approach and has highlighted areas for future investigation into more advanced synthetic strategies.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Reddit. (n.d.). r/Chempros - Buchwald-Hartwig amination in the presence of ammonia. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ligand-free copper-catalyzed C(sp3)–H imidation of aromatic and aliphatic methyl sulfides with N-fluorobenzenesulfonimide. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of a Novel 4-Fluoro-3-methylaniline Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Synthesis, The Imperative of Structural Certainty
This guide eschews a simple checklist approach. Instead, it presents an integrated, orthogonal strategy for structural elucidation. As a senior application scientist, my experience dictates that confidence in a molecular structure is not achieved by a single "magic bullet" technique, but by the convergence of evidence from multiple, independent analytical methods. We will explore the causality behind a multi-technique workflow, detailing not only how to perform the experiments but why they are chosen and how their data interlock to form an irrefutable structural proof.
The Orthogonal Validation Strategy: A Multi-Pillar Approach
The core principle of our validation strategy is orthogonality: using distinct analytical techniques that probe different physical properties of the molecule. This ensures that the weaknesses of one method are compensated for by the strengths of another, culminating in a self-validating system. Our workflow begins with a battery of spectroscopic techniques to piece together a preliminary structure, which is then unequivocally confirmed by a definitive, three-dimensional method.
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The Fluorine Factor: A Comparative Guide to the Biological Effects of Fluorinated vs. Non-Fluorinated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Aniline-Containing Compounds
Aniline, a fundamental aromatic amine, serves as a scaffold for countless therapeutic agents. However, its inherent metabolic liabilities and potential for toxicity often present significant hurdles in drug development. The introduction of fluorine, an element with unique and powerful electronic properties, has become a cornerstone strategy for medicinal chemists to overcome these challenges.[1][2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity.[4][5][6]
This guide provides a comparative analysis of the biological effects of fluorinated versus non-fluorinated anilines, offering field-proven insights and experimental frameworks to aid researchers in their drug discovery efforts. We will explore how this single-atom substitution can redirect metabolic pathways, mitigate toxicity, and enhance pharmacokinetic profiles, transforming a problematic scaffold into a promising drug candidate.
Part 1: Physicochemical Foundations of Biological Activity
The journey from a chemical entity to a biological effect begins with its fundamental physicochemical properties. Fluorination dramatically influences these properties, setting the stage for altered interactions within a biological system.
Key Physicochemical Alterations:
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, making the lone pair less available for protonation. This results in a lower pKa (weaker base) compared to non-fluorinated aniline.[7][8] This modulation can be critical for optimizing drug-receptor interactions.
-
Lipophilicity (LogP): Generally, adding fluorine increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[1][4] However, the overall effect can be complex and context-dependent.[9]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP450).[1][10] This "metabolic blocking" is a primary reason for the increased half-life of many fluorinated drugs.[10]
Table 1: Comparative Physicochemical Properties of Aniline and Fluoroanilines
| Compound | pKa of Conjugate Acid | LogP | Rationale for Change |
| Aniline | 4.60[7] | 0.90 | Baseline |
| 2-Fluoroaniline | 3.20[11] | 1.26[11] | Strong inductive electron-withdrawal by ortho-fluorine significantly reduces basicity. |
| 3-Fluoroaniline | 3.51 | 1.28 | Inductive effect from the meta position lowers basicity, but less pronounced than ortho. |
| 4-Fluoroaniline | 4.65 | 1.27 | The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of fluorine at the para position. |
Part 2: The Metabolic Crossroads: Stability vs. Toxicity
The metabolism of anilines is a critical determinant of both their efficacy and toxicity. Fluorination fundamentally alters these metabolic pathways.
The Metabolic Fate of Non-Fluorinated Aniline
Non-fluorinated aniline primarily undergoes metabolism that can lead to toxicity. The key pathway involves N-hydroxylation to form phenylhydroxylamine, a metabolite that can oxidize hemoglobin, converting it to methemoglobin.[12] Methemoglobin is incapable of carrying oxygen, leading to a condition called methemoglobinemia, characterized by cyanosis (bluish skin), headache, and dizziness.[13][14] This toxic cascade is a major liability for aniline-based compounds.[15][16]
How Fluorination Redirects Metabolism
Strategic placement of a fluorine atom can block sites of metabolic attack. For example, placing a fluorine at the para-position (position 4) can prevent para-hydroxylation, a common metabolic route. This forces metabolism to occur at other sites or slows it down altogether, a phenomenon known as "metabolic switching."[3]
However, the position is critical. While fluorination can be protective, it can also open new pathways to toxicity. For instance, 4-fluoroaniline can undergo metabolic defluorination, a process that can lead to the formation of reactive quinoneimine species.[10][17][18] In contrast, 2- and 3-fluoroaniline derivatives are often found to be more metabolically stable.[10]
Part 3: Comparative Toxicity Profiles
The differences in metabolism directly translate to distinct toxicity profiles.
-
Non-Fluorinated Aniline: The primary toxic effect is methemoglobinemia due to the formation of oxidative metabolites.[12][14] Chronic exposure can lead to spleen toxicity, including enlargement, fibrosis, and even tumor formation.[15][16]
-
Fluorinated Anilines: Toxicity is highly dependent on the fluorine's position.
-
Reduced Hematotoxicity: By blocking the formation of the metabolites that cause methemoglobinemia, many fluorinated anilines show significantly lower hematotoxicity.
-
Potential for New Toxicities: As noted, defluorination of compounds like 4-fluoroaniline can create reactive intermediates, posing different toxicity risks.[10][18] Some fluoroanilines are classified as toxic if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions or organ damage with repeated exposure.[19][20][21][22]
-
Table 2: Illustrative Comparative Toxicity Data
| Compound | Endpoint | Value | Species | Key Observation | Source |
| Aniline | LD50 (Oral) | 250 mg/kg | Rat | Baseline toxicity | - |
| 4-Fluoroaniline | LD50 (Oral) | 417 mg/kg | Rat | Lower acute oral toxicity compared to aniline. | [21] |
| Aniline | Primary Toxicity | Methemoglobinemia | Human | Oxidative stress on red blood cells. | [12][13] |
| 4-Fluoroaniline | Primary Toxicity | Skin/Eye Damage, Organ Damage (repeated exposure) | - | Different toxicity profile, potential for defluorination-induced reactivity. | [20][22] |
Note: Direct, side-by-side comparative toxicity studies are complex. This table illustrates general trends based on available data.
Part 4: Experimental Workflows for Comparative Analysis
To rigorously compare fluorinated and non-fluorinated analogues, a series of standardized in vitro assays are essential. These protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing a measure of its intrinsic clearance.[23][24]
Causality: This assay directly tests the "metabolic blocking" hypothesis. A slower rate of disappearance for the fluorinated analogue compared to the non-fluorinated parent indicates increased metabolic stability. The use of liver microsomes provides a concentrated source of CYP450 enzymes, the primary drivers of Phase I metabolism.[23][25] The requirement for NADPH as a cofactor is critical, as it provides the reducing equivalents necessary for CYP450 catalytic activity.[23][25]
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer.[23]
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[26]
-
Prepare 1 µM working solutions of test compounds (fluorinated and non-fluorinated anilines) and a positive control (e.g., Midazolam) in buffer.[25]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal/compound mixture.
-
Set up a negative control incubation for each compound without the NADPH system to account for non-enzymatic degradation.[23]
-
Incubate the reaction plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect an aliquot of the reaction mixture.[23]
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis). This stops all enzymatic activity and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[26]
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the compounds on cell viability and determine their cytotoxic potential.[27][28]
Causality: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[29] A decrease in the purple color indicates a reduction in cell viability, either through cell death (necrosis/apoptosis) or inhibition of proliferation. This provides a general measure of cytotoxicity.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated anilines) in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[30]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[30]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: In Vitro Methemoglobin Formation Assay
Objective: To specifically quantify and compare the potential of fluorinated and non-fluorinated anilines to induce methemoglobin formation.
Causality: This assay directly tests the primary mechanism of aniline hematotoxicity. By incubating the compounds with red blood cells and a metabolic activation system (liver S9 fraction, which contains both microsomal and cytosolic enzymes), we can simulate the in vivo process of metabolite generation and subsequent hemoglobin oxidation.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
In a reaction tube, combine the whole blood, liver S9 fraction, and the test compound or control.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the mixture at 37°C for a set time (e.g., 60 minutes).
-
-
Measurement:
-
At the end of the incubation, take an aliquot of the blood.
-
Lyse the red blood cells by diluting the aliquot in a phosphate buffer solution.[33][34]
-
Measure the absorbance of the hemolysate at multiple wavelengths, typically including 630 nm (characteristic absorbance of methemoglobin), using a spectrophotometer or a CO-oximeter.[31][35]
-
To confirm the presence of methemoglobin, add a few crystals of potassium cyanide, which converts methemoglobin to cyanmethemoglobin, causing the absorbance at 630 nm to disappear.
-
-
Quantification:
-
Calculate the percentage of methemoglobin relative to total hemoglobin using established formulas based on the absorbance readings.[32]
-
Compare the methemoglobin-forming potential of the fluorinated aniline to its non-fluorinated counterpart.
-
Conclusion
The strategic incorporation of fluorine is a powerful and nuanced tool in medicinal chemistry. As this guide demonstrates, fluorinating an aniline scaffold can fundamentally alter its biological profile, often for the better. By blocking metabolic pathways, fluorination can significantly enhance a compound's stability and reduce the formation of toxic metabolites responsible for effects like methemoglobinemia.[1][5] However, researchers must remain vigilant, as the position of the fluorine atom is paramount and can occasionally introduce new metabolic liabilities, such as defluorination.[10][18]
By employing a systematic and comparative approach using the robust experimental workflows detailed here, drug development professionals can rationally design and select aniline-based candidates with superior pharmacokinetic and safety profiles, ultimately accelerating the path to new and improved therapeutics.
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Jones, B. R., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental toxicology and chemistry. [Link]
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4-Fluoro-3-methylaniline
Introduction
4-Fluoro-3-methylaniline, a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands rigorous analytical oversight to ensure its purity, stability, and quality.[1] The choice of analytical methodology is a critical decision in the drug development lifecycle, directly impacting data integrity, regulatory compliance, and product safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely adopted techniques for the analysis of such aromatic amines.[2]
This guide provides an in-depth comparison of HPLC and GC-MS for the quantitative and qualitative analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices and delve into the critical process of cross-validation. Cross-validation is the documented comparison of two or more validated analytical methods to ensure they produce comparable, reliable, and consistent results.[3][4] This process is essential during method transfer between laboratories or when a new method is introduced to replace a legacy one, ensuring seamless data continuity.
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a framework for demonstrating that a method is fit for its intended purpose.[5][6][7]
Chapter 1: The Cornerstone of Reliable Data: Analytical Method Validation
Before any cross-validation can occur, each analytical method must first be individually validated. Validation demonstrates through scientific evidence that an analytical procedure is suitable for its intended use.[6] According to ICH Q2(R2), this involves assessing a range of performance characteristics.[8]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Chapter 2: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its versatility in handling non-volatile or thermally sensitive compounds like many aniline derivatives.[9][10] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Causality of Method Design
For a moderately polar compound like this compound, a reversed-phase (RP) HPLC method is the logical starting point. A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which effectively retains the analyte from a polar mobile phase. The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile (ACN), is optimized to achieve a good balance between retention time and peak shape. A buffer is often included to control the ionization state of the amine, ensuring consistent retention. UV detection is ideal as the aromatic ring of the analyte possesses a strong chromophore.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Visualization: HPLC-UV Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Performance Characteristics
The following table summarizes typical performance data for HPLC analysis of aromatic amines, providing a benchmark for the validation of a this compound method.[11]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.998 | 0.9991 - 0.9999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOQ | Reportable | 0.05 - 0.2 µg/mL |
| LOD | Reportable | 0.01 - 0.05 µg/mL |
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Specificity Analysis
GC-MS is a highly sensitive and specific technique ideal for analyzing volatile and thermally stable compounds.[12] It offers the significant advantage of providing structural information from the mass spectrum, which is invaluable for the definitive identification of unknown impurities.
Causality of Method Design
This compound is sufficiently volatile and thermally stable for direct GC analysis without derivatization.[10] A non-polar or mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is an excellent choice. This phase provides good separation for a wide range of semi-polar aromatic compounds. The injector and oven temperatures are optimized to ensure efficient volatilization without causing thermal degradation.[2] Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for confident identification.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity).
-
Methylene chloride or Ethyl acetate (GC grade).
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Initial 60°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner.
-
Visualization: GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Performance Characteristics
The following table summarizes typical performance data for GC-MS analysis of aromatic amines.[13][14]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | 0.996 - 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 96.0% - 104.0% |
| Precision (% RSD) | ≤ 5.0% | < 4.0% |
| LOQ | Reportable | 0.1 - 0.5 mg/L |
| LOD | Reportable | 0.05 - 0.1 mg/L |
Chapter 4: The Bridge: Cross-Validation Protocol
Cross-validation serves to demonstrate the equivalency between two validated analytical procedures.[3] It is a critical step when transferring a method from a development lab to a QC lab or when comparing a new, more efficient method (e.g., UPLC) to a compendial one (e.g., HPLC).
Visualization: Cross-Validation Logic
Caption: Decision framework for implementing analytical method cross-validation.
Step-by-Step Cross-Validation Protocol
-
Define Scope and Acceptance Criteria:
-
Objective: To demonstrate that the GC-MS method produces results equivalent to the primary HPLC-UV method for the assay of this compound.
-
Acceptance Criterion: The mean result from the GC-MS method should not differ from the mean result of the HPLC-UV method by more than ±3.0%. The precision (%RSD) for each method should be within the validated limits.
-
-
Sample Selection and Preparation:
-
Select at least one homogeneous batch of this compound.
-
Prepare a minimum of three sample sets at different concentrations spanning the analytical range (e.g., 80%, 100%, and 120% of the target concentration). For this guide, we'll use 80, 100, and 120 µg/mL.
-
Prepare each sample set in triplicate (n=3). This results in 9 total sample preparations.
-
-
Analysis:
-
Analyze all 9 samples using the validated HPLC-UV method.
-
Analyze the same 9 samples using the validated GC-MS method.
-
Ensure that system suitability tests pass for both analytical runs.
-
-
Data Evaluation and Statistical Comparison:
-
Calculate the mean assay value, standard deviation, and %RSD for each concentration level on both instruments.
-
Compare the mean assay values obtained from the two methods. A Student's t-test can be used to determine if there is a statistically significant difference between the two means.[15]
-
Calculate the percentage difference between the two methods for each concentration level:
-
% Difference = [(Result_HPLC - Result_GCMS) / Result_HPLC] * 100
-
-
The average % Difference across all levels should meet the pre-defined acceptance criterion (e.g., ≤ 3.0%).
-
Chapter 5: Head-to-Head Comparison and Conclusion
| Feature | HPLC-UV Method | GC-MS Method | Senior Scientist's Insight |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning | HPLC is gentler and more versatile for a wider range of compounds, including salts and non-volatiles. |
| Specificity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) | GC-MS provides near-unequivocal peak identification, which is critical for impurity profiling and troubleshooting. |
| Sensitivity (LOQ) | Typically lower (more sensitive) | Generally higher | HPLC often achieves lower detection limits for this class of compound without specialized injectors. |
| Sample Throughput | Moderate (typical run time 15-20 min) | Moderate to High (run time can be <15 min) | Modern GC-MS systems with fast temperature ramps can offer higher throughput. |
| Robustness | High | High | Both are very robust techniques. GC column lifetime can be a concern with non-volatile matrix components. |
| Qualitative Power | Low (UV spectrum is not highly specific) | Very High (Mass spectrum is a structural fingerprint) | This is the key advantage of GC-MS. It allows for the identification of unknown peaks without a reference standard. |
| Cost (Operational) | Lower (solvents are the main cost) | Higher (gas, source maintenance, vacuum pumps) | The initial capital cost and ongoing maintenance for GC-MS are significantly higher. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice between them is dictated by the specific analytical objective.
-
For routine quality control (QC), purity assays, and stability testing where impurities are known and quantified , the HPLC-UV method is the superior choice. It is robust, highly precise, cost-effective, and generally more sensitive for this analyte. Its simplicity and reliability make it ideal for high-throughput environments.
-
For impurity identification, method development, reference standard characterization, and troubleshooting out-of-spec (OOS) results , the GC-MS method is indispensable. Its unparalleled specificity and ability to provide structural information are essential for understanding the complete chemical profile of the material.
A successful cross-validation, as outlined in this guide, provides the documented evidence needed to use these methods interchangeably or to transfer a process from a development setting (where GC-MS might be used for characterization) to a QC setting (where HPLC is used for routine release), ensuring data consistency and regulatory confidence throughout the product lifecycle.
References
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ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from Google Search.[5]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma.[8]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA.[7]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from PharmaGuru.[3]
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ResearchGate. (n.d.). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. Request PDF.[18]
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ResearchGate. (n.d.). (PDF) Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.[19]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.[20]
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PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.[13]
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National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.[14]
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Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[9]
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SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.[21]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.[22]
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SIELC Technologies. (2018). 4-Methylaniline hydrochloride.[23]
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ResearchGate. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies.[24]
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BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Retrieved from BenchChem.[2]
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PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from PubChem.[26]
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Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.[27]
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ResearchGate. (2025). (PDF) An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.[28]
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Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Retrieved from Google Search.[29]
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Safety Operating Guide
Foundational Safety: Understanding the Hazard Profile
An In-Depth Guide to the Proper Disposal of 4-Fluoro-3-methylaniline
As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. Handling specialized reagents like this compound requires not only precision in its application but also rigorous adherence to proper disposal protocols. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of how to manage this compound's waste stream, ensuring the safety of your team and compliance with regulatory standards.
This compound (CAS No. 452-69-7) is an aromatic amine whose chemical properties necessitate careful handling.[1][2] Before considering disposal, a thorough understanding of its inherent risks is paramount. This compound is classified as hazardous, and exposure can lead to significant health effects.
It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is known to cause skin irritation and serious eye irritation.[5][6][7] Furthermore, it may cause respiratory irritation, with symptoms of overexposure potentially including headache, dizziness, nausea, and vomiting.[5][7] The toxicological properties have not been fully investigated, which calls for a conservative and cautious approach in all handling and disposal procedures.[5][7]
Incompatible Materials: To prevent hazardous reactions, this compound waste must be segregated from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][6]
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 452-69-7 | [1] |
| Molecular Formula | C₇H₈FN | [7] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 | [1] |
| Signal Word | Warning | [1] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |
| Storage | Store in a dry, cool, well-ventilated place away from incompatible materials.[5][6][8] |
Immediate Protocols: Personal Protective Equipment (PPE) & Spill Management
Before any disposal-related activity, from segregating waste to cleaning a minor spill, the correct PPE is non-negotiable. The causality is clear: creating a barrier between the chemical and the body is the first line of defense against its toxic and irritant properties.
Essential PPE:
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) inspected before use.[7][8]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]
-
Skin and Body Protection: Wear appropriate protective clothing and a lab coat to prevent skin exposure.[6][10]
-
Respiratory Protection: For anything other than handling in a certified chemical fume hood, or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., ammonia and organic ammonia derivatives filter).[6][7]
Spill Response Protocol:
-
Evacuate & Ventilate: Ensure adequate ventilation and evacuate non-essential personnel to a safe area.[7][8]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[8][9]
-
Absorb: For small spills, soak up the material with an inert absorbent material such as dry sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.
-
Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and clearly labeled container for disposal.[6][7][8]
-
Decontamination: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[4]
Core Disposal Strategy: The Hierarchy of Waste Management
Disposing of this compound is not a candidate for in-lab neutralization or drain disposal. Its halogenated aromatic structure requires specialized treatment to ensure complete and safe destruction.
Primary Disposal Method: High-Temperature Incineration
The scientifically preferred and most environmentally sound method for disposing of halogenated organic compounds is controlled incineration in a licensed chemical destruction plant.[7][8]
-
Why Incineration? The high thermal stability of the carbon-fluorine bond requires very high temperatures (often exceeding 850°C) to ensure complete molecular breakdown.[11][12] Incomplete combustion can lead to the formation of smaller, potentially more hazardous fluorinated organic compounds.[12][13]
-
The Critical Role of Flue Gas Scrubbing: The incineration process will liberate the fluorine atom, which readily forms gaseous hydrogen fluoride (HF) and other acidic gases.[5] These gases are highly corrosive and toxic. Therefore, the incinerator must be equipped with an "afterburner and scrubber" system to neutralize these acidic byproducts before they are released into the atmosphere.[7] This is a regulatory and safety imperative.
Alternative and Practical Method: Licensed Professional Waste Service
For virtually all laboratory settings, the operational plan is to engage a licensed professional waste disposal service. These companies are equipped with the necessary high-temperature incinerators and possess the permits and expertise to handle such hazardous materials in compliance with all local, state, and federal regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA).[7][14]
Step-by-Step Waste Accumulation for Professional Disposal:
-
Segregation: Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing papers).
-
Containerization: Use only approved, compatible, and tightly sealed containers.[15] Label the container clearly with "Hazardous Waste," the chemical name "this compound," and a list of its hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials.[15]
-
Arrangement for Pickup: Follow your institution's environmental health and safety (EHS) procedures to schedule a pickup by your contracted hazardous waste disposal company.
Disposal of Contaminated Materials
-
Empty Containers: The original product container is considered hazardous waste even when "empty." It must be disposed of via the same route as the chemical itself. Some regulations may permit recycling or landfilling if the container is triple-rinsed with a suitable solvent.[8] However, the rinseate itself becomes hazardous waste and must be collected. Given the hazards of this compound, disposing of the container as hazardous waste is the most prudent course of action.
-
Contaminated Labware: Disposable labware (pipette tips, etc.) should be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., methanol or ethanol) three times. Collect all rinsate in a labeled hazardous waste container for disposal by incineration.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste streams of this compound.
Caption: Decision workflow for proper handling and disposal of this compound waste.
By adhering to these scientifically-backed procedures, you ensure that your critical research and development work is conducted with the highest standards of safety and environmental responsibility.
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Emissions from incineration of fluoropolymer materials. (2009, December 14). NILU. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
